3,4-Dihydroxybenzylamine hydrobromide
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
4-(aminomethyl)benzene-1,2-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZTXFCZAXSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936760 | |
| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16290-26-9 | |
| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16290-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of 3,4-Dihydroxybenzylamine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), has demonstrated significant potential as a cytotoxic agent, particularly against melanoma cell lines. Its mechanism of action is multifaceted, originating from its bioactivation into reactive intermediates that disrupt fundamental cellular processes. This technical guide provides a detailed examination of the core mechanism of action of DHBA hydrobromide (DHBA-HBr), summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved. The central mechanism hinges on the enzymatic oxidation of DHBA by tyrosinase into reactive quinone species, which subsequently act as potent, irreversible inhibitors of DNA polymerase. This targeted disruption of DNA replication is a cornerstone of its antitumor activity. This document synthesizes the current understanding of DHBA's molecular interactions to serve as a comprehensive resource for ongoing research and development.
Introduction
3,4-Dihydroxybenzylamine (DHBA), also known as 4-(aminomethyl)catechol, is a dopamine analog that has been investigated for its therapeutic properties.[1][2] Unlike dopamine, DHBA exhibits a more favorable toxicity profile while retaining potent cytotoxic effects against cancer cells, especially melanoma.[3] This enhanced therapeutic window has made DHBA a subject of interest in oncology research. The efficacy of DHBA is intrinsically linked to the enzymatic machinery present within target cells, particularly the activity of tyrosinase, an enzyme highly expressed in melanocytes and melanoma cells. This guide delves into the molecular cascade initiated by DHBA, from its enzymatic activation to the downstream consequences for cellular integrity and survival.
Core Mechanism of Action: Enzymatic Activation and Target Inhibition
The primary mechanism of action of DHBA is a targeted, multi-step process that converts the relatively stable parent compound into a highly reactive cytotoxic agent within the target cell.
Tyrosinase-Mediated Oxidation
The initial and rate-limiting step in the activation of DHBA is its oxidation by tyrosinase.[4] This enzyme catalyzes the conversion of the catechol moiety of DHBA into highly reactive ortho-quinone intermediates. The process is believed to proceed through a semiquinone radical to a more stable, yet highly electrophilic, quinone.[4] This enzymatic activation is crucial; in the absence of tyrosinase, DHBA shows significantly reduced cytotoxicity.[4] The resulting aminomethyl-o-benzoquinone is unstable and readily transforms into other reactive species, including a proposed quinone methide intermediate, which can then be converted to 3,4-dihydroxybenzaldehyde (B13553).[1]
Irreversible Inhibition of DNA Polymerase
The primary intracellular target of the DHBA-derived quinones is DNA polymerase.[4][5] These reactive intermediates act as irreversible inhibitors of this essential enzyme.[4] Kinetic studies have indicated that the inhibition occurs at two distinct sites on the enzyme. The protective effect observed when the enzyme is pre-incubated with double-stranded DNA suggests that the inhibitory sites are located at or near the template-initiator binding site.[4] By covalently modifying the enzyme at this critical location, the DHBA-quinone effectively prevents the binding of the DNA template and subsequent nucleotide incorporation, leading to a complete halt of DNA replication. This selective inhibition of thymidine (B127349) incorporation over that of leucine (B10760876) or uridine (B1682114) further corroborates that DNA synthesis is the primary process disrupted by DHBA.[3]
Downstream Cellular Effects
The inhibition of DNA polymerase initiates a cascade of downstream events that ultimately lead to cell death. While direct experimental evidence for the specific pathways activated by DHBA is limited, the known consequences of quinone-induced cytotoxicity and DNA replication stress allow for the formulation of a probable mechanistic model.
Induction of Oxidative Stress
Quinones are well-known redox cycling agents. The DHBA-quinone and its semiquinone radical intermediate can react with molecular oxygen to generate superoxide (B77818) radicals. This process regenerates the parent quinone, allowing it to participate in further redox cycles. This futile cycling leads to the accumulation of reactive oxygen species (ROS), inducing a state of severe oxidative stress.[2] This oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, further contributing to cytotoxicity.[6]
Cell Cycle Arrest and Apoptosis
The stalling of replication forks due to DNA polymerase inhibition is a potent signal for the activation of the DNA Damage Response (DDR). This would likely lead to cell cycle arrest, primarily in the S-phase, to prevent the propagation of damaged DNA. If the damage is irreparable, the DDR can trigger programmed cell death (apoptosis). The accumulation of ROS can also independently initiate apoptosis through mitochondria-mediated pathways. The combination of replication cessation and overwhelming oxidative stress creates a cellular environment highly conducive to the induction of apoptosis.
Quantitative Data Summary
The cytotoxic efficacy of DHBA-HBr has been quantified in several melanoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent growth-inhibitory activity.
| Cell Line | Type | IC50 (µM) | Reference(s) |
| S91A | Murine Melanoma | 10 | [4] |
| S91B | Murine Melanoma | 25 | [4] |
| SK-MEL-30 | Human Melanoma | 30 | [4] |
| RPMI-7951 | Human Melanoma | 68 | [4] |
| SK-MEL-2 | Human Melanoma | 84 | [4] |
| SK-MEL-3 | Human Melanoma | 90 | [4] |
| Generic Melanoma Lines | - | 100 | [4] |
| SK-MELB | Human Melanoma | 122 | [4] |
| L1210 | Murine Leukemia | 67 | [4] |
| SCC-25 | Human Squamous Cell Carcinoma | 184 | [4] |
Key Experimental Protocols (Generalized)
Tyrosinase-Mediated Oxidation of DHBA
This assay spectrophotometrically measures the formation of the DHBA-quinone.
-
Reagents: 0.1 M Phosphate (B84403) buffer (pH 6.8), DHBA stock solution, Mushroom Tyrosinase solution.
-
Procedure:
-
In a quartz cuvette, combine the phosphate buffer and DHBA solution to a final concentration of ~0.5-1.0 mM.
-
Initiate the reaction by adding a small volume of tyrosinase solution.
-
Immediately monitor the change in absorbance at a wavelength corresponding to the quinone product (typically in the 380-420 nm range) over time using a spectrophotometer.
-
The initial rate of reaction can be calculated from the linear portion of the absorbance vs. time plot.
-
Cell-Free DNA Polymerase Inhibition Assay
This assay assesses the direct inhibitory effect of activated DHBA on DNA polymerase activity.
-
Activation of DHBA: Pre-incubate DHBA with tyrosinase in a suitable buffer to generate the quinone products. Terminate the enzymatic reaction (e.g., by heat inactivation or a specific inhibitor) before proceeding.
-
Reagents: Activated DHBA solution, purified DNA polymerase, activated DNA template (e.g., calf thymus DNA), a mix of dNTPs with one radiolabeled dNTP (e.g., [³H]dTTP), reaction buffer.
-
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, activated DNA template, and varying concentrations of activated DHBA.
-
Add the DNA polymerase and incubate for a short period.
-
Initiate the polymerization reaction by adding the dNTP mix.
-
Allow the reaction to proceed for a set time at the optimal temperature for the polymerase.
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the DNA.
-
Collect the precipitated DNA on a filter and wash with TCA and ethanol.
-
Quantify the incorporated radioactivity using a scintillation counter. The level of radioactivity is inversely proportional to the inhibitory activity of DHBA.
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of DHBA on cultured cells.
-
Cell Culture: Plate melanoma cells (e.g., SK-MEL-28) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of DHBA-HBr for a specified period (e.g., 48 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
The mechanism of action of 3,4-Dihydroxybenzylamine hydrobromide is a compelling example of targeted bioactivation. Its cytotoxicity is primarily driven by the tyrosinase-dependent conversion to reactive quinone species, which subsequently inhibit DNA polymerase, leading to the cessation of DNA synthesis, induction of oxidative stress, and ultimately, cell death. The dependence on tyrosinase provides a degree of selectivity for cells with high expression of this enzyme, such as melanoma cells. Further research into the specific downstream signaling pathways, particularly those governing cell cycle arrest and apoptosis, will provide a more complete picture of DHBA's cellular impact and may uncover opportunities for combination therapies and broader applications.
References
- 1. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dihydroxybenzylamine Hydrobromide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide, a dopamine (B1211576) analog, has demonstrated notable biological activity, particularly as a cytotoxic agent against melanoma cells. Its mechanism of action is primarily attributed to the inhibition of DNA polymerase, an activity that is significantly enhanced in the presence of tyrosinase, an enzyme abundant in melanoma cells. This selective activation presents a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of the biological activities of DHBA hydrobromide, including quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.
Core Biological Activity: Cytotoxicity against Melanoma Cells
3,4-Dihydroxybenzylamine hydrobromide exhibits significant growth inhibitory activity against a range of human and murine melanoma cell lines. This cytotoxicity is understood to be, in part, a consequence of its oxidation by tyrosinase within the melanoma cells to reactive intermediates that subsequently inhibit DNA polymerase.[1][2][3]
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values of this compound against various cell lines.
Table 1: IC50 Values of this compound in Melanoma Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| SK-MEL-30 | Human Melanoma | 30 | [2] |
| RPMI-7951 | Human Melanoma | 68 | [2] |
| SK-MEL-2 | Human Melanoma | 84 | [2] |
| SK-MEL-3 | Human Melanoma | 90 | [2] |
| S91A | Murine Melanoma | 10 | [2] |
| S91B | Murine Melanoma | 25 | [2] |
Table 2: IC50 Values of this compound in Non-Melanoma Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| L1210 | Murine Leukemia | 67 | [2] |
| SCC-25 | Human Squamous Cell Carcinoma | 184 | [2] |
Mechanism of Action: Inhibition of DNA Polymerase
The primary mechanism underlying the cytotoxic effects of this compound in melanoma cells is the inhibition of DNA polymerase.[2][3] This process is critically dependent on the enzymatic activity of tyrosinase, which is highly expressed in melanocytes and melanoma cells.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of DHBA in melanoma cells.
References
3,4-Dihydroxybenzylamine Hydrobromide: A Technical Guide to a Dopamine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) (DHBA), also known by its hydrobromide salt form, is a structural analog of the neurotransmitter dopamine (B1211576). Possessing the characteristic catechol moiety and a primary amine, DHBA presents a molecule of interest for researchers in neuropharmacology and oncology. While its structural similarity to dopamine suggests potential interactions with dopaminergic pathways, the bulk of available scientific literature has focused on its cytotoxic properties, particularly against melanoma cell lines. This technical guide provides a comprehensive overview of DHBA, detailing its chemical properties, plausible synthetic routes, and its established biological activities. Crucially, this document also outlines detailed, hypothetical experimental protocols for the thorough characterization of its affinity and functional activity at dopamine receptor subtypes, addressing a notable gap in the current public-domain research. This guide is intended to serve as a foundational resource for scientists seeking to explore the full pharmacological potential of this intriguing dopamine analog.
Introduction
Dopamine is a critical catecholamine neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and cognitive function.[1] Analogs of dopamine are invaluable tools for dissecting the complex dopaminergic signaling pathways and for the development of novel therapeutics for a range of neurological and psychiatric disorders. 3,4-Dihydroxybenzylamine (DHBA) is a simple analog of dopamine, differing by the absence of an ethyl group in its side chain.[2][3][4] This structural modification, while seemingly minor, can have significant impacts on pharmacological activity.
Despite its classification as a dopamine analog, the primary research focus for DHBA has been its potent cytotoxic effects against melanoma cells, an activity attributed to its ability to inhibit DNA polymerase.[4] There is a conspicuous absence of publicly available data quantifying its binding affinity and functional efficacy at the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). This guide aims to consolidate the known information on DHBA and to provide a clear roadmap for its comprehensive pharmacological evaluation as a dopamine analog.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,4-Dihydroxybenzylamine Hydrobromide is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(aminomethyl)benzene-1,2-diol;hydrobromide | |
| Synonyms | DHBA, 4-(Aminomethyl)catechol hydrobromide | [5] |
| Molecular Formula | C₇H₁₀BrNO₂ | [5] |
| Molecular Weight | 220.06 g/mol | [5] |
| Melting Point | 184-186 °C | [5] |
| Appearance | Crystals | [5] |
| CAS Number | 16290-26-9 | [5] |
Synthesis of this compound
A plausible and commonly employed method for the synthesis of DHBA is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This method is advantageous due to the commercial availability of the starting material and the generally high yields of the reaction.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of DHBA hydrobromide from 3,4-dihydroxybenzaldehyde.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) in methanol (B129727)
-
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Methanol
-
Diethyl ether
-
Hydrobromic acid (HBr)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Imine Formation: Dissolve 3,4-dihydroxybenzaldehyde in methanol. Add a molar excess of ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium cyanoborohydride, in portions. Alternatively, the reduction can be carried out using catalytic hydrogenation. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of dilute hydrochloric acid. Remove the methanol under reduced pressure. The resulting aqueous layer is then washed with diethyl ether to remove any unreacted aldehyde.
-
Extraction: Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) to a pH of approximately 8-9. Extract the product, 3,4-dihydroxybenzylamine, into an organic solvent such as ethyl acetate.
-
Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and bubble hydrogen bromide gas through it, or add a solution of HBr in a suitable solvent (e.g., ethanol).
-
Isolation and Purification: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization.
Known Biological Activity
The predominant biological activity of DHBA reported in the scientific literature is its cytotoxicity, particularly against melanoma cells.[2][4] This effect is thought to be mediated by the inhibition of DNA polymerase.[4] It has been noted that DHBA is an improved dopamine analog for this purpose, exhibiting enhanced antitumor activity and lower toxicity compared to dopamine in preclinical models.[2][3]
Proposed Experimental Protocols for Dopaminergic Characterization
To elucidate the role of DHBA as a dopamine analog, a series of in vitro pharmacological assays are necessary. The following are detailed protocols for determining the binding affinity and functional activity of DHBA at dopamine D1 and D2 receptor subtypes, which can be adapted for all five dopamine receptors.
Radioligand Binding Assays for Dopamine Receptor Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of DHBA at human D1 and D2 dopamine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human D1 or D2 dopamine receptors (e.g., HEK293 or CHO cells).
-
[³H]-SCH23390 (for D1 receptors)
-
[³H]-Spiperone (for D2 receptors)
-
Unlabeled DHBA hydrobromide
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding inhibitor (e.g., (+)-Butaclamol or unlabeled dopamine at a high concentration)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and a liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cell lines using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand, assay buffer, and a high concentration of a non-specific inhibitor.
-
Competitive Binding: Radioligand, assay buffer, and varying concentrations of DHBA.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the DHBA concentration. Determine the IC50 value (the concentration of DHBA that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Dopamine D1 Receptor Activity (cAMP Accumulation)
D1-like dopamine receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in intracellular cyclic AMP (cAMP).
Objective: To determine the efficacy (Emax) and potency (EC50) of DHBA at the human D1 dopamine receptor.
Materials:
-
Whole cells stably expressing the human D1 dopamine receptor.
-
Assay medium (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX).
-
Dopamine (as a reference agonist).
-
DHBA hydrobromide.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase, if needed for antagonist mode).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Seed the D1 receptor-expressing cells into 96-well plates and grow to confluency.
-
Agonist Stimulation: Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate. Add varying concentrations of DHBA or dopamine to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for DHBA. Compare the Emax of DHBA to that of a full agonist like dopamine to classify it as a full or partial agonist.
Functional Assay for Dopamine D2 Receptor Activity (cAMP Inhibition)
D2-like dopamine receptors (D2, D3, and D4) are Gi-coupled, and their activation inhibits the production of cAMP.
Objective: To determine the efficacy (Emax) and potency (EC50) of DHBA at the human D2 dopamine receptor.
Materials:
-
Whole cells stably expressing the human D2 dopamine receptor.
-
Assay medium with a phosphodiesterase inhibitor.
-
Forskolin.
-
Dopamine (as a reference agonist).
-
DHBA hydrobromide.
-
cAMP assay kit.
Protocol:
-
Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and grow to confluency.
-
Agonist Stimulation: Replace the culture medium with assay medium containing a phosphodiesterase inhibitor. Add varying concentrations of DHBA or dopamine. Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax for DHBA's inhibitory effect.
Visualizing Dopaminergic Pathways and Experimental Workflows
To aid in the understanding of the context of DHBA's potential actions and the experimental procedures to elucidate them, the following diagrams are provided.
Caption: D1-like dopamine receptor signaling cascade.
Caption: D2-like dopamine receptor signaling cascade.
Caption: Experimental workflow for radioligand binding assay.
Conclusion and Future Directions
This compound is a structurally simple analog of dopamine with established and potent anti-melanoma activity. However, its characterization as a modulator of dopamine receptors is notably absent from the current scientific literature. This technical guide has provided an overview of the known properties of DHBA and, more importantly, has outlined a clear and detailed experimental path for its comprehensive pharmacological profiling at dopamine receptors. The execution of these proposed binding and functional assays will be crucial in determining the affinity, potency, and efficacy of DHBA, thereby clarifying its role as a true dopamine analog. Such data will not only fill a significant knowledge gap but could also pave the way for the development of novel research tools or therapeutic agents targeting the dopaminergic system. The scientific community is encouraged to undertake these investigations to fully unlock the potential of this intriguing molecule.
References
- 1. Dopamine Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxybenzylamine 98 16290-26-9 [sigmaaldrich.com]
3,4-Dihydroxybenzylamine Hydrobromide in Melanoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) (3,4-DHBA), a dopamine (B1211576) analog, has demonstrated significant cytotoxic effects against melanoma cells. Its mechanism of action is primarily centered on its selective activation by the enzyme tyrosinase, which is abundant in melanocytes and melanoma cells, into a toxic species. This technical guide provides a comprehensive overview of the existing research on 3,4-DHBA hydrobromide in the context of melanoma, consolidating key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows. While current research highlights its potential as a targeted chemotherapeutic agent, further investigation into its effects on specific signaling pathways and in the context of BRAF-mutant melanoma is warranted.
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies. A key enzyme in melanin (B1238610) synthesis, tyrosinase, is highly expressed in melanoma cells and represents a potential target for selective therapeutic strategies. 3,4-Dihydroxybenzylamine (3,4-DHBA), as a substrate for tyrosinase, is bioactivated to a cytotoxic agent within the tumor microenvironment, offering a targeted approach to melanoma treatment. This guide synthesizes the available preclinical data on 3,4-DHBA hydrobromide, providing a resource for researchers and drug development professionals in oncology.
Mechanism of Action
The primary mechanism of action of 3,4-DHBA is its enzymatic oxidation by tyrosinase. This process converts the relatively non-toxic pro-drug into highly reactive ortho-quinones and semiquinone intermediates[1]. These reactive species are potent inhibitors of DNA polymerase, leading to the suppression of DNA synthesis and subsequent cell death[1][2]. This targeted activation within tyrosinase-expressing melanoma cells is believed to be responsible for its selective cytotoxicity[2].
Caption: Tyrosinase-mediated activation of 3,4-DHBA in melanoma cells.
In Vitro Efficacy
Multiple studies have demonstrated the cytotoxic effects of 3,4-DHBA hydrobromide across a range of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values vary, likely reflecting differences in tyrosinase activity among the cell lines.
Table 1: In Vitro Cytotoxicity of 3,4-Dihydroxybenzylamine Hydrobromide in Melanoma Cell Lines
| Cell Line | Species | IC50 (µM) | Exposure Time (hours) | Reference |
| SK-MEL-30 | Human | 30 | 48 | [3][4][5] |
| SK-MEL-2 | Human | 84 | 48 | [3][4][5] |
| SK-MEL-3 | Human | 90 | 48 | [3][4][5] |
| RPMI-7951 | Human | 68 | 48 | [3][4][5] |
| SK-MELB | Human | 122 | 48 | [3] |
| S91A | Murine | 10 | 48 | [3] |
| S91B | Murine | 25 | 48 | [3] |
Note: The original research articles should be consulted for specific experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies using murine melanoma models have shown that 3,4-DHBA can significantly increase the lifespan of tumor-bearing mice. These studies highlight the potential therapeutic efficacy of 3,4-DHBA in a whole-organism context.
Table 2: In Vivo Efficacy of 3,4-Dihydroxybenzylamine in B16 Melanoma Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration | Median Lifespan (days) | Increase in Lifespan (%) | Reference |
| Control | 0 | Intraperitoneal | 21 days | 17 | - | [3][5] |
| 3,4-DHBA | 200 | Intraperitoneal | 21 days | 24.5 | 44 | [3][5] |
| 3,4-DHBA | 400 | Intraperitoneal | 21 days | 26 | 53 | [3][5] |
| 3,4-DHBA | 600 | Intraperitoneal | 21 days | 29 | 71 | [3][5] |
| 3,4-DHBA | 800 | Intraperitoneal | 21 days | 25 | 47 | [3][5] |
| 3,4-DHBA | 300 | Intraperitoneal | 14 days | - | 4.5 days increase | [6] |
| Dopamine | 400 | - | - | - | 48 | [7] |
| 3,4-DHBA | 1000 | - | - | - | 70 | [7] |
Note: The specific mouse strains and experimental setups can be found in the cited references.
Combination Therapies
The anti-melanoma activity of 3,4-DHBA can be potentiated by co-administration with other agents.
-
Buthionine Sulfoximine (BSO): BSO, an inhibitor of glutathione (B108866) synthesis, enhances the cytotoxicity of 3,4-DHBA, particularly in melanoma cells with marginal pigmentation. BSO treatment has been shown to decrease the IC50 values of 3,4-DHBA by 127% in the SK-MEL-28 cell line and by 148% in the SK-MEL-2 cell line[3].
-
α-Difluoromethylornithine (DFMO): DFMO, an inhibitor of ornithine decarboxylase, increases tyrosinase activity in melanoma cells. This induction of tyrosinase sensitizes the cells to the cytotoxic effects of 3,4-DHBA. A combination of 2.5 mM DFMO and 0.4 mM 3,4-DHBA resulted in greater than 95% cell kill in B16 melanoma cells in culture[6]. In vivo, the combination of DFMO and 3,4-DHBA prolonged the survival time of mice with B16 melanoma by 14.6 days, compared to 4.5 days with 3,4-DHBA alone[6].
Caption: Potentiation of 3,4-DHBA's effect by combination therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide generalized protocols for key assays used in the evaluation of 3,4-DHBA.
Cell Viability Assay (MTT Assay)
This protocol outlines the general steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture melanoma cells (e.g., SK-MEL series) in appropriate media and conditions.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
In Vivo Subcutaneous Melanoma Model
This protocol describes the establishment of a subcutaneous B16 melanoma model in mice.
-
Cell Preparation:
-
Culture B16 melanoma cells to 70-80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of C57BL/6 mice.
-
-
Treatment:
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Record animal weight and overall health.
-
The primary endpoint is typically an increase in median lifespan or a reduction in tumor growth.
-
Caption: Workflow for the in vivo subcutaneous B16 melanoma model.
Future Directions and Unexplored Areas
While the foundational research on 3,4-DHBA is promising, several critical areas remain to be investigated to fully understand its therapeutic potential in the modern landscape of melanoma treatment.
-
Signaling Pathway Modulation: The effect of 3,4-DHBA on key signaling pathways in melanoma, such as the MAPK (BRAF/MEK/ERK) and PI3K/AKT pathways, is currently unknown. Research in this area would provide a more comprehensive understanding of its mechanism of action beyond direct DNA polymerase inhibition.
-
BRAF-Mutant Melanoma: A significant portion of melanomas harbor BRAF mutations, most commonly V600E. There is a critical need to evaluate the efficacy of 3,4-DHBA in BRAF-mutant melanoma cell lines and in models of resistance to BRAF inhibitors. Combination studies with BRAF and MEK inhibitors could also be a promising avenue of investigation.
-
Apoptosis Induction: The precise apoptotic pathways triggered by 3,4-DHBA in melanoma cells have not been fully elucidated. Studies investigating the activation of specific caspases (e.g., caspase-3, -9) and the modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) would provide valuable insights into the molecular mechanisms of cell death.
Conclusion
This compound is a tyrosinase-activated pro-drug with demonstrated preclinical efficacy against melanoma. Its selective cytotoxicity in melanoma cells and its ability to be potentiated by other agents make it an intriguing candidate for further development. Future research focusing on its role in the context of specific genetic drivers of melanoma, such as BRAF mutations, and a deeper investigation into its effects on cellular signaling and apoptosis are essential next steps to translate these promising preclinical findings into potential clinical applications.
References
- 1. 4.17. Caspase 3 and Caspase 9 Activity Assay [bio-protocol.org]
- 2. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. This compound | 16290-26-9 | MOLNOVA [molnova.com]
- 6. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism: 3,4-Dihydroxybenzylamine Hydrobromide as a DNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
A Technical Deep Dive into the Inhibition of DNA Polymerase by 3,4-Dihydroxybenzylamine Hydrobromide
Introduction: this compound (DHBA), a dopamine (B1211576) analog, has demonstrated significant cytotoxic effects against melanoma cells. This activity is primarily attributed to its ability to inhibit DNA polymerase, a critical enzyme for DNA replication and repair. The mechanism of inhibition is unique, requiring enzymatic activation within the target cells, making it a compound of interest for targeted cancer therapy. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of DHBA-mediated DNA polymerase inhibition.
Quantitative Data: Inhibition of Melanoma Cell Growth
The inhibitory effects of DHBA have been quantified across a range of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth after a 48-hour treatment period are summarized below. This cytotoxicity is directly linked to the inhibition of DNA polymerase activity within the cells.[1]
| Cell Line | Type | IC50 (µM) |
| Human Melanoma | ||
| SK-MEL-30 | Melanoma | 30 |
| RPMI-7951 | Melanoma | 68 |
| SK-MEL-2 | Melanoma | 84 |
| SK-MEL-3 | Melanoma | 90 |
| SK-MELB | Melanoma | 122 |
| Murine Melanoma | ||
| S91A | Melanoma | 10 |
| S91B | Melanoma | 25 |
| Other Cancer Lines | ||
| L1210 | Leukemia | 67 |
| SCC-25 | Squamous Cell Carcinoma | 184 |
Mechanism of Action: A Tyrosinase-Dependent Pathway
The inhibitory action of DHBA on DNA polymerase is not direct. Instead, it functions as a pro-drug that is activated by the enzyme tyrosinase, which is highly active in melanoma cells. This targeted activation is a key feature of its selective cytotoxicity.
The proposed mechanism involves the following steps:
-
Uptake: DHBA enters the melanoma cells.
-
Enzymatic Activation: Intracellular tyrosinase hydroxylates DHBA, leading to the formation of highly reactive intermediates: a semiquinone and a less reactive quinone.
-
Irreversible Inhibition: These reactive species then interact with DNA polymerase. Kinetic studies and dialysis experiments have shown that this interaction is irreversible.
-
Target Site: The inhibition likely occurs at or near the template-initiator binding site of the DNA polymerase. Evidence for this includes the protective effect observed when the enzyme is pre-incubated with double-stranded DNA. Hill plot analysis suggests the presence of two inhibitor interaction sites on the enzyme.
References
In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dihydroxybenzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA HBr). The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes the compound's known mechanism of action.
Chemical Identity and Structure
3,4-Dihydroxybenzylamine hydrobromide is the hydrobromide salt of 3,4-dihydroxybenzylamine, a catecholamine analog of dopamine (B1211576).
-
IUPAC Name: 4-(aminomethyl)benzene-1,2-diol;hydrobromide
-
Synonyms: DHBA hydrobromide, 4-(Aminomethyl)catechol hydrobromide
-
CAS Number: 16290-26-9[1]
-
Molecular Formula: C₇H₁₀BrNO₂
-
Molecular Weight: 220.06 g/mol [1]
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound and its free base form.
| Property | Value | Compound Form | Data Type | Source(s) |
| Melting Point | 184-186 °C | Hydrobromide | Experimental | |
| Solubility | Soluble in DMSO | Hydrobromide | Experimental | --- |
| Water Solubility | 38.4 g/L | Free Base | Predicted | [2] |
| pKa (Strongest Acidic) | 9.61 | Free Base | Predicted | [2] |
| pKa (Strongest Basic) | 8.78 | Free Base | Predicted | [2] |
| LogP | -0.94 | Free Base | Predicted | [2] |
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, 2,3-dihydroxybenzaldehyde, shows aromatic protons in the range of δ 6.8-7.2 ppm, an aldehyde proton around δ 10.2 ppm, and hydroxyl protons around δ 9.9 ppm. For 3,4-Dihydroxybenzylamine, one would expect to see signals for the three aromatic protons, the two benzylic protons adjacent to the nitrogen, and the amine and hydroxyl protons. The exact chemical shifts would depend on the solvent and the protonation state.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with those bearing hydroxyl groups shifted downfield, and a signal for the benzylic carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic broad peaks for the O-H and N-H stretches, typically in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
MS (Mass Spectrometry): The mass spectrum of the free base (3,4-dihydroxybenzylamine) would show a molecular ion peak corresponding to its molecular weight (139.15 g/mol ).[2] Fragmentation patterns would likely involve cleavage of the benzylic C-C bond and loss of the amino group.
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature, the following sections describe generalized standard methodologies.
Melting Point Determination
The melting point is a crucial indicator of purity. A common method is the capillary melting point technique.
Methodology:
-
A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus) along with a calibrated thermometer.
-
The sample is heated at a controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Solubility Determination
Solubility is determined by preparing a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.
Methodology (Equilibrium Solubility Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (usually water or a water-co-solvent mixture).
-
A standardized solution of a strong acid or base is added in small increments using a burette.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Mechanism of Action and Signaling Pathway
This compound is recognized as a dopamine analog with cytotoxic activity against melanoma cells.[3] Its mechanism of action is primarily linked to its role as an inhibitor of DNA polymerase.[4]
Bioactivation and DNA Polymerase Inhibition
The cytotoxicity of 3,4-Dihydroxybenzylamine is dependent on its bioactivation by the enzyme tyrosinase, which is abundant in melanoma cells.
Workflow of Mechanism of Action:
-
Uptake: 3,4-Dihydroxybenzylamine enters the melanoma cell.
-
Enzymatic Oxidation: The intracellular enzyme tyrosinase oxidizes the catechol moiety of 3,4-dihydroxybenzylamine to a highly reactive ortho-quinone species.[5]
-
DNA Polymerase Inhibition: This reactive quinone intermediate acts as an inhibitor of DNA polymerase.
-
Inhibition of DNA Synthesis: The inhibition of DNA polymerase leads to the cessation of DNA replication.
-
Cell Cycle Arrest and Cytotoxicity: The inability to replicate DNA results in cell cycle arrest and ultimately leads to the death of the melanoma cell.
The following diagram illustrates the proposed workflow of the mechanism of action of 3,4-Dihydroxybenzylamine in melanoma cells.
Caption: Mechanism of action of 3,4-Dihydroxybenzylamine in melanoma cells.
Experimental Workflow for Assessing Cytotoxicity
A typical experimental workflow to evaluate the cytotoxic effects of this compound on melanoma cells is outlined below.
References
- 1. scbt.com [scbt.com]
- 2. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]
- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dihydroxybenzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Dihydroxybenzylamine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable tool in neurochemical research. This document details the synthetic pathway via reductive amination, purification methods, and thorough characterization using modern analytical techniques.
Introduction
3,4-Dihydroxybenzylamine, also known as 4-(aminomethyl)catechol, is a dopamine (B1211576) analog that has garnered significant interest in medicinal chemistry and pharmacology.[1] Its hydrobromide salt is a stable, crystalline solid, making it a convenient form for handling and storage. This guide outlines a robust and reproducible method for its synthesis and provides a detailed analysis of its physicochemical properties.
Synthesis of this compound
The primary synthetic route to this compound is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, followed by its reduction to the corresponding amine.
Experimental Protocol
Materials:
-
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)
-
Ammonium bromide (NH₄Br)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and ammonium bromide (1.2 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Workup:
-
Quench the reaction by carefully adding dilute hydrochloric acid until the effervescence ceases and the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the resulting aqueous solution with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other organic impurities.
-
Adjust the pH of the aqueous layer to approximately 5-6 with a suitable base if necessary.
-
-
Purification and Isolation:
-
The crude product can be purified by recrystallization. A common solvent system for crystallization is a mixture of methanol and diethyl ether or isopropanol (B130326) and diethyl ether.
-
Dissolve the crude product in a minimal amount of hot methanol or isopropanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator or ice bath to promote crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization
The synthesized this compound should be characterized to confirm its identity, purity, and structure.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | Light beige to off-white crystalline powder | |
| Molecular Formula | C₇H₁₀BrNO₂ | [2] |
| Molecular Weight | 220.06 g/mol | [2] |
| Melting Point | 184-186 °C | |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. The expected chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ or D₂O are summarized in Table 2.
| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~6.7-7.0 | m | 3H | Ar-H |
| Methylene Protons | ~3.9-4.1 | s | 2H | -CH₂-NH₃⁺ |
| Amine Protons | ~8.2 (broad) | s | 3H | -CH₂-NH₃ ⁺ |
| Phenolic Protons | ~9.0 (broad) | s | 2H | Ar-OH |
| Carbon (¹³C) NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Methylene Carbon | ~42-45 | -CH₂ -NH₃⁺ | ||
| Aromatic Carbons | ~115-122 | Unsubstituted Ar-C | ||
| Aromatic Carbons | ~128-130 | Substituted Ar-C -CH₂ | ||
| Aromatic Carbons | ~144-146 | Substituted Ar-C -OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 2800-3100 | N-H stretch (asymmetric and symmetric) | Ammonium (-NH₃⁺) |
| ~3030 | C-H stretch (aromatic) | Ar-H |
| ~2900 | C-H stretch (aliphatic) | -CH₂- |
| ~1600, ~1500, ~1450 | C=C stretch (in-ring) | Aromatic ring |
| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) |
| ~1280 | C-O stretch | Phenolic C-O |
| ~1100 | C-N stretch | Aliphatic C-N |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode is typically used.
| m/z (amu) | Proposed Fragment | Loss |
| 140 | [M+H]⁺ (of the free base) | - |
| 123 | [M+H - NH₃]⁺ | Ammonia |
| 111 | [M+H - CH₂NH₂]⁺ | Aminomethyl |
Applications
This compound serves as a crucial building block in the synthesis of various biologically active molecules. It is a precursor for certain isoquinoline (B145761) alkaloids and other pharmaceutical agents.[3] Furthermore, due to its structural similarity to dopamine, it is utilized as an internal standard in the analysis of catecholamines in biological samples.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound via the reductive amination of 3,4-dihydroxybenzaldehyde. The provided experimental protocol and comprehensive characterization data, including physical properties and spectroscopic analyses, will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The established workflow and analytical data will facilitate the consistent and high-purity production of this important chemical intermediate.
References
An In-Depth Technical Guide to 3,4-Dihydroxybenzylamine Hydrobromide (CAS: 16290-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide, a dopamine (B1211576) analog, has demonstrated notable cytotoxic activity against melanoma cells.[1][2] Its mechanism of action is intrinsically linked to the enzymatic activity of tyrosinase, an enzyme often overexpressed in melanoma cells, which oxidizes DHBA into highly reactive quinone and semiquinone species.[2] These intermediates subsequently inhibit DNA polymerase, leading to cell cycle arrest and apoptosis.[2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to 3,4-Dihydroxybenzylamine hydrobromide, serving as a valuable resource for researchers in oncology and drug development.
Chemical and Physical Properties
This compound is a crystalline solid with the chemical formula C₇H₁₀BrNO₂.[4] It is also known by other names such as 4-(Aminomethyl)catechol hydrobromide and DHBA hydrobromide.[4]
| Property | Value | Reference(s) |
| CAS Number | 16290-26-9 | [4] |
| Molecular Formula | C₇H₁₀BrNO₂ | [4] |
| Molecular Weight | 220.06 g/mol | [4] |
| Appearance | Crystals | [4] |
| Melting Point | 184-186 °C | [4] |
| Solubility | Soluble in water | General chemical knowledge |
Synthesis
A plausible synthetic route to 3,4-Dihydroxybenzylamine is through the reductive amination of 3,4-dihydroxybenzaldehyde (B13553). This common organic reaction involves the formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction to the corresponding amine.
Experimental Protocol: Reductive Amination of 3,4-Dihydroxybenzaldehyde
This protocol is a general procedure for reductive amination and may need to be optimized for the specific synthesis of 3,4-Dihydroxybenzylamine.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrobromic acid (HBr)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-Dihydroxybenzylamine.
-
The crude amine can be purified by column chromatography.
-
To obtain the hydrobromide salt, dissolve the purified amine in a suitable solvent (e.g., ethanol) and treat with an equimolar amount of hydrobromic acid. The salt can then be precipitated, collected by filtration, and dried.
References
- 1. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemiluminescence determination of dopamine using N, P-graphene quantum dots after preconcentration on magnetic oxidized nanocellulose modified with graphene quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydroxybenzylamine Hydrobromide: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA), a catecholaminergic compound, has emerged as a significant molecule of interest in oncological research, particularly in the context of melanoma. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of DHBA. It details the compound's mechanism of action, focusing on its role as a pro-drug activated by tyrosinase to induce cytotoxicity through the inhibition of DNA polymerase, leading to cell cycle arrest and apoptosis in melanoma cells. This document furnishes detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo assessment of DHBA, alongside a thorough compilation of its physicochemical and biological properties in tabular format. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental applications.
Introduction
3,4-Dihydroxybenzylamine (DHBA), also known by its synonym 4-(Aminomethyl)catechol, is a structural analog of the neurotransmitter dopamine (B1211576). Its hydrobromide salt form is the common subject of scientific investigation due to its stability. The core of DHBA's therapeutic interest lies in its selective cytotoxicity towards melanoma cells, a trait attributed to the high expression of the enzyme tyrosinase in this particular cancer type. This guide will delve into the scientific journey of DHBA, from its initial conception to its current standing as a potential anti-melanoma agent.
Discovery and History
The seminal work on 3,4-Dihydroxybenzylamine as a potential anti-cancer agent was published in 1979 by M. M. Wick.[1] The research identified DHBA as a dopamine analog with a significantly improved therapeutic index against B16 melanoma in murine models. Compared to dopamine, DHBA exhibited considerably lower toxicity while demonstrating enhanced antitumor activity.[1] This discovery was pivotal as it highlighted a novel strategy for targeting melanoma by exploiting the enzymatic machinery unique to melanocytes. The rationale was that tyrosinase, an enzyme abundant in melanoma cells and responsible for melanin (B1238610) synthesis, could metabolize DHBA into cytotoxic species, thereby achieving targeted cell killing.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dihydroxybenzylamine hydrobromide is presented in Table 1.
| Property | Value |
| CAS Number | 16290-26-9 |
| Molecular Formula | C₇H₉NO₂ · HBr |
| Molecular Weight | 220.06 g/mol |
| Appearance | Crystals |
| Melting Point | 184-186 °C |
| Solubility | Soluble in DMSO |
| SMILES | NCc1ccc(O)c(O)c1.Br |
Biological Activity and Mechanism of Action
DHBA's primary biological effect is its cytotoxic activity against melanoma cells. This activity is contingent on its bioactivation by tyrosinase.
Tyrosinase-Mediated Bioactivation
Tyrosinase catalyzes the oxidation of the catechol moiety of DHBA to form a highly reactive ortho-quinone intermediate.[1] This quinone is a potent electrophile that can react with cellular nucleophiles, leading to cytotoxicity. The dependence on tyrosinase for its activation confers a degree of selectivity for melanoma cells, which typically have high levels of this enzyme.
Inhibition of DNA Polymerase
The cytotoxic effects of DHBA are primarily attributed to the inhibition of DNA polymerase. The tyrosinase-generated quinone intermediate of DHBA has been shown to irreversibly inhibit DNA polymerase, thereby halting DNA replication.[2] This disruption of DNA synthesis is a critical event that triggers downstream cellular responses.
Cell Cycle Arrest and Apoptosis
The inhibition of DNA replication by activated DHBA leads to cell cycle arrest, predominantly in the G1 and S phases.[3] This arrest prevents the cells from progressing through the cell cycle and ultimately leads to the induction of apoptosis. While the precise molecular players in the DHBA-induced cell cycle arrest are not fully elucidated, it is hypothesized to involve the activation of cell cycle checkpoint proteins that sense DNA damage or replication stress.
The proposed signaling pathway for DHBA's mechanism of action is depicted in the following diagram:
References
Potential Therapeutic Targets of 3,4-Dihydroxybenzylamine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA) hydrobromide, a dopamine (B1211576) analog, has emerged as a compound of interest in oncological research, particularly in the context of melanoma.[1][2] Its structural similarity to dopamine allows it to be a substrate for tyrosinase, an enzyme overexpressed in melanoma cells, leading to its selective activation into cytotoxic species. This guide provides a comprehensive overview of the known therapeutic targets of DHBA, detailing its mechanism of action, summarizing key quantitative data, and providing insights into relevant experimental protocols.
Core Mechanism of Action: A Prodrug Approach
DHBA functions as a prodrug, exhibiting cytotoxicity primarily in cells with high tyrosinase activity, such as melanoma cells.[2] The core mechanism involves its oxidation by tyrosinase into highly reactive ortho-quinone and semiquinone species.[3][4] These reactive intermediates are the primary effectors of DHBA's antitumor activity.
Signaling Pathway of DHBA-Induced Cytotoxicity
The activation and subsequent cytotoxic effects of DHBA can be summarized in the following signaling pathway:
Primary Therapeutic Target: DNA Polymerase
The principal intracellular target of activated DHBA is DNA polymerase.[3][5] The generated quinone species act as inhibitors of this crucial enzyme, leading to a halt in DNA replication and subsequent DNA damage.[3][4] This inhibition is a key event that triggers downstream cellular responses, including cell cycle arrest and apoptosis.
Potential Secondary Target: Ribonucleotide Reductase
While DNA polymerase is the primary confirmed target, studies on structurally related dihydroxybenzene derivatives suggest that ribonucleotide reductase (RNR) could be a potential secondary target.[6] RNR is a critical enzyme for the production of deoxyribonucleotides, the building blocks for DNA synthesis. Inhibition of RNR would further potentiate the disruption of DNA replication initiated by DNA polymerase inhibition. However, direct inhibition of RNR by DHBA itself requires further experimental validation.
Quantitative Data Summary
The cytotoxic and antitumor effects of DHBA have been quantified in various studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of 3,4-Dihydroxybenzylamine Hydrobromide
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| S91A | Murine Melanoma | 10 | Not Specified | [7] |
| S91B | Murine Melanoma | 25 | Not Specified | [7] |
| L1210 | Murine Leukemia | 67 | Not Specified | [7] |
| SCC-25 | Human Squamous Cell Carcinoma | 184 | Not Specified | [7] |
| Human SK-MEL-30 | Human Melanoma | 30 | 48 | |
| Human SK-MEL-2 | Human Melanoma | 84 | 48 | |
| Human SK-MEL-3 | Human Melanoma | 90 | 48 | |
| RPMI-7951 | Human Melanoma | 68 | 48 | |
| SK-MELB | Human Melanoma | 122 | 48 |
Table 2: In Vivo Efficacy of this compound in a B16 Melanoma Mouse Model
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Increased Life Span (%) | Reference |
| Dopamine | 400 | Intraperitoneal | 48 | [1] |
| DHBA | 1000 | Intraperitoneal | 70 | [1] |
| DHBA | 200 | Intraperitoneal | 44 | [8] |
| DHBA | 400 | Intraperitoneal | 46 | [8] |
| DHBA | 600 | Intraperitoneal | 70 | [8] |
| DHBA | 800 | Intraperitoneal | 50 | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the therapeutic potential of DHBA.
DNA Polymerase Inhibition Assay
This assay is crucial for directly assessing the inhibitory effect of activated DHBA on its primary target.
Detailed Methodology:
-
Cell Permeabilization: Melanoma cells (e.g., S-91A) are treated with a mild detergent like lysolecithin to make the cell membrane permeable to nucleotides.[3]
-
Reaction Mixture: The permeabilized cells are incubated with a reaction mixture containing:
-
This compound at various concentrations.
-
Mushroom tyrosinase (if the endogenous tyrosinase activity is low or for control experiments).
-
A radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP) and the other three unlabeled dNTPs.
-
Magnesium chloride (as a cofactor for DNA polymerase) and a suitable buffer (e.g., Tris-HCl).
-
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of a strong acid like trichloroacetic acid (TCA). The acid-insoluble material, which includes the newly synthesized DNA with the incorporated radiolabel, is then precipitated onto filter paper.
-
Quantification: The amount of incorporated radioactivity on the filter paper is measured using a scintillation counter. A decrease in radioactivity in the presence of DHBA indicates inhibition of DNA polymerase activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability by measuring the metabolic activity of cells.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Effects of quinone derivatives, such as 1,4-naphthoquinone, on DNA polymerase inhibition and anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Studies of 3,4-Dihydroxybenzylamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) (DHBA), the hydrobromide salt of which is a subject of significant interest in oncological research, is a dopamine (B1211576) analog that exhibits potent cytotoxic effects, particularly against melanoma cell lines. This technical guide provides an in-depth overview of the in vitro studies conducted on 3,4-Dihydroxybenzylamine hydrobromide (DHBA HBr). It consolidates quantitative data on its cytotoxic activity, details the experimental protocols for key assays, and illustrates its mechanism of action through signaling pathway diagrams. The primary mechanism of DHBA's anti-melanoma activity is contingent upon the presence of tyrosinase, an enzyme often abundant in melanoma cells. Tyrosinase oxidizes DHBA into highly reactive intermediates, which subsequently inhibit DNA polymerase, leading to cell death. This targeted activation makes DHBA a compelling candidate for melanoma-specific therapies.
Core Mechanism of Action: Tyrosinase-Dependent Cytotoxicity
The cytotoxic efficacy of 3,4-Dihydroxybenzylamine is intrinsically linked to its bioactivation by the enzyme tyrosinase.[1][2] Unlike many conventional chemotherapeutic agents, DHBA itself is a prodrug that is converted into its active, toxic form within the target cancer cells.
The proposed mechanism involves the following steps:
-
Uptake: DHBA is taken up by melanoma cells.
-
Enzymatic Oxidation: Inside the cell, tyrosinase, a key enzyme in melanin (B1238610) synthesis, catalyzes the oxidation of the catechol moiety of DHBA.[1][2]
-
Formation of Reactive Intermediates: This oxidation generates highly reactive species, such as a semiquinone intermediate and a more stable quinone.[3] These oxidation products are potent alkylating agents.
-
Inhibition of DNA Polymerase: The reactive quinone intermediates irreversibly inhibit DNA polymerase.[3] Studies suggest that this inhibition occurs at or near the template-initiator binding site, thereby preventing DNA replication and leading to cell cycle arrest and subsequent cell death.[3]
The selective toxicity of DHBA towards pigmented melanoma cells is therefore attributed to the higher levels of tyrosinase activity in these cells compared to non-melanoma cells or marginally pigmented melanoma cells.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified across a range of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate significant potency against melanoma cells, while non-melanoma lines are considerably less sensitive.
Table 1: IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Species | IC50 (µM) | Reference |
| S91A | Melanoma | Murine | 10 | [4][5] |
| S91B | Melanoma | Murine | 25 | [4][5] |
| SK-MEL-30 | Melanoma | Human | 30 | [4][5] |
| RPMI-7951 | Melanoma | Human | 68 | [4][5] |
| L1210 | Leukemia | Murine | 67 | [4][5] |
| SK-MEL-2 | Melanoma | Human | 84 | [4][5] |
| SK-MEL-3 | Melanoma | Human | 90 | [4][5] |
| SK-MELB | Melanoma | Human | 122 | [4] |
| SCC-25 | Squamous Cell Carcinoma | Human | 184 | [4][5] |
Note: Cells were typically treated with DHBA HBr for 48 hours.[4][5]
Potentiation of Cytotoxicity
The cytotoxicity of DHBA can be enhanced by co-administration with buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis. BSO sensitizes marginally pigmented melanoma cells to DHBA, significantly decreasing the IC50 values. In SK-MEL-28 and SK-MEL-2 cell lines, BSO treatment increased the cytotoxicity of DHBA by 127% and 148%, respectively.[1][4] This suggests that glutathione may play a role in detoxifying the reactive intermediates formed from DHBA oxidation.
Experimental Protocols
Detailed protocols from the original cited studies are not fully available. Therefore, the following sections describe standardized and representative methodologies for the key in vitro assays used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of DHBA HBr on the viability of adherent melanoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the dose-dependent cytotoxic effect of DHBA HBr on melanoma cells and calculate the IC50 value.
Materials:
-
Adherent melanoma cell line (e.g., SK-MEL-28)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (DHBA HBr)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture melanoma cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of DHBA HBr in a suitable solvent (e.g., sterile water or DMSO). Note that solutions may be unstable and should be prepared fresh.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 10 mM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted DHBA HBr solutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.
-
DNA Polymerase Activity Assay
This protocol provides a generalized framework for an in vitro DNA polymerase activity assay to assess the inhibitory effect of DHBA's oxidation products.
Objective: To measure the inhibition of DNA polymerase activity by tyrosinase-activated DHBA.
Materials:
-
Purified DNA Polymerase
-
Mushroom Tyrosinase
-
This compound (DHBA HBr)
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled nucleotide (e.g., [³H]-dTTP) or fluorescently-labeled dNTP
-
Reaction buffer (containing Mg²⁺ and dithiothreitol (B142953) at optimal pH)
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Activation of DHBA:
-
Prepare a reaction mixture containing DHBA HBr and mushroom tyrosinase in an appropriate buffer.
-
Incubate for a predetermined time to allow the oxidation of DHBA and the formation of reactive quinone intermediates. This pre-incubation step is critical.
-
-
DNA Polymerase Inhibition Reaction:
-
In a separate set of tubes, prepare the DNA polymerase reaction mix containing the DNA template-primer, all four dNTPs (including the labeled dNTP), and the reaction buffer.
-
Add the purified DNA polymerase to the reaction mix.
-
To initiate the inhibition study, add aliquots of the pre-activated DHBA solution (from step 1) to the DNA polymerase reaction tubes. Include a control with no inhibitor and a control with DHBA that has not been activated by tyrosinase.
-
-
Polymerase Reaction and Termination:
-
Incubate the reaction mixtures at the optimal temperature for the DNA polymerase (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized, labeled DNA.
-
-
Quantification of DNA Synthesis:
-
Filter the reaction mixtures through glass fiber filters to capture the precipitated, acid-insoluble DNA.
-
Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated labeled nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Alternatively, if using a fluorescence-based method, follow the specific kit instructions for detection with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of DNA polymerase inhibition for each concentration of activated DHBA compared to the control reaction without the inhibitor.
-
Determine the IC50 value of the activated DHBA for DNA polymerase activity.
-
Other In Vitro Considerations
While the primary focus of research on DHBA has been its anti-melanoma cytotoxicity, the catechol structure suggests potential for other biological activities. However, dedicated in vitro studies on DHBA for antioxidant, anti-inflammatory, or neuroprotective effects are currently lacking in the published literature. Research on its metabolite, 3,4-dihydroxybenzaldehyde (B13553) (DBD), has shown anti-neuroinflammatory effects through the inhibition of MAPK and NF-κB signaling pathways, suggesting that the metabolic fate of DHBA could lead to other downstream biological effects.[6]
Conclusion
This compound is a promising anti-melanoma agent with a unique, targeted mechanism of action. Its cytotoxicity is primarily driven by its bioactivation via tyrosinase to reactive intermediates that inhibit the critical cellular machinery of DNA replication. The quantitative data robustly supports its potent and selective action against melanoma cells in vitro. The provided experimental frameworks serve as a guide for researchers seeking to replicate or build upon these foundational studies. Future in vitro research could explore the potential for synergistic effects with other anticancer agents, investigate mechanisms of resistance, and elucidate whether DHBA or its metabolites possess other pharmacological activities beyond cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of tyrosinase activity on the cytotoxicity of 3,4-dihydroxybenzylamine and buthionine sulfoximine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,4-Dihydroxybenzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA), a dopamine (B1211576) analog, demonstrates significant cytotoxic activity against melanoma cells. Its mechanism of action is primarily attributed to the inhibition of DNA polymerase. This activity is notably dependent on the presence of tyrosinase, an enzyme often abundant in melanoma cells, which oxidizes DHBA into a highly reactive quinone species. This document provides detailed application notes and experimental protocols for the use of DHBA in research settings, focusing on its anti-melanoma properties.
Biological Activity and Mechanism of Action
3,4-Dihydroxybenzylamine (DHBA) is a pro-drug that exhibits selective cytotoxicity towards melanoma cells. Its anti-tumor activity is intrinsically linked to the enzymatic activity of tyrosinase, which catalyzes the oxidation of DHBA to a semiquinone and a quinone.[1] These reactive quinone species are potent inhibitors of DNA polymerase, leading to the suppression of DNA synthesis and ultimately, cell death.[1][2] The cytotoxicity of DHBA has been shown to be enhanced in the presence of buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis, suggesting that cellular antioxidant systems play a role in mitigating the toxic effects of the DHBA-derived quinones.[3]
Signaling Pathway
The cytotoxic action of 3,4-Dihydroxybenzylamine (DHBA) in melanoma cells is initiated by its enzymatic oxidation by tyrosinase into a reactive quinone. This quinone is the primary effector molecule that directly inhibits DNA polymerase, leading to replication stress and DNA damage. The cellular response to this damage likely involves the activation of DNA damage response (DDR) pathways, which can ultimately trigger apoptosis.
Caption: Proposed signaling pathway for DHBA-induced cytotoxicity in melanoma cells.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of 3,4-Dihydroxybenzylamine hydrobromide.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference(s) |
| SK-MEL-30 | Human Melanoma | 30 | 48 | [1] |
| SK-MEL-2 | Human Melanoma | 84 | 48 | [1] |
| SK-MEL-3 | Human Melanoma | 90 | 48 | [1] |
| RPMI-7951 | Human Melanoma | 68 | 48 | [1] |
| SK-MELB | Human Melanoma | 122 | 48 | [1] |
| S91A | Murine Melanoma | 10 | 48 | [1] |
| S91B | Murine Melanoma | 25 | 48 | [1] |
| L1210 | Murine Leukemia | 67 | 48 | [1] |
| SCC-25 | Human Squamous Carcinoma | 184 | 48 | [1] |
| SK-MEL-28 (with BSO) | Human Melanoma | Decreased by 127% | 48 | [4] |
| SK-MEL-2 (with BSO) | Human Melanoma | Decreased by 148% | 48 | [4] |
Table 2: In Vivo Efficacy of this compound in a B16 Melanoma Mouse Model
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Median Lifespan (days) | Increased Lifespan (%) | Reference(s) |
| 0 (Control) | Intraperitoneal | 21 days | 17 | - | [4] |
| 200 | Intraperitoneal | 21 days | 24.5 | 44 | [4] |
| 400 | Intraperitoneal | 21 days | 26 | 53 | [4] |
| 600 | Intraperitoneal | 21 days | 29 | 71 | [4] |
| 800 | Intraperitoneal | 21 days | 25 | 47 | [4] |
| 1000 | Intraperitoneal | 7 days | Tolerated | - | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for determining the IC50 value of DHBA in melanoma cell lines.
Caption: General workflow for in vitro cytotoxicity testing of DHBA.
Materials:
-
Melanoma cell line (e.g., SK-MEL-28)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)[5]
-
This compound (DHBA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain melanoma cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain exponential growth.
-
DHBA Stock Solution: Prepare a stock solution of DHBA in DMSO. Note that aqueous solutions of DHBA are unstable and should be prepared fresh.[6][7]
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 2 x 10^6 cells/mL and allow them to adhere overnight.[8]
-
Treatment: The following day, remove the medium and replace it with fresh medium containing serial dilutions of DHBA (e.g., from 1 µM to 10 mM).[4] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[4]
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the DHBA concentration and fitting the data to a dose-response curve.
DNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of DHBA on DNA polymerase activity.
Caption: Workflow for DNA polymerase inhibition assay with DHBA.
Materials:
-
Purified DNA polymerase
-
Tyrosinase
-
Primed DNA template
-
dNTPs
-
Reaction buffer
-
This compound (DHBA)
-
Detection system (e.g., fluorescent DNA-binding dye, radiolabeled dNTPs)[9][10]
Procedure:
-
DHBA Activation: Pre-incubate DHBA with tyrosinase in a suitable buffer to generate the reactive quinone species.
-
Reaction Setup: In a reaction tube, combine the reaction buffer, primed DNA template, dNTPs, and the activated DHBA solution.
-
Initiation: Add DNA polymerase to initiate the reaction. Include a control reaction without DHBA.
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase.
-
Detection: Measure DNA synthesis using a suitable method. For a fluorometric assay, the increase in fluorescence from a DNA-binding dye can be monitored in real-time.[9][10] For a gel-based assay, the reaction products can be separated by electrophoresis and visualized.
-
Analysis: Compare the DNA polymerase activity in the presence and absence of DHBA to determine the extent of inhibition.
Use as an Internal Standard in HPLC
DHBA is frequently used as an internal standard for the analysis of catecholamines by HPLC.[11][12]
Materials:
-
HPLC system with electrochemical or UV detector
-
Reversed-phase C18 column[12]
-
Mobile phase (e.g., a mixture of aqueous buffer, organic solvent, and an ion-pairing agent)[1]
-
This compound (as internal standard)
-
Catecholamine standards (e.g., dopamine, norepinephrine, epinephrine)
-
Sample for analysis (e.g., plasma, urine)
Procedure:
-
Standard Preparation: Prepare stock solutions of catecholamine standards and DHBA in an appropriate solvent (e.g., water with an antioxidant).[1]
-
Sample Preparation: Spike a known amount of DHBA into the samples and standards.
-
Chromatography: Inject the prepared samples and standards into the HPLC system. A gradient elution is often used to achieve optimal separation.[11]
-
Detection: Detect the separated compounds using an electrochemical or UV detector.
-
Quantification: Quantify the catecholamines in the samples by comparing the peak area ratios of the analytes to the internal standard (DHBA) with the calibration curve generated from the standards.
Synthesis of 3,4-Dihydroxybenzylamine
General Synthetic Scheme:
3,4-Dihydroxybenzaldehyde (B13553) -> 3,4-Dihydroxybenzylamine (via reductive amination) -> this compound (by treatment with HBr)
Safety and Handling
This compound is an irritant.[16] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area.
Disclaimer
This document is intended for research purposes only and is not a guide for clinical use. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of melanin synthesis…from melanocytes to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of tyrosinase activity on the cytotoxicity of 3,4-dihydroxybenzylamine and buthionine sulfoximine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. SK-MEL-28 Cells [cytion.com]
- 6. Response of Skin-Derived and Metastatic Human Malignant Melanoma Cell Lines to Thymoquinone and Thymoquinone-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Biochanin A induces anticancer effects in SK-Mel-28 human malignant melanoma cells via induction of apoptosis, inhibition of cell invasion and modulation of NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]
- 10. WO2010036359A2 - Methods of polymerase activity assay - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and 3,4-dihydroxybenzylamine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic method for 3,4-dihydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. 3,4-二羟基苄胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 3,4-Dihydroxybenzylamine Hydrobromide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA-HBr), a dopamine (B1211576) analog, has been investigated for its potential therapeutic applications, primarily as a cytotoxic agent against melanoma cells.[1][2][3] Its mechanism of action is rooted in its structural similarity to dopamine, allowing it to be a substrate for tyrosinase, an enzyme often overexpressed in melanoma cells. This enzymatic oxidation leads to the formation of cytotoxic species that inhibit DNA polymerase, ultimately leading to cell death.[2] While its anti-melanoma properties are the most studied, the broader bioactivities of the 3,4-dihydroxybenzylamine scaffold, such as neuroprotective, antioxidant, and anti-inflammatory effects observed in related compounds, suggest potential for wider applications in cell culture-based research.
These application notes provide a comprehensive overview of the use of DHBA-HBr in cell culture, with a focus on its anti-melanoma activity. Protocols for key experiments are detailed, and quantitative data are presented for easy reference. Furthermore, we explore the potential for DHBA-HBr in other research areas based on the activities of structurally similar molecules.
Anti-Melanoma Applications
DHBA-HBr exhibits selective cytotoxicity towards melanoma cells, a characteristic attributed to its tyrosinase-dependent activation.[2][4] This selectivity makes it an interesting candidate for targeted cancer therapy research.
Mechanism of Action
The anti-melanoma activity of DHBA-HBr is initiated by the enzyme tyrosinase, which oxidizes DHBA-HBr into a reactive quinone species.[2] This quinone intermediate is a potent inhibitor of DNA polymerase, leading to the suppression of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1][2] The cytotoxicity of DHBA-HBr can be enhanced by co-treatment with agents like buthionine sulfoximine (B86345) (BSO), which depletes intracellular glutathione, or alpha-difluoromethylornithine (DFMO), which increases tyrosinase activity.[4]
Quantitative Data: Cytotoxicity of DHBA-HBr
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DHBA-HBr in various melanoma and non-melanoma cell lines.
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| S-91A | Murine Melanoma | Not Specified | ~10 | [2] |
| B16 | Murine Melanoma | Not Specified | Not Specified | [3][4] |
| SK-MEL-30 | Human Melanoma | 48 | 30 | [5] |
| RPMI-7951 | Human Melanoma | 48 | 68 | [5] |
| SK-MEL-2 | Human Melanoma | 48 | 84 | [5] |
| SK-MEL-3 | Human Melanoma | 48 | 90 | [5] |
Experimental Protocols
Preparation of DHBA-HBr Stock Solution
Caution: Handle DHBA-HBr with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reconstitution: DHBA-HBr powder can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be made by dissolving 2.2 mg of DHBA-HBr (MW: 220.06 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[5] Note that solutions are reported to be unstable and should ideally be prepared fresh.[6]
Cell Viability Assay (MTT Assay) - Adapted Protocol
This protocol is adapted for assessing the cytotoxicity of DHBA-HBr on adherent melanoma cells.
-
Cell Seeding: Plate melanoma cells (e.g., SK-MEL series) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DHBA-HBr in culture medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1 µM to 10 mM).[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DHBA-HBr. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHBA-HBr concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
DNA Polymerase Activity Assay - Conceptual Protocol
This is a conceptual protocol for assessing the inhibitory effect of DHBA-HBr on DNA polymerase activity in melanoma cells, based on its known mechanism of action.
-
Cell Lysate Preparation: Culture melanoma cells to 70-80% confluency. Treat the cells with DHBA-HBr at various concentrations for a specified time. Harvest the cells and prepare nuclear extracts or whole-cell lysates under conditions that preserve protein activity.
-
Tyrosinase Activation (if necessary): For cell-free assays or in cell lines with low tyrosinase activity, pre-incubate DHBA-HBr with mushroom tyrosinase to generate the active quinone species.[2]
-
DNA Polymerase Reaction: Set up a DNA polymerase reaction mixture containing a DNA template-primer, dNTPs (one of which is labeled, e.g., [α-³²P]dCTP), and the cell lysate/nuclear extract. Add the pre-activated DHBA-HBr or the compound directly to the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time to allow for DNA synthesis.
-
Precipitation and Measurement: Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the DNA polymerase activity in DHBA-HBr-treated samples to that of untreated controls to determine the extent of inhibition.
Potential Applications in Other Research Areas (Based on Related Compounds)
While direct evidence for DHBA-HBr is limited, structurally related compounds such as 3,4-dihydroxybenzaldehyde (B13553) (DBD) and methyl 3,4-dihydroxybenzoate (MDHB) have demonstrated neuroprotective, antioxidant, and anti-inflammatory properties. This suggests that DHBA-HBr could be a candidate for investigation in these areas.
Potential Neuroprotective Effects
-
Rationale: Compounds with a catechol structure are known to possess antioxidant properties that can be neuroprotective. Studies on DBD have shown it to have a protective effect against cerebral ischemia-reperfusion injury by inhibiting MAPK and NF-κB activation.[7][8]
-
Suggested Experimental Approach:
-
Cell Model: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.
-
Insult: Induce neuronal damage using agents like glutamate, H₂O₂, or by inducing oxygen-glucose deprivation.
-
Treatment: Pre-treat cells with various concentrations of DHBA-HBr before the insult.
-
Endpoints: Assess cell viability (MTT assay), apoptosis (caspase-3 activity, TUNEL staining), and relevant signaling pathways (e.g., Western blot for phosphorylated forms of Akt, ERK, and NF-κB).
-
Potential Antioxidant and Anti-inflammatory Activity
-
Rationale: The 3,4-dihydroxy (catechol) moiety is a well-known antioxidant pharmacophore. DBD has been shown to reduce the production of inflammatory mediators and cytokines.[7]
-
Suggested Experimental Approach:
-
Cell Model: Use macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Pre-treat cells with DHBA-HBr before LPS stimulation.
-
Endpoints: Measure the production of nitric oxide (Griess assay), and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β (ELISA or qPCR). Assess the activation of inflammatory signaling pathways such as NF-κB and MAPKs by Western blotting.
-
Conclusion
3,4-Dihydroxybenzylamine hydrobromide is a valuable tool for in vitro studies, particularly in the context of melanoma research. Its tyrosinase-dependent cytotoxicity provides a targeted approach for investigating anti-melanoma therapies. The detailed protocols and quantitative data provided herein should facilitate the design and execution of such studies. Furthermore, the exploration of its potential neuroprotective, antioxidant, and anti-inflammatory properties, based on the activities of related compounds, opens up new avenues for research and drug discovery. As with any experimental compound, careful optimization of concentrations and incubation times for specific cell lines and assays is recommended.
References
- 1. Melanin synthesis and the action of L-dopa and 3,4-dihydroxybenzylamine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation by alpha-difluoromethylornithine of the activity of 3,4-dihydroxybenzylamine, a tyrosinase-dependent melanolytic agent, against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for 3,4-Dihydroxybenzylamine Hydrobromide
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dihydroxybenzylamine hydrobromide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability studies, or quantification of this compound. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust and accurate analytical solution. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines.
Principle
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation of 3,4-Dihydroxybenzylamine is achieved on a non-polar C18 stationary phase. The mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent. The acidic pH ensures that the primary amine group of the analyte is protonated, leading to consistent retention and symmetrical peak shape. The compound is quantified by monitoring its absorbance using a UV detector.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Acetonitrile (B52724): HPLC grade
-
Methanol: HPLC grade
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄): Analytical grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) in a ratio of 10:90 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase (25 mM Potassium Phosphate Buffer, pH 3.0)
-
Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 90:10 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Preparation of Sample Solution
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
System Suitability
Before commencing sample analysis, the performance of the HPLC system must be verified by conducting a system suitability test. Inject the standard solution five times and evaluate the parameters against the acceptance criteria listed in the table below.[1][2][3][4]
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% |
| Repeatability of Retention Time (%RSD) | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test by injecting the standard solution five times.
-
Once the system suitability criteria are met, inject the standard solution, followed by the sample solutions in duplicate.
-
Identify the 3,4-Dihydroxybenzylamine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the peak areas obtained.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of 3,4-Dihydroxybenzylamine HBr.
Conclusion
The proposed HPLC method provides a straightforward and reliable approach for the analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. It is important to note that this method should be fully validated according to ICH guidelines or internal standard operating procedures before its implementation for routine analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Application Notes and Protocols for the Use of 3,4-Dihydroxybenzylamine hydrobromide as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA) is a commonly utilized internal standard in the quantitative analysis of catecholamines, such as norepinephrine (B1679862), epinephrine (B1671497), and dopamine, in biological matrices.[1][2] Its structural similarity to these endogenous compounds allows it to mimic their behavior during sample preparation and analytical detection, thereby correcting for variations in extraction recovery and instrument response. These application notes provide detailed protocols for the use of DHBA as an internal standard in High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of 3,4-Dihydroxybenzylamine hydrobromide
| Property | Value |
| Synonyms | DHBA hydrobromide, 4-(Aminomethyl)catechol hydrobromide |
| Molecular Formula | C₇H₉NO₂ · HBr |
| Molecular Weight | 220.06 g/mol |
| Melting Point | 184-186 °C |
| Appearance | Crystalline solid |
| Solubility | Soluble in water |
Application: Quantitative Analysis of Catecholamines
DHBA is primarily employed as an internal standard for the analysis of catecholamines in various biological samples, including plasma, urine, and brain tissue.[1][3][4] Its catechol structure allows it to be co-extracted and detected alongside the target analytes, ensuring accurate quantification.
Experimental Workflow
The general workflow for catecholamine analysis using DHBA as an internal standard involves sample preparation, chromatographic separation, and detection.
Experimental Protocols
Protocol 1: Analysis of Catecholamines in Plasma by HPLC-ECD
This protocol is adapted from methodologies described for the analysis of norepinephrine and epinephrine in plasma samples.
1. Materials and Reagents
-
This compound (DHBA)
-
Norepinephrine (NE) and Epinephrine (E) standards
-
Perchloric acid (HClO₄)
-
EDTA
-
Tris buffer
-
Activated alumina (B75360)
-
Methanol (B129727) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Octanesulfonic acid
-
Deionized water
2. Standard Solution Preparation
-
DHBA Stock Solution (1 mg/mL): Dissolve 10 mg of DHBA hydrobromide in 10 mL of 0.1 M HClO₄.
-
Working Internal Standard Solution (e.g., 500 pg/µL): Dilute the stock solution appropriately with 0.1 M HClO₄.
-
Catecholamine Stock Solutions (1 mg/mL): Individually dissolve 10 mg of NE and E in 10 mL of 0.1 M HClO₄.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create calibration standards.
3. Sample Preparation (Alumina Extraction)
-
To 1 mL of plasma, add 50 µL of the working DHBA internal standard solution (e.g., containing 500 pg of DHBA).
-
Add 20 mg of activated alumina and 600 µL of 2 M Tris/EDTA buffer.
-
Mix gently for 10 minutes.
-
Centrifuge at 800 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the alumina pellet three times with 1 mL of 16.5 mM Tris/EDTA solution, centrifuging after each wash.
-
Elute the catecholamines by adding 120 µL of 0.2 M perchloric acid and centrifuging at 800 x g for 1 minute at 4°C.
-
Inject 40 µL of the eluate into the HPLC system.
4. HPLC-ECD Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4 mm, 5 µm) |
| Mobile Phase | 58 mM sodium dihydrogen phosphate buffer containing 1.2 mM octanesulfonic acid, 0.3 mM EDTA, 2 mM potassium chloride, and 8% methanol (vol/vol), pH 5.6 |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detector | Electrochemical Detector |
| Working Electrode | Glassy carbon |
| Potential | +600 mV vs. Ag/AgCl |
Protocol 2: Analysis of Catecholamines in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of catecholamines in urine using DHBA as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
As in Protocol 1, with the addition of formic acid and acetonitrile (B52724) (LC-MS grade).
2. Standard Solution Preparation
-
Prepare stock and working standard solutions as described in Protocol 1, using 0.1% formic acid in water as the diluent.
3. Sample Preparation (Dilute-and-Shoot or SPE)
-
For Dilute-and-Shoot: Mix 100 µL of urine with an appropriate volume of the DHBA working solution and dilute with the initial mobile phase. Centrifuge to remove particulates before injection.
-
For Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol followed by an equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
Load the urine sample (pre-spiked with DHBA) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and DHBA with an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol |
| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for each catecholamine and DHBA need to be optimized based on the mass spectrometer used.
Data Presentation: Method Validation Summary
The following tables summarize typical quantitative data for methods utilizing DHBA as an internal standard for catecholamine analysis.
Table 1: Linearity
| Analyte | Matrix | Range | Correlation Coefficient (r²) |
| Norepinephrine | Plasma | 25.02 - 1000 pg/mL | > 0.99 |
| Epinephrine | Plasma | 25.82 - 1030 pg/mL | > 0.99 |
| Norepinephrine | Urine | 1.5 - 100 ng/mL | > 0.99 |
| Epinephrine | Urine | 1.5 - 100 ng/mL | > 0.99 |
| Dopamine | Urine | 1.5 - 100 ng/mL | > 0.99 |
Table 2: Precision (Coefficient of Variation, CV%)
| Analyte | Matrix | Intra-day CV% | Inter-day CV% |
| Norepinephrine | Plasma | 1.0 - 2.4 | 2.11 - 11.15 |
| Epinephrine | Plasma | 1.6 - 5.9 | 1.12 - 10.91 |
Table 3: Recovery and Limit of Detection (LOD)
| Analyte | Matrix | Recovery (%) | LOD |
| Norepinephrine | Plasma | ~35 | 85 pg/mL |
| Epinephrine | Plasma | - | 12 pg/mL |
| DHBA | Urine | 96.4 | - |
| Norepinephrine | Urine | - | 0.25 - 0.54 ng/mL |
| Epinephrine | Urine | - | 0.25 - 0.54 ng/mL |
| Dopamine | Urine | - | 0.25 - 0.54 ng/mL |
Note: The recovery of DHBA from sheep plasma has been reported to be variable and poor.[2]
Catecholamine Biosynthesis and Metabolism
Understanding the biological pathways of catecholamines is crucial for interpreting analytical results. The following diagram illustrates the synthesis of dopamine, norepinephrine, and epinephrine from the amino acid tyrosine, and their subsequent metabolism.
Conclusion
This compound is a reliable internal standard for the quantitative analysis of catecholamines in biological matrices when appropriate analytical methods are employed. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure catecholamine levels in their studies. Careful method validation is essential to ensure the accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for Neuroprotective Agent Screening Using 3,4-Dihydroxybenzylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), presents a compelling candidate for neuroprotective agent screening. While direct neuroprotective applications of DHBA are an emerging area of investigation, the well-documented neuroprotective properties of other dopamine agonists and structurally similar phenolic compounds provide a strong rationale for its evaluation. Dopamine agonists are known to exert neuroprotective effects through various mechanisms, including reducing dopamine turnover, antioxidant activities, and mitigating excitotoxicity.[1][2][3] Compounds with a catechol structure, like DHBA, are recognized for their potential to scavenge free radicals and protect against oxidative stress, a key pathological factor in many neurodegenerative diseases.[4][5]
These application notes provide a comprehensive framework for screening DHBA for its potential neuroprotective effects against common insults implicated in neurodegeneration, such as oxidative stress and mitochondrial dysfunction induced by toxins like 1-methyl-4-phenylpyridinium (MPP+).
Hypothesized Mechanism of Action
Based on the activities of related compounds, DHBA is hypothesized to confer neuroprotection through one or more of the following mechanisms:
-
Antioxidant Activity: The catechol moiety of DHBA can directly scavenge reactive oxygen species (ROS), thereby reducing oxidative damage to neurons.
-
Mitochondrial Protection: By inhibiting pathways that lead to mitochondrial dysfunction, DHBA may prevent the depletion of ATP and subsequent cell death.
-
Modulation of Pro-survival Signaling: DHBA could potentially activate pro-survival signaling pathways such as the PI3K/Akt pathway, which is known to be involved in neuronal survival.[6]
The following diagram illustrates a potential signaling pathway for DHBA's neuroprotective effects, based on evidence from related compounds.
Caption: Hypothesized Neuroprotective Pathway of DHBA.
Data Presentation
While specific quantitative data for the neuroprotective effects of 3,4-Dihydroxybenzylamine hydrobromide is not yet widely published, screening experiments would typically yield data that can be summarized as follows. The data presented below is illustrative and based on typical results seen for related phenolic compounds.
| Assay | Neurotoxin | Cell Line | DHBA Concentration (µM) | Outcome Measure | Illustrative Result | Reference |
| Cell Viability (MTT) | MPP+ (500 µM) | SH-SY5Y | 10 | % of Control Viability | 75% | [7] |
| Intracellular ROS | MPP+ (500 µM) | SH-SY5Y | 10 | % of Toxin-induced ROS | 50% | [6] |
| Caspase-3 Activity | MPP+ (500 µM) | SH-SY5Y | 10 | Fold Change vs. Toxin | 0.6 | [8] |
| Mitochondrial Membrane Potential | MPP+ (500 µM) | SH-SY5Y | 10 | % of Control MMP | 80% | [2] |
Experimental Protocols
The following protocols are designed for the initial screening of this compound for neuroprotective activity.
Protocol 1: Assessment of Neuroprotection against MPP+-induced Toxicity in SH-SY5Y Cells
This protocol details an in vitro assay to determine the ability of DHBA to protect a human neuroblastoma cell line (SH-SY5Y) from the neurotoxin MPP+, which induces Parkinson's-like cellular damage.[7]
Experimental Workflow:
References
- 1. [Neuroprotective effect of dopamine agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative neuroprotective role of dopamine agonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2-type agonists protect mesencephalic neurons from glutamate neurotoxicity: mechanisms of neuroprotective treatment against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-dihydroxybenzoic acid from Smilacis chinae rhizome protects amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dihydroxybenzylamine Hydrobromide (DHBA-HBr) In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), has demonstrated significant biological activity, particularly as a cytotoxic agent against melanoma cells.[1] Its hydrobromide salt, DHBA-HBr, offers improved stability for research applications. These application notes provide a comprehensive guide for the in vivo administration of DHBA-HBr, summarizing key quantitative data and detailing experimental protocols. Additionally, a putative signaling pathway is proposed based on its dopaminergic structure and known mechanisms of similar compounds.
Data Presentation
The following table summarizes quantitative data from in vivo studies involving the administration of 3,4-Dihydroxybenzylamine hydrobromide to murine models.
| Parameter | Value | Species/Model | Administration Route | Source |
| Dosage Range | 200-800 mg/kg | B6D2F1 mice with B16 melanoma | Intraperitoneal injection | [2] |
| Tolerated Dose | 1000 mg/kg (daily for 7 days) | Non-tumor-bearing B6D2F1 mice | Intraperitoneal injection | [2] |
| Treatment Duration | 21 days | B6D2F1 mice with B16 melanoma | Intraperitoneal injection | [2] |
| Therapeutic Effect | Increased median life-span by up to 70% (at 600 mg/kg) | B6D2F1 mice with B16 melanoma | Intraperitoneal injection | [2] |
Experimental Protocols
Protocol 1: Preparation of DHBA-HBr for Intraperitoneal Injection
This protocol describes the preparation of a DHBA-HBr solution suitable for intraperitoneal administration in mice. Due to the instability of DHBA-HBr in solution, it is crucial to prepare it fresh before each use.
Materials:
-
This compound (DHBA-HBr) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Vortex the mixture thoroughly until a clear, homogeneous solution is formed.
-
-
DHBA-HBr Solution Preparation:
-
Weigh the required amount of DHBA-HBr powder based on the desired final concentration and the total volume to be prepared.
-
Dissolve the DHBA-HBr powder first in the DMSO portion of the vehicle.
-
Sequentially add the PEG300, Tween 80, and finally the saline, vortexing well after each addition to ensure complete dissolution. A clear solution should be obtained.
-
Protocol 2: In Vivo Administration of DHBA-HBr via Intraperitoneal Injection in Mice
This protocol outlines the procedure for the intraperitoneal (IP) injection of the prepared DHBA-HBr solution into mice. All procedures should be performed in accordance with institutional guidelines for animal care and use.
Materials:
-
Prepared DHBA-HBr solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
-
Injection Site Preparation:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
-
Intraperitoneal Injection:
-
Using a new sterile syringe and needle for each animal, draw up the calculated volume of the DHBA-HBr solution.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the solution.
-
-
Post-Injection Monitoring:
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo administration of DHBA-HBr.
Putative Signaling Pathway of 3,4-Dihydroxybenzylamine (DHBA)
As a dopamine analog, DHBA is hypothesized to interact with dopamine receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism of its anti-melanoma effect is the inhibition of DNA polymerase following its oxidation by tyrosinase.[1] However, its structural similarity to dopamine suggests potential interactions with dopaminergic signaling pathways that could contribute to its other biological effects. The following diagram illustrates a putative signaling cascade.
References
- 1. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving 3,4-Dihydroxybenzylamine hydrobromide for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of 3,4-Dihydroxybenzylamine hydrobromide (DHBA), a dopamine (B1211576) analog with demonstrated cytotoxic effects, particularly against melanoma cell lines. DHBA functions as a DNA polymerase inhibitor.[1][2][3] Proper handling and preparation of this compound are crucial for reproducible experimental results.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₉NO₂ · HBr |
| Molecular Weight | 220.06 g/mol [2][4][5] |
| Appearance | Crystals |
| Melting Point | 184-186 °C[6] |
| Water Solubility | 38.4 g/L[7] |
| DMSO Solubility | 80 mg/mL (with sonication recommended)[3] |
| Powder Storage | 3 years at -20°C[2][3] |
| Solution Stability | Solutions are unstable; prepare fresh. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for an 80 mg/mL stock, add 1 mL of DMSO to 80 mg of powder).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.[3] Visually inspect to ensure no particulate matter remains.
-
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Note: Solutions of this compound are unstable and should be prepared fresh whenever possible.[2]
Protocol 2: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., SK-MEL-2, SK-MEL-28, SK-MEL-30, RPMI-7951)[1][3]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Experimental Workflow:
Caption: Workflow for in vitro cell viability assay.
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 mM).[1][3]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the log of the compound concentration.
Published IC₅₀ Values (48-hour treatment): [1][3]
| Cell Line | IC₅₀ (µM) |
| SK-MEL-30 | 30 |
| SK-MEL-2 | 84 |
| SK-MEL-3 | 90 |
| RPMI-7951 | 68 |
| S91A | 10 |
| S91B | 25 |
| L1210 | 67 |
| SCC-25 | 184 |
Protocol 3: In Vivo Formulation and Administration in Mice
Objective: To prepare and administer this compound to mice for in vivo efficacy and toxicity studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile tubes
-
Syringes and needles for intraperitoneal injection
Formulation for Intraperitoneal (i.p.) Injection:
A common vehicle for in vivo administration consists of a co-solvent system. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[3]
Procedure:
-
Stock Preparation: Prepare a concentrated stock solution of this compound in DMSO. Sonication is recommended to ensure complete dissolution.[3]
-
Vehicle Preparation: In a sterile tube, add the required volumes of DMSO (containing the drug), PEG300, and Tween 80. Mix thoroughly between each addition.
-
Final Formulation: Add the saline to the mixture and mix until a clear solution is obtained.
-
Administration: Administer the formulation to mice via intraperitoneal injection. The dosage will depend on the study design.
Published In Vivo Dosing Information (Intraperitoneal Injection in Mice): [1][3][6]
| Dosage Range (mg/kg) | Duration | Observation |
| 200-800 | 21 days | Increased median life-span in melanoma-bearing mice by 44-70%.[1][6] |
| 1000 | 7 days | Well-tolerated in non-tumor-bearing B6D2F1 mice, indicating it has a low toxicity profile at this dose.[1][6] |
Mechanism of Action: Signaling Pathway
This compound is an analog of dopamine and exerts its cytotoxic effects primarily through the inhibition of DNA polymerase.[1][2][3] This leads to the disruption of DNA replication and ultimately, cell death, particularly in rapidly dividing cells like cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 16290-26-9 [amp.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]
Application Notes and Protocols for 3,4-Dihydroxybenzylamine Hydrobromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (3,4-DHBA-HBr), with a focus on its application in murine models of melanoma. The information compiled is intended to guide researchers in designing and executing preclinical studies.
Summary of In Vivo Dosage and Administration
3,4-DHBA-HBr has been primarily investigated for its anti-tumor properties, particularly in melanoma, where its cytotoxicity is potentiated by the tumor-specific enzyme tyrosinase. The dosages and effects observed in murine models are summarized below.
Table 1: 3,4-Dihydroxybenzylamine Hydrobromide Dosage in Murine Melanoma Models
| Animal Model | Dosing Range (mg/kg) | Administration Route | Dosing Schedule | Key Findings | Citations |
| C57BL/6 mice with B6D2F1 cells | 200 - 800 | Intraperitoneal (i.p.) | Daily for 21 days | Dose-dependent increase in median life-span. 600 mg/kg showed the highest increase (70%). | [1] |
| (C57BL/6 x DBA/2)F1 mice with B16 melanoma | Not specified, but compared to 1000 mg/kg | Intraperitoneal (i.p.) | Daily | A 70% increase in life-span was observed. | [2] |
| Non-tumor-bearing B6D2F1 mice | 1000 | Intraperitoneal (i.p.) | Daily for 7 days | Well-tolerated with minimal toxic effects noted. | [1] |
Note: There is limited to no available data in the scientific literature regarding the therapeutic dosage of 3,4-DHBA-HBr in other animal models such as rats, or for other indications like neuroprotection or cardiovascular effects. In rats, its use has been documented predominantly as an internal standard for analytical measurements.
Mechanism of Action in Melanoma
The anti-melanoma activity of 3,4-DHBA-HBr is contingent on the presence of tyrosinase, an enzyme highly expressed in melanoma cells.
As illustrated, 3,4-DHBA-HBr is enzymatically oxidized by tyrosinase to form reactive semiquinone and quinone species.[3] These reactive intermediates subsequently inhibit DNA polymerase, leading to a halt in DNA replication and ultimately inducing apoptosis in the melanoma cells.[3] This tyrosinase-dependent activation confers a degree of selectivity for melanoma cells over other cell types.[4]
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A standard formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Stock Solution: Prepare a stock solution of 3,4-DHBA-HBr in DMSO. For example, to achieve a final concentration of 3.3 mg/mL in the injection solution, a higher concentration stock in DMSO is required.
-
Solubilization:
-
To a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and vortex thoroughly until the solution is clear.
-
Add Tween 80 and vortex again until the solution is clear.
-
Finally, add the sterile saline or PBS to the final volume and vortex thoroughly.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
-
Final Concentration: Ensure the final concentration of 3,4-DHBA-HBr is adjusted to deliver the desired dose in an appropriate injection volume for the animal (e.g., 5-10 mL/kg for mice).
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared 3,4-DHBA-HBr solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Gauze pads
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. The animal should be tilted with its head slightly downward to allow the abdominal organs to move cranially.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and reduces the risk of puncturing the bladder or other vital organs.
-
Site Preparation: Swab the injection site with 70% ethanol on a gauze pad.
-
Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. The depth of insertion will depend on the size of the mouse, but typically about 5-10 mm.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: If no fluid is aspirated, inject the solution smoothly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for a few minutes post-injection for any signs of distress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tyrosinase activity on the cytotoxicity of 3,4-dihydroxybenzylamine and buthionine sulfoximine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Detection of 3,4-Dihydroxybenzylamine Hydrobromide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, is a compound of interest in various research fields, including pharmacology and neuroscience. Accurate and sensitive quantification of DHBA in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed application note and protocol for the detection and quantification of 3,4-Dihydroxybenzylamine hydrobromide using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols provided are adaptable for various biological matrices including plasma, urine, and cell culture media.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). After extraction from the biological matrix, DHBA is separated from other components on a reversed-phase C18 column. The analyte is then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): 3,4-Dihydroxybenzylamine-d3 or a suitable structural analog
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Perchloric acid (70%)
-
Trichloroacetic acid (TCA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
96-well plates (for sample processing and analysis)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Stock and Working Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol containing 0.1% formic acid. Store at -20°C.
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol with 0.1% formic acid. Store at -20°C.
Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with 50% methanol in water to the desired concentrations for calibration curve and quality control samples. Prepare fresh working solutions daily. Due to the potential instability of catecholamine solutions, the addition of an antioxidant like ascorbic acid or sodium metabisulfite (B1197395) to the stock and working solutions is recommended to prevent degradation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness and sensitivity. Three common methods are provided below.
Protocol 1: Protein Precipitation for Plasma and Cell Culture Media
This is a rapid and simple method suitable for high-throughput analysis.
-
To 100 µL of plasma or cell culture supernatant in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
This method is effective for removing salts and other polar interferences from urine samples.
-
To 500 µL of urine in a glass tube, add the internal standard.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 2 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma and Urine
SPE provides the cleanest extracts and is suitable for methods requiring the lowest limits of detection.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of plasma or urine with 800 µL of water containing 0.1% formic acid and the internal standard. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 140.1 m/z (protonated molecule [M+H]⁺) |
| Product Ions (Q3) | To be determined empirically, likely fragments involve loss of NH₃ (m/z 123.1) and cleavage of the benzylamine (B48309) bond. A second transition should be monitored for confirmation. |
| Collision Energy (CE) | To be optimized for each transition to achieve maximum signal intensity. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations. The results should be summarized in tables for easy comparison.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| 3,4-Dihydroxybenzylamine | 1 - 1000 | > 0.99 | 1/x |
Table 2: Accuracy and Precision (based on QC samples)
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | Insert Data | Insert Data | Insert Data |
| Medium | 100 | Insert Data | Insert Data | Insert Data |
| High | 800 | Insert Data | Insert Data | Insert Data |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| LOD | Insert Data |
| LOQ | Insert Data |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this protocol.
Caption: General experimental workflow for LC-MS/MS analysis of 3,4-Dihydroxybenzylamine.
References
Application Notes and Protocols for the Synthesis of 3,4-Dihydroxybenzylamine Hydrobromide Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a series of 3,4-dihydroxybenzylamine (B7771078) hydrobromide derivatives intended for Structure-Activity Relationship (SAR) studies. The core scaffold, 3,4-dihydroxybenzylamine, is a known dopamine (B1211576) analog with biological activity, including antitumor effects.[1][2] By systematically modifying the amine functionality, researchers can explore the structural requirements for desired biological activities, such as dopamine receptor modulation. This application note outlines two primary synthetic routes—reductive amination and the Gabriel synthesis—and provides protocols for biological screening against dopamine receptors, along with data presentation guidelines.
Introduction
3,4-Dihydroxybenzylamine (DHBA) is a structural analog of the neurotransmitter dopamine and has been investigated for its cytotoxic effects in melanoma cells and its ability to inhibit DNA polymerase.[2] Its catechol moiety is a key feature for various biological interactions. SAR studies on DHBA derivatives can elucidate the key structural motifs responsible for potency and selectivity towards specific biological targets, such as dopamine receptors. The synthesis of a library of derivatives with modifications on the benzylamine (B48309) nitrogen allows for a systematic investigation of the impact of steric and electronic properties on biological activity.
Data Presentation for SAR Studies
To facilitate the analysis of structure-activity relationships, all quantitative data should be organized into a clear and concise tabular format. The following table is a template for presenting the biological data of the synthesized 3,4-dihydroxybenzylamine hydrobromide derivatives.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP (calculated) | Dopamine D1 Receptor Binding Affinity (Ki, nM) | Dopamine D1 Receptor Functional Activity (EC50, nM) | Cytotoxicity (IC50, µM) |
| DHBA-HBr | H | 220.06 | -0.1 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cpd-1 | CH₃ | [Calculated] | [Calculated] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cpd-2 | C₂H₅ | [Calculated] | [Calculated] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Cpd-3 | [Specify] | [Calculated] | [Calculated] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Two robust synthetic methods for preparing primary and secondary amines are presented here: Reductive Amination and the Gabriel Synthesis.
Protocol 1: Synthesis of N-Substituted 3,4-Dihydroxybenzylamine Derivatives via Reductive Amination
This method is a versatile one-pot procedure for the synthesis of both primary and N-substituted secondary amines.
Materials:
-
Ammonium (B1175870) chloride (for primary amine) or a primary amine (for secondary amines)
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrobromic acid (HBr) in diethyl ether or water
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and the corresponding amine (1.2 eq; or ammonium chloride for the primary amine) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude amine by flash column chromatography on silica (B1680970) gel.
-
Salt Formation: Dissolve the purified amine in a minimal amount of diethyl ether or a suitable solvent. Add a solution of hydrobromic acid (1.0 eq) dropwise with stirring. The hydrobromide salt will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Primary this compound via Gabriel Synthesis
This method is particularly useful for the clean synthesis of primary amines, avoiding the over-alkylation often seen in other methods.[4][5]
Materials:
-
Potassium phthalimide (B116566)
-
3,4-Dibenzyloxybenzyl bromide (or a protected derivative)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrobromic acid (HBr) in diethyl ether
Note: The hydroxyl groups of 3,4-dihydroxybenzyl bromide need to be protected (e.g., as benzyl (B1604629) ethers) to be compatible with the basic conditions of the Gabriel synthesis.
Procedure:
-
N-Alkylation: Dissolve potassium phthalimide (1.1 eq) in DMF. Add the protected 3,4-dibenzyloxybenzyl bromide (1.0 eq) and heat the mixture to 80-90 °C for 2-3 hours.
-
Hydrolysis (Hydrazinolysis): Cool the reaction mixture and add methanol followed by hydrazine hydrate (1.5 eq). Reflux the mixture for 2-3 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Work-up: Cool the mixture and add concentrated HCl. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.
-
Deprotection and Isolation of Amine: Treat the residue with a strong acid (e.g., HBr) to cleave the benzyl protecting groups. Neutralize the solution with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction: Extract the aqueous solution with diethyl ether (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Salt Formation: Dissolve the purified 3,4-dihydroxybenzylamine in a minimal amount of diethyl ether. Add a solution of hydrobromic acid (1.0 eq) dropwise with stirring.
-
Isolation and Characterization: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Characterize the final product by NMR and mass spectrometry.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
The synthesized 3,4-dihydroxybenzylamine derivatives are expected to interact with the dopamine signaling pathway. The following diagram illustrates the canonical G-protein coupled signaling cascade initiated by the activation of the Dopamine D1 receptor.[6][][8]
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Synthesis and SAR Studies
The following diagram outlines the overall workflow from the synthesis of the 3,4-dihydroxybenzylamine derivatives to the final SAR analysis.
Caption: Workflow for Synthesis and SAR Analysis.
References
- 1. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 8. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dihydroxybenzylamine Hydrobromide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), has garnered attention primarily for its cytotoxic effects in cancer research, particularly melanoma.[1][2] As a dopamine analog, DHBA holds potential, though largely unexplored, applications in neuroscience research. Its catecholamine structure suggests possible interactions with dopaminergic pathways, which are central to numerous neurological processes and diseases. These notes provide an overview of the current understanding of DHBA, insights from structurally related compounds, and hypothetical protocols to guide future neuroscience research.
Disclaimer: Research on the direct application of 3,4-Dihydroxybenzylamine hydrobromide in neuroscience is currently limited. The information presented herein is based on its known biochemical properties and studies of structurally similar molecules. All experimental protocols are provided as a starting point for investigation and should be optimized as needed.
Chemical and Physical Properties
| Property | Value |
| Synonyms | 4-(Aminomethyl)catechol hydrobromide, DHBA hydrobromide, NSC 263475 hydrobromide |
| Molecular Formula | C₇H₉NO₂ · HBr |
| Molecular Weight | 220.06 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 184-186 °C |
| Solubility | Soluble in DMSO. Solutions are unstable and should be prepared fresh. |
Known Mechanism of Action (from Cancer Research)
The primary established mechanism of action for 3,4-Dihydroxybenzylamine is the inhibition of DNA polymerase.[2][3] In melanoma cells, it is enzymatically activated by tyrosinase to form reactive quinone species, which are thought to be responsible for its cytotoxic effects.[2] This mechanism, while characterized in cancer cells, suggests that DHBA could have cytotoxic effects on other cell types, including neurons, particularly if they possess tyrosinase activity or other oxidizing enzymes.
Potential Applications in Neuroscience Research (Inferred from Related Compounds)
While direct studies are lacking, the neuroactivity of DHBA can be hypothesized based on the effects of structurally related compounds:
Potential Neuroprotective Effects (based on 3,4-Dihydroxybenzoic Acid)
A closely related compound, 3,4-dihydroxybenzoic acid (DHBAc), has demonstrated significant neuroprotective effects against amyloid-beta (Aβ)-induced neurotoxicity in cultured rat cortical neurons.[4] The proposed mechanism involves the inhibition of several key events in the apoptotic cascade:
-
Inhibition of cytosolic calcium (Ca²⁺) elevation: DHBAc was shown to prevent the increase in intracellular calcium concentration induced by Aβ.[4]
-
Reduction of glutamate (B1630785) release: By stabilizing calcium homeostasis, DHBAc may prevent excitotoxicity mediated by excessive glutamate release.[4]
-
Attenuation of Reactive Oxygen Species (ROS) generation: The catechol structure of these compounds confers antioxidant properties, which can mitigate oxidative stress.[4]
-
Inhibition of Caspase-3 activation: As a downstream effector of apoptosis, the inhibition of caspase-3 by DHBAc suggests a direct interference with the cell death machinery.[4]
Given its similar catechol structure, 3,4-Dihydroxybenzylamine may exhibit comparable neuroprotective properties and could be investigated as a potential therapeutic agent in models of neurodegenerative diseases like Alzheimer's disease.
Potential Neurotoxic Effects (based on 3,4-Dihydroxyphenylacetaldehyde (B32087) - DOPAL)
Conversely, the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (DOPAL), which also shares the 3,4-dihydroxyphenyl moiety, is a known neurotoxin implicated in the pathogenesis of Parkinson's disease.[5] DOPAL is highly reactive and induces neuronal cell death, particularly in dopaminergic neurons.[5] This suggests that DHBA, as a dopamine analog, could also be metabolized into reactive species within neurons, potentially leading to neurotoxicity. This makes DHBA a potential tool for studying the mechanisms of dopamine-related neurodegeneration.
Quantitative Data
Currently, no quantitative data regarding the neuroactivity of this compound is available. The following table summarizes its cytotoxic activity (IC₅₀ values) in various cancer cell lines, which may be useful for comparative purposes in initial neurotoxicity screenings.
| Cell Line | IC₅₀ (µM) | Reference |
| Human Melanoma Cell Lines | ||
| SK-MEL-30 | 30 | [2] |
| SK-MEL-2 | 84 | [2] |
| SK-MEL-3 | 90 | [2] |
| RPMI-7951 | 68 | [2] |
| SK-MELB | 122 | [2] |
| Murine Melanoma Cell Lines | ||
| S91A | 10 | [2] |
| S91B | 25 | [2] |
| Other Cancer Cell Lines | ||
| L1210 (Murine Leukemia) | 67 | [2] |
| SCC-25 (Human Squamous Carcinoma) | 184 | [2] |
Experimental Protocols
The following are hypothetical protocols designed as a starting point for investigating the effects of this compound in a neuroscience context.
Protocol 1: Assessment of Neurotoxicity/Neuroprotection in SH-SY5Y Cells
This protocol aims to determine the effect of DHBA on the viability of the human neuroblastoma cell line SH-SY5Y, a common in vitro model for dopaminergic neurons.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Neurotoxin of choice (e.g., MPP⁺ for Parkinson's model, Aβ for Alzheimer's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
For Neurotoxicity: Treat the cells with varying concentrations of DHBA (e.g., 1 µM to 200 µM) for 24-48 hours.
-
For Neuroprotection: Pre-treat the cells with varying concentrations of DHBA for 1-2 hours, followed by the addition of a known neurotoxin (e.g., 1 mM MPP⁺ or 10 µM Aβ oligomers). Incubate for a further 24-48 hours.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular Calcium Levels
This protocol is designed to assess the effect of DHBA on intracellular calcium homeostasis.
Materials:
-
SH-SY5Y cells or primary neurons
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well black-walled plates.
-
Dye Loading: Incubate the cells with 2-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with fresh HBSS.
-
Treatment and Imaging:
-
Acquire a baseline fluorescence reading.
-
Add DHBA at the desired concentration and continuously record the fluorescence signal for several minutes to observe any changes in intracellular calcium.
-
A positive control, such as a high concentration of potassium chloride (KCl) to induce depolarization, should be used.
-
-
Data Analysis: Quantify the change in fluorescence intensity over time, relative to the baseline.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key marker of apoptosis.
Materials:
-
Treated cells from Protocol 1
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and control cells according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Measure the absorbance or fluorescence according to the kit's protocol.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.
Visualizations
Signaling Pathways and Workflows
Caption: Potential neuroprotective signaling pathway of catechol-containing compounds.
Caption: Workflow for screening the neuroactivity of 3,4-Dihydroxybenzylamine.
References
Troubleshooting & Optimization
3,4-Dihydroxybenzylamine hydrobromide solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,4-Dihydroxybenzylamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] For in vivo experiments, multi-solvent systems are typically required.[2][3]
Q2: I am having difficulty dissolving the compound in DMSO. What should I do?
A2: If you are experiencing issues with solubility in DMSO, gentle heating in a hot water bath or ultrasonication can help facilitate dissolution.[2][3] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[4]
Q3: How stable are solutions of this compound?
A3: Solutions of this compound are noted to be unstable. It is highly recommended to prepare solutions fresh for each experiment.[3] If you must store a stock solution, store it at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[2][4]
Q4: What is the recommended storage for the solid compound?
A4: The solid (powder) form of this compound should be stored at -20°C for up to 3 years or at 4°C in a sealed container, protected from moisture.[2][3][4] The compound is known to be hygroscopic.[5]
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: Direct dissolution in aqueous buffers is not recommended due to low solubility. For aqueous-based assays, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.[6]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent System | Solubility | Notes |
| In Vitro | ||
| DMSO | 50 mg/mL (227.21 mM) | Requires sonication to achieve maximum solubility.[2][4] |
| In Vivo | ||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (9.45 mM) | Solvents should be added sequentially. Results in a clear solution.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (9.45 mM) | Solvents should be added sequentially. Results in a clear solution.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (9.45 mM) | Solvents should be added sequentially. Results in a clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO (In Vitro)
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the solution briefly to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Intermittently check for dissolution.
-
Once fully dissolved, the stock solution is ready for further dilution into your experimental media. Prepare fresh for optimal results.[3]
Protocol 2: Preparation of an In Vivo Formulation (using PEG300, Tween-80, and Saline)
-
Prepare a master liquid by dissolving the required amount of this compound in DMSO.[3]
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the DMSO master liquid to the PEG300 and mix until the solution is clear.
-
Add the required volume of Tween-80 to the mixture and mix until clear.
-
Finally, add the required volume of saline (or ddH2O) and mix thoroughly until the solution is clear and homogenous.[2][3]
-
This formulation should be prepared fresh before administration.
Troubleshooting Guide
Issue: The compound precipitates out of solution after dilution in my aqueous cell culture medium.
-
Possible Cause: The concentration of the compound after dilution exceeds its aqueous solubility limit. The percentage of DMSO in the final medium may be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration: Try using a lower final concentration of the compound in your assay.
-
Increase final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your cell line (typically ≤ 0.5%).
-
Use a solubilizing agent: For some applications, incorporating a pharmaceutically acceptable solubilizing agent like Tween-80 or SBE-β-CD in the final medium might help.[2]
-
Issue: My powdered compound appears clumpy or discolored.
-
Possible Cause: The compound is hygroscopic and may have absorbed moisture from the air, or it may have degraded due to improper storage.[5]
-
Solution:
-
Check storage conditions: Ensure the compound has been stored at the recommended temperature (4°C or -20°C) in a tightly sealed container.[2][4]
-
Purchase fresh compound: If moisture absorption or degradation is suspected, it is best to use a new vial of the compound to ensure experimental reproducibility. It is recommended to purchase small, pre-packaged sizes.[3]
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Due to the instability of solutions, using previously prepared and stored solutions can lead to variability.[3]
-
Solution:
-
Prepare fresh solutions: Always prepare the working solution of this compound immediately before each experiment.[3]
-
Standardize protocol: Ensure the dissolution protocol, including sonication time and solvent addition order for in vivo studies, is consistent across all experiments.
-
Visualizations
References
- 1. This compound CAS#: 16290-26-9 [amp.chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Improving 3,4-Dihydroxybenzylamine hydrobromide stability in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide in solution.
Frequently Asked Questions (FAQs)
Q1: My 3,4-Dihydroxybenzylamine hydrobromide solution is changing color (e.g., turning pink/brown). What is happening?
A1: The color change in your DHBA solution is a common indicator of oxidation and degradation. As a catecholamine analog, DHBA is highly susceptible to oxidation, especially in neutral or alkaline solutions and when exposed to light and oxygen. The colored products are typically quinones and other polymerized species formed during the degradation process. To minimize this, it is crucial to prepare solutions fresh and under conditions that inhibit oxidation.
Q2: What is the expected shelf-life of this compound in solution?
A2: The shelf-life of DHBA in solution is very limited, and it is strongly recommended to prepare solutions fresh for each experiment.[1] The stability is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. For instance, in an un-stabilized aqueous buffer at neutral pH and room temperature, significant degradation can occur within hours.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for DHBA, like other catecholamines, is oxidation. This can occur both enzymatically (if in a biological system) and non-enzymatically. The initial step is the oxidation of the catechol ring to form a quinone. This highly reactive intermediate can then undergo further reactions, including cyclization and polymerization, leading to a variety of degradation products. One identified degradation product from the oxidation of 3,4-dihydroxybenzylamine is 3,4-dihydroxybenzaldehyde.
Troubleshooting Guide
Issue 1: Rapid Discoloration and Degradation of DHBA Solution
Symptoms:
-
Solution turns pink, red, or brown shortly after preparation.
-
Inconsistent experimental results.
-
Appearance of unexpected peaks in chromatography.
Root Causes:
-
Oxidation of the catechol moiety.
-
High pH of the solvent.
-
Exposure to atmospheric oxygen.
-
Exposure to light.
-
Presence of metal ions that can catalyze oxidation.
Solutions:
| Strategy | Recommendation | Rationale |
| pH Adjustment | Prepare solutions in an acidic buffer (pH 2.0-4.0). | Catecholamines are significantly more stable at acidic pH, which inhibits their oxidation.[2][3][4][5] |
| Use of Antioxidants | Add an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395) to the solution. | Antioxidants prevent the oxidation of the catechol group.[6] |
| Degassing of Solvents | De-gas the solvent (e.g., by sparging with nitrogen or argon) before dissolving the DHBA. | This removes dissolved oxygen, a key component in the oxidation process. |
| Light Protection | Prepare and store the solution in amber vials or wrap containers in aluminum foil. | Exposure to light, especially UV, can accelerate the degradation of catecholamines. |
| Temperature Control | Prepare and store solutions at low temperatures (2-8°C or frozen). | Lower temperatures slow down the rate of chemical degradation.[2] |
| Use of Chelating Agents | If metal ion contamination is suspected, add a chelating agent like EDTA. | Metal ions can catalyze the oxidation of catecholamines. |
Issue 2: Inconsistent Potency or Activity in Assays
Symptoms:
-
Variable results between experiments run on different days with the "same" stock solution.
-
Loss of biological activity over a short period.
Root Causes:
-
Degradation of the active DHBA compound in the stock solution.
-
Inconsistent preparation of the solution.
Solutions:
| Strategy | Recommendation | Rationale |
| Fresh Solution Preparation | Always prepare DHBA solutions immediately before use.[1] | This is the most effective way to ensure a consistent concentration of the active compound. |
| Standardized Protocol | Follow a strict, standardized protocol for solution preparation, including the use of stabilizers. | This minimizes variability between batches. |
| Quantification Before Use | For critical applications, quantify the concentration of DHBA in the solution by HPLC immediately before use. | This provides an accurate measure of the active compound concentration at the time of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a DHBA solution with improved stability for in vitro experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl) or Citric Acid
-
Ascorbic acid
-
Nitrogen or Argon gas
-
Amber glass vials
Procedure:
-
Prepare an acidic aqueous buffer (e.g., 0.1 M citrate (B86180) buffer) and adjust the pH to 3.0 with HCl.
-
De-gas the buffer by sparging with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Add ascorbic acid to the de-gassed buffer to a final concentration of 0.1% (w/v).
-
Weigh the required amount of this compound powder in an amber vial.
-
Add the de-gassed, acidified, antioxidant-containing buffer to the vial to achieve the desired final concentration.
-
Vortex briefly to dissolve the powder.
-
Use the solution immediately. If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light.
Protocol 2: Stability Indicating HPLC Method for this compound
Objective: To develop a stability-indicating HPLC method to quantify DHBA and its degradation products.
Materials and Equipment:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
DHBA reference standard
-
Forced degradation samples (e.g., DHBA solution exposed to acid, base, peroxide, heat, and light)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Ramp to 5% B
-
21-25 min: Hold at 5% B (re-equilibration)
-
Procedure:
-
Prepare a stock solution of DHBA reference standard in the stabilized buffer from Protocol 1.
-
Generate forced degradation samples by exposing DHBA solutions to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 60°C, UV light) for a defined period.
-
Inject the reference standard, stressed samples, and a blank onto the HPLC system.
-
Identify the peak for the intact DHBA based on the retention time of the reference standard.
-
Monitor for the appearance of new peaks in the chromatograms of the stressed samples, which represent degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent DHBA peak.
Data Presentation
Table 1: Effect of pH on the Stability of a Catecholamine Solution (Illustrative Data)
| pH | Storage Temperature (°C) | % Degradation after 24 hours |
| 2.0 | 4 | < 5% |
| 4.0 | 4 | < 10% |
| 6.0 | 4 | 20-30% |
| 8.0 | 4 | > 50% |
| 7.4 | 25 | > 90% |
This table provides an example of the expected trend for catecholamine stability. Actual degradation rates for DHBA may vary.
Table 2: Effect of Antioxidants on the Stability of a Catecholamine Solution at pH 7.4 (Illustrative Data)
| Antioxidant (0.1%) | Storage Temperature (°C) | % Degradation after 8 hours |
| None | 25 | > 70% |
| Ascorbic Acid | 25 | < 15% |
| Sodium Metabisulfite | 25 | < 20% |
This table illustrates the potential protective effect of antioxidants. Efficacy may vary depending on the specific conditions.
Visualizations
Caption: Oxidative degradation pathway of 3,4-Dihydroxybenzylamine.
Caption: Workflow for assessing DHBA stability.
Caption: Troubleshooting decision tree for DHBA solution instability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Guide for 3,4-Dihydroxybenzylamine Hydrobromide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dihydroxybenzylamine (DHBA) hydrobromide. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the HPLC analysis of 3,4-Dihydroxybenzylamine hydrobromide?
A1: The primary challenge in analyzing DHBA, a polar catecholamine, is achieving adequate retention and symmetrical peak shape on traditional reversed-phase columns like C18. Its polar nature can lead to poor retention, and secondary interactions between the amine group and residual silanols on the silica-based stationary phase can cause significant peak tailing. Furthermore, catecholamines are susceptible to oxidation, so sample stability is a critical consideration.
Q2: My this compound peak is showing significant tailing. What are the likely causes?
A2: Peak tailing for DHBA is a common issue and can be attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The basic amine group on DHBA can interact with acidic silanol groups on the surface of the silica-based column packing material.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analyte, causing peak distortion.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Degradation: An old or poorly maintained column can exhibit increased silanol activity.
Q3: I am observing poor retention of my DHBA peak, with it eluting very close to the solvent front. How can I improve retention?
A3: Poor retention of polar compounds like DHBA is a frequent problem in reversed-phase HPLC. To improve retention, consider the following:
-
Decrease the organic solvent concentration in your mobile phase.
-
Utilize a highly aqueous mobile phase. Some modern C18 columns are designed for use with 100% aqueous mobile phases.
-
Employ an ion-pairing reagent in the mobile phase to increase the hydrophobicity of the analyte.
-
Consider a different stationary phase, such as a polar-embedded or mixed-mode column, which can offer alternative retention mechanisms.
Q4: My retention times for DHBA are shifting between injections. What could be the cause?
A4: Retention time variability can stem from several sources:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
-
Mobile phase instability: Catecholamines can be unstable in solution, and changes in the mobile phase over time can affect retention. Prepare fresh mobile phase daily.
-
Pump performance issues: Fluctuations in flow rate due to pump malfunctions or leaks will cause retention time shifts.
-
Temperature fluctuations: Ensure a stable column temperature, as changes can affect retention times.
Q5: What detection method is most suitable for this compound?
A5: Due to the presence of the catechol group, DHBA is electrochemically active and can be detected with high sensitivity using an electrochemical detector (ECD) . UV detection is also possible, typically in the range of 280 nm.
Troubleshooting Common HPLC Issues
Problem 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Lower the mobile phase pH to protonate the silanol groups, reducing their interaction with the basic analyte. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polar-embedded). | Mobile Phase pH Adjustment: Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer like phosphate (B84403) or citrate. For example, a mobile phase of 95:5 (v/v) 50 mM sodium phosphate buffer (pH 3.0) : methanol. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine group of DHBA to ensure it is fully protonated. | Buffer Preparation: Prepare a 50 mM sodium phosphate monobasic solution and adjust the pH to 3.0 with phosphoric acid. |
| Column Overload | Reduce the concentration of the sample being injected. | Sample Dilution: Dilute the sample by a factor of 5 or 10 with the mobile phase and reinject. |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. | Column Washing: Flush the C18 column with the following solvents in order: water, isopropanol, methylene (B1212753) chloride, isopropanol, water, and finally the mobile phase. |
Problem 2: Poor Resolution or Co-elution
Symptoms: The DHBA peak is not well separated from other peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Inadequate Mobile Phase Composition | Optimize the mobile phase by adjusting the organic solvent content or by adding an ion-pairing reagent. | Ion-Pairing Chromatography: Introduce an ion-pairing reagent such as 0.1% trifluoroacetic acid (TFA) or 5 mM sodium 1-octanesulfonate to the mobile phase. |
| Suboptimal Column Chemistry | Switch to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. | Column Selection: Select a column with a different stationary phase chemistry that can provide alternative interactions with the analyte and impurities. |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient profile to improve separation. | Gradient Optimization: Modify the initial and final mobile phase compositions and the gradient slope to enhance the resolution of the target peak. |
Problem 3: Baseline Noise or Drift
Symptoms: The baseline in the chromatogram is noisy, drifting up or down, or shows wander.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and filter it before use. | Mobile Phase Preparation: Use HPLC-grade solvents and water. Filter the mobile phase through a 0.22 µm filter before placing it in the solvent reservoir. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles. | Degassing: Use an online degasser or sonicate the mobile phase for 15-20 minutes before use. |
| Detector Issues | For ECD, ensure the electrode is clean and the potential is set correctly. For UV, check the lamp intensity and clean the flow cell. | Detector Maintenance: Follow the manufacturer's instructions for cleaning the detector cell and electrodes. |
Representative HPLC Method for this compound
This table provides a starting point for method development and a reference for troubleshooting.
| Parameter | Condition 1: Reversed-Phase | Condition 2: Ion-Pair Chromatography |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 90:10 (v/v) 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile | 85:15 (v/v) 50 mM Sodium Phosphate, 1 mM Sodium 1-Octanesulfonate (pH 3.5) : Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | Electrochemical Detector (ECD) at +0.7 V or UV at 280 nm | Electrochemical Detector (ECD) at +0.7 V or UV at 280 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Diluent | Mobile Phase | Mobile Phase |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for HPLC analysis of 3,4-Dihydroxybenzylamine.
Technical Support Center: Optimizing 3,4-Dihydroxybenzylamine Hydrobromide Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental procedures to enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3,4-Dihydroxybenzylamine?
A1: The most prevalent method for synthesizing 3,4-Dihydroxybenzylamine is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (also known as protocatechuic aldehyde). This can be achieved through several protocols, including reduction with sodium borohydride (B1222165), catalytic hydrogenation, or the Leuckart reaction.
Q2: Why is the catechol group in 3,4-Dihydroxybenzylamine problematic during synthesis?
A2: The 1,2-dihydroxybenzene (catechol) moiety is highly susceptible to oxidation, especially in the presence of air and basic conditions. This oxidation can lead to the formation of colored quinone-type byproducts and subsequent polymerization, resulting in a dark, tarry reaction mixture and a lower yield of the desired product.[1]
Q3: How can I minimize the oxidation of the catechol group during the reaction?
A3: To prevent oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon.[1] Additionally, maintaining appropriate pH control and avoiding prolonged exposure to high temperatures can mitigate the formation of oxidative byproducts.[1]
Q4: What is the final step after synthesizing the 3,4-Dihydroxybenzylamine free base?
A4: After obtaining the free base, the final step is its conversion to the hydrobromide salt. This is typically achieved by treating a solution of the free base with hydrobromic acid, followed by crystallization to isolate the pure 3,4-Dihydroxybenzylamine hydrobromide salt.
Troubleshooting Guides
Issue 1: Low Yield of 3,4-Dihydroxybenzylamine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reductive Amination with Sodium Borohydride: Ensure the imine intermediate has sufficient time to form before the addition of the reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time. |
| - Catalytic Hydrogenation: The catalyst may be poisoned or inactive. Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the hydrogen pressure is adequate and maintained throughout the reaction. | |
| - Leuckart Reaction: This reaction requires high temperatures (typically 150-200°C).[2] Ensure the reaction temperature is maintained within the optimal range. The ratio of reactants is also critical; using an excess of ammonium (B1175870) formate (B1220265) is often recommended.[3] | |
| Side Reactions | - Over-alkylation: In reductive amination, the newly formed primary amine can react further with the aldehyde. To minimize this, a stepwise (indirect) procedure where the imine is formed first and then reduced can be employed.[4][5] |
| - Reduction of Starting Aldehyde: Sodium borohydride can reduce the starting 3,4-dihydroxybenzaldehyde to the corresponding alcohol. Using a more selective reducing agent like sodium triacetoxyborohydride (B8407120) or adding the sodium borohydride portion-wise at a low temperature can mitigate this.[4] | |
| Product Degradation | - The catechol group is sensitive to prolonged heating.[1] If using a high-temperature method like the Leuckart reaction, optimize the reaction time to achieve full conversion without significant degradation. For other methods, maintain the lowest effective temperature. |
| Losses During Workup and Purification | - Extraction: 3,4-Dihydroxybenzylamine has some water solubility. Ensure thorough extraction from the aqueous layer with a suitable organic solvent. Multiple extractions are recommended. |
| - Crystallization: To maximize the yield of the hydrobromide salt, ensure the solution is sufficiently cooled and allowed adequate time for crystal formation. The mother liquor can be concentrated to recover more product. |
Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts
| Possible Cause | Suggested Solution |
| Oxidation of Catechol | - Inert Atmosphere: Conduct the entire synthesis, including workup, under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[1] |
| - pH Control: Avoid strongly basic conditions, as they promote catechol oxidation.[1] Maintain a neutral or slightly acidic pH where possible. | |
| - Antioxidants: In some cases, the addition of a small amount of an antioxidant like sodium metabisulfite (B1197395) during workup can help prevent oxidation. | |
| Polymerization | - Temperature Control: Overheating can lead to polymerization. Maintain strict temperature control throughout the reaction. For exothermic steps, such as the addition of a reducing agent, use an ice bath to dissipate heat.[1] |
| - Reaction Time: Minimize reaction times where possible. Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of polymeric byproducts. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol involves the one-pot reaction of 3,4-dihydroxybenzaldehyde with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine with sodium borohydride.
Diagram of the Experimental Workflow:
Caption: Workflow for Reductive Amination with Sodium Borohydride.
Methodology:
-
Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (B1210297) (7.0 eq), and stir the mixture at room temperature.
-
Reduction: After stirring for a designated time to allow for imine formation, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring until the reaction is complete (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroxybenzylamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrobromic acid. Cool the solution to induce crystallization of this compound.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis via the Leuckart Reaction
This classical method uses ammonium formate or formamide (B127407) as both the nitrogen source and the reducing agent. It typically requires high temperatures.
Diagram of the Logical Relationship in the Leuckart Reaction:
References
3,4-Dihydroxybenzylamine hydrobromide degradation products identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide. The information is designed to help anticipate and resolve issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of 3,4-Dihydroxybenzylamine hydrobromide.
Problem 1: Rapid Discoloration of DHBA Solutions
-
Question: My freshly prepared this compound solution quickly turns pink, brown, or black. What is causing this, and how can I prevent it?
-
Answer: This discoloration is a common indicator of oxidative degradation. The catechol moiety of DHBA is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This oxidation process leads to the formation of highly colored quinone and poly-quinone species.
Troubleshooting Steps:
-
Solvent Degassing: Before dissolving the DHBA hydrobromide, degas your solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as sodium metabisulfite (B1197395) or ascorbic acid, to your solution. The appropriate concentration will need to be optimized for your specific application to avoid interference.
-
pH Control: Maintain the pH of the solution in the acidic range (pH 3-5). The rate of catechol oxidation increases significantly at neutral and alkaline pH.
-
Light Protection: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Fresh Preparation: As solutions are known to be unstable, always prepare them fresh before use[1].
-
Problem 2: Appearance of Unexpected Peaks in Chromatographic Analysis
-
Question: I am analyzing my DHBA sample using HPLC and see several unexpected peaks that are not present in the reference standard. What could these be?
-
Answer: The appearance of new peaks strongly suggests the presence of degradation products. The identity of these products depends on the stress conditions the sample has been exposed to (e.g., pH, temperature, light, oxidizing agents). Based on the degradation of similar catecholamines and benzylamines, these peaks could correspond to:
-
Oxidation Products: 3,4-dihydroxybenzaldehyde, o-quinones, and subsequent polymerization products. The enzymatic oxidation of 3,4-dihydroxybenzylamine has been shown to yield 3,4-dihydroxybenzaldehyde.
-
Hydrolytic Products: While the benzylamine (B48309) linkage is generally stable, extreme pH and temperature could potentially lead to hydrolysis, although this is less common than oxidation.
-
Photolytic Products: Exposure to UV light can generate radical species, leading to a complex mixture of degradation products, including benzoquinones and trihydroxybenzenes, as seen in the photodegradation of similar catechol compounds.
Troubleshooting and Identification Steps:
-
Forced Degradation Study: To confirm if the unknown peaks are degradation products, perform a forced degradation study. Expose your DHBA sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as outlined in the Experimental Protocols section. This will help in systematically identifying the degradation products.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the exact mass and elemental composition of the degradants.
-
Reference Standards: If available, co-inject commercially available potential degradation products (e.g., 3,4-dihydroxybenzaldehyde) to see if retention times match.
-
Problem 3: Poor Mass Balance in Stability Studies
-
Question: In my stability study of DHBA, the decrease in the parent drug concentration does not correspond to the increase in the concentration of the observed degradation products. What could be the reason?
-
Answer: Poor mass balance can occur due to several factors:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Formation of Insoluble Polymers: Extensive degradation, particularly through oxidation, can lead to the formation of insoluble polymeric materials that precipitate out of the solution and are not injected into the HPLC system.
-
Adsorption to Container: Highly reactive degradation products, such as quinones, can irreversibly adsorb to the surface of the sample container.
-
Co-elution of Peaks: Your current chromatographic method may not be adequately resolving all degradation products from the parent peak or from each other.
Troubleshooting Steps:
-
Method Optimization: Re-evaluate and optimize your HPLC method. Experiment with different columns, mobile phase compositions, and gradients to ensure the separation of all potential degradation products.
-
Use of a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector to look for non-UV active compounds.
-
Visual Inspection: Carefully inspect your sample vials for any signs of precipitation.
-
Material of Container: Ensure you are using inert container materials (e.g., borosilicate glass).
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely degradation pathways for this compound?
-
A1: The primary degradation pathway for DHBA is the oxidation of the catechol ring. This can proceed through the formation of a semiquinone radical to an ortho-quinone. This highly reactive o-quinone can then undergo further reactions, including intramolecular cyclization, reaction with nucleophiles, or polymerization. Another potential degradation route, especially under specific enzymatic or chemical conditions, is the oxidation of the benzylamine group to an imine, which can then hydrolyze to form 3,4-dihydroxybenzaldehyde.
-
-
Q2: What analytical techniques are best suited for identifying DHBA degradation products?
-
A2: A combination of techniques is generally required. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating the degradation products from the parent compound. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is the most powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of isolated degradation products.
-
-
Q3: How should I store this compound to ensure its stability?
-
A3: this compound powder should be stored in a well-sealed container, protected from light, and in a cool, dry place, as recommended by the manufacturer. Solutions of DHBA are inherently unstable and should be prepared fresh for each experiment[1]. If short-term storage of a solution is unavoidable, it should be kept at a low temperature (2-8 °C), protected from light, and in a tightly sealed container, preferably under an inert atmosphere.
-
-
Q4: Are the degradation products of DHBA toxic?
-
A4: The toxicity of the specific degradation products of DHBA is not well-documented. However, the oxidation products of other catecholamines, such as dopamine, are known to be neurotoxic. Quinones, in particular, are reactive electrophiles that can form adducts with proteins and DNA, leading to cellular damage. Therefore, it is prudent to assume that the degradation products of DHBA could have biological activity and potential toxicity.
-
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Typical % Degradation | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | < 5% | Minimal degradation expected. |
| Basic Hydrolysis | 0.1 M NaOH, RT, 4h | > 50% | Quinones, Polymerization Products |
| Oxidative | 3% H₂O₂, RT, 8h | > 70% | 3,4-Dihydroxybenzaldehyde, Quinones, Polymers |
| Thermal | 80°C, 48h (Solid) | < 10% | Minor unspecified products. |
| Photolytic | UV light (254 nm), 24h | 20-40% | o-Benzoquinone, Trihydroxybenzenes |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 8 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 10 mg of solid DHBA hydrobromide in a vial and keep it in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of DHBA and its degradation products. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
Visualizations
Caption: Predicted major degradation pathways of 3,4-dihydroxybenzylamine.
Caption: Experimental workflow for identifying degradation products.
References
How to prevent oxidation of 3,4-Dihydroxybenzylamine hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Dihydroxybenzylamine hydrobromide and why is its oxidation a concern?
This compound is a dopamine (B1211576) analog that contains a catechol group.[1][2] The catechol moiety, a benzene (B151609) ring with two adjacent hydroxyl groups, is highly susceptible to oxidation.[3] This oxidation can be triggered by exposure to oxygen, light, elevated temperatures, and the presence of metal ions.[4] Oxidation leads to the degradation of the compound, forming products such as 3,4-dihydroxybenzaldehyde (B13553), which can result in a loss of biological activity and compromise the accuracy and reproducibility of your experimental results.[5]
Q2: What are the primary factors that accelerate the oxidation of this compound?
Several factors can accelerate the oxidation of this compound in experimental settings:
-
pH: The stability of catechols is pH-dependent. Neutral to alkaline conditions (pH > 7) can accelerate the rate of oxidation.[4]
-
Oxygen: The presence of dissolved oxygen in solvents is a primary driver of oxidation.[4]
-
Light: Exposure to light, especially UV light, can provide the energy to initiate oxidation reactions.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]
-
Metal Ions: Trace amounts of metal ions (e.g., copper, iron) can act as catalysts, significantly speeding up the oxidation process.[6]
Q3: What are the visible signs of this compound oxidation?
A common visible sign of catecholamine oxidation is a change in the color of the solution. Initially colorless, a solution of this compound may turn pink, then brown, and finally form a dark precipitate as it oxidizes.[4][7] It is important to note that significant degradation can occur even before a color change is visible.
Q4: How should solid this compound be stored?
For long-term stability, the solid compound should be stored under the conditions specified by the supplier, which is often at 4°C or -20°C in a tightly sealed container, protected from light and moisture.[1]
Q5: Why are solutions of this compound unstable?
Solutions of this compound are unstable because the dissolved compound is readily exposed to oxygen and other potential catalysts present in the solvent.[1] For this reason, it is highly recommended to prepare solutions fresh for each experiment.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My this compound solution is discolored (pink/brown). | Significant oxidation has occurred. | Discard the solution immediately. Prepare a fresh solution using deoxygenated solvents and consider adding an antioxidant and/or a chelating agent.[4] |
| I am observing inconsistent results between experimental replicates. | Variable rates of oxidation across different samples or over time. | Standardize your solution preparation and handling procedures. Ensure all samples are treated identically regarding light exposure, temperature, and the time between preparation and use.[8] |
| I am seeing a loss of biological activity in my cell-based assay. | The compound is likely degrading in the culture medium. | Prepare fresh dilutions in pre-warmed, deoxygenated culture medium immediately before adding them to cells. Minimize the exposure of the compound to light and air. Consider adding a stabilizing antioxidant, such as L-ascorbic acid or glutathione, to the medium if it does not interfere with your assay.[8] |
| There is a precipitate in my stock solution. | This could be due to poor solubility or degradation of the compound. | Ensure the solvent is of high purity and appropriate for your desired concentration. If using a solvent like DMSO for stock solutions stored at low temperatures, allow the solution to warm to room temperature completely and vortex thoroughly before use.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability against oxidation.
Materials:
-
This compound powder
-
High-purity, deoxygenated water or buffer (e.g., phosphate (B84403) buffer)
-
Antioxidant (e.g., L-Ascorbic acid)
-
Chelating agent (e.g., EDTA)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials
Procedure:
-
Degas Solvent: To minimize dissolved oxygen, degas your chosen solvent (water or buffer) by sparging with an inert gas like nitrogen or argon for at least 30 minutes. Alternatively, you can use a boil-and-cool method under an inert gas atmosphere.
-
Prepare Antioxidant/Chelating Solution: In a volumetric flask, dissolve L-ascorbic acid and EDTA in the degassed solvent.
-
Weigh Compound: In a separate container, accurately weigh the required amount of this compound.
-
Dissolve Compound: Add the weighed this compound to the antioxidant/chelating solution and mix gently until it is fully dissolved.
-
Adjust pH: Measure the pH of the solution. For optimal stability, adjust the pH to a range of 4-5 using dilute HCl or NaOH.[4]
-
Store Properly: Aliquot the stock solution into amber glass vials to protect it from light. Flush the headspace of each vial with an inert gas before capping tightly. For short-term use (hours to a few days), store at 2-8°C. For longer-term storage, store at -20°C or -80°C.[4]
Protocol 2: Quantification of this compound and its Oxidation Product by HPLC
This protocol provides a general method for analyzing the purity of your this compound solution and detecting the presence of its oxidation product, 3,4-dihydroxybenzaldehyde.[5]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., methanol (B129727), aqueous buffer)
-
This compound standard
-
3,4-dihydroxybenzaldehyde standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for catecholamine analysis is a mixture of an organic solvent like methanol and an aqueous buffer (e.g., 0.1 M sodium phosphate) with an acidic pH (e.g., pH 3-4).[8] The mobile phase should also be degassed.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of standards of this compound and, if available, 3,4-dihydroxybenzaldehyde at known concentrations in the mobile phase.
-
Calibration Curve: Inject the standards to generate a calibration curve for each compound.
-
Sample Injection: Inject your experimental samples.
-
Data Analysis: Monitor the chromatogram at a wavelength where both the parent compound and the oxidation product absorb (e.g., 280 nm and 310 nm for the aldehyde).[5] Quantify the amount of each compound by comparing the peak areas to the calibration curves.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| pH of Solution | 4 - 5 | To enhance stability, as catecholamines are more stable in acidic conditions. | [4] |
| L-Ascorbic Acid Concentration | 0.1 - 1.0 mM | Acts as an antioxidant to scavenge free radicals. | [4] |
| EDTA Concentration | 0.1 - 0.5 mM | Acts as a chelating agent to sequester metal ions that catalyze oxidation. | [4] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Common experimental errors with 3,4-Dihydroxybenzylamine hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dihydroxybenzylamine (B7771078) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is 3,4-Dihydroxybenzylamine hydrobromide and what are its common applications?
A1: this compound (DHBA), also known as 4-(Aminomethyl)catechol hydrobromide, is a dopamine (B1211576) analog. Due to its structural similarity to catecholamines, it finds applications in several research areas:
-
Internal Standard: It is frequently used as an internal standard in the analysis of catecholamines (e.g., dopamine, norepinephrine, epinephrine) by High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.[1][2][3]
-
Cancer Research: DHBA has been investigated for its cytotoxic effects, particularly against melanoma cells.[4][5][6]
-
Synthetic Chemistry: It serves as a starting material in the synthesis of various compounds, including capsaicin (B1668287) analogs.[7]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, the solid powder should be kept at -20°C.[8] For shorter periods, storage at 4°C in a sealed container, away from moisture, is also acceptable.
Q3: Is this compound stable in solution?
A3: No, solutions of this compound are known to be unstable.[8] It is highly recommended to prepare solutions fresh for each experiment to avoid degradation. The catechol moiety is susceptible to oxidation, which can be accelerated by factors such as elevated pH, temperature, and exposure to light and air.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathway is the oxidation of the catechol group. This can lead to the formation of an ortho-quinone intermediate, which can then be transformed into 3,4-dihydroxybenzaldehyde.
Troubleshooting Guides
Issues with Compound Stability and Degradation
Problem: My this compound solution changes color (e.g., turns pink, brown, or black) during my experiment.
| Potential Cause | Troubleshooting Steps |
| Oxidation of the catechol group | Prepare solutions fresh immediately before use. Use deoxygenated solvents. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| High pH of the solution | Maintain a slightly acidic pH for your solutions, as catecholamines are more stable at lower pH. |
| Exposure to light | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Elevated temperature | Keep solutions on ice or at 4°C during the experiment whenever feasible. |
| Presence of metal ions | Use metal-free buffers and high-purity water to avoid metal-catalyzed oxidation. |
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing my sample containing DHBA.
| Potential Cause | Troubleshooting Steps |
| Degradation of DHBA | The primary degradation product is 3,4-dihydroxybenzaldehyde. Check for a peak corresponding to this compound. Prepare fresh DHBA standards and samples. |
| Contamination of the sample or solvent | Run a blank injection of your solvent to check for contaminants. Use fresh, high-purity solvents. |
| Interaction with other components in the sample matrix | Perform a spike and recovery experiment to assess matrix effects. Consider a sample cleanup step like solid-phase extraction (SPE). |
Challenges in HPLC Analysis
Problem: I am using DHBA as an internal standard, but I am getting poor recovery or variable peak areas.
| Potential Cause | Troubleshooting Steps |
| Poor extraction recovery from the sample matrix | The recovery of DHBA can be variable in certain biological matrices like sheep plasma.[3] Consider using a different internal standard, such as deoxyepinephrine (epinine), if you encounter this issue.[3] Optimize your extraction procedure (e.g., alumina (B75360) extraction) for your specific sample type.[3] |
| Instability in the autosampler | Use a cooled autosampler set to 4°C to prevent degradation of the samples while waiting for injection.[1] |
| Inappropriate mobile phase pH | Maintain a mobile phase pH of around 3 to ensure the stability and retention of catecholamines.[3] |
Difficulties in Cell Culture Experiments
Problem: I am not observing the expected cytotoxic effects of DHBA on my melanoma cell lines.
| Potential Cause | Troubleshooting Steps |
| Degradation of DHBA in culture medium | Prepare fresh DHBA solutions immediately before adding them to the cell cultures. Minimize the exposure of the stock solution and treated media to light. |
| Low tyrosinase activity in the melanoma cell line | The cytotoxic effect of DHBA in melanoma cells is partly dependent on its conversion to a toxic quinone by the enzyme tyrosinase.[5] Use a cell line with known tyrosinase activity or co-treat with an agent that can induce tyrosinase activity.[5] |
| Incorrect dosage or exposure time | Refer to published studies for effective concentrations and treatment durations. For example, a 4-hour exposure to 0.4 mM DHBA has been shown to be cytotoxic to B16 melanoma cells.[5] |
Experimental Protocols
Preparation of a Standard Solution for HPLC
This protocol is adapted from a method for catecholamine analysis.[8]
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound.
-
Dissolve it in a known volume of high-purity water in a 1.5 mL microcentrifuge tube.
-
Vortex at high speed in the dark until completely dissolved.
-
Store this primary stock at -20°C for no more than a few weeks.
-
-
Working Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the primary stock solution with high-purity water to achieve the desired concentration.
-
Prepare this working solution fresh for each experiment.
-
HPLC Method for Catecholamine Analysis with DHBA as Internal Standard
The following table summarizes typical HPLC parameters for the analysis of catecholamines using DHBA as an internal standard.[1][3]
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., µBondapak C18, 300 x 3.9 mm, 10 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. For example, 98% buffer (0.05% sodium acetate, 0.02% EDTA, 0.013% sodium heptanesulfonate, pH 3.25) and 2% acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | Electrochemical Detector (ECD) or UV Detector (at 204 nm) |
| Injection Volume | 5-20 µL |
| Autosampler Temperature | 4°C |
Visualizations
Caption: Oxidative degradation pathway of 3,4-Dihydroxybenzylamine.
Caption: A general workflow for experiments involving 3,4-Dihydroxybenzylamine.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and 3,4-dihydroxybenzylamine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation by alpha-difluoromethylornithine of the activity of 3,4-dihydroxybenzylamine, a tyrosinase-dependent melanolytic agent, against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Region B Capsaicin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxybenzylamine Hydrobromide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA). The following information addresses common issues, particularly those related to pH adjustment, to ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of 3,4-Dihydroxybenzylamine hydrobromide?
A1: For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 50 mg/mL (227.21 mM) with the aid of ultrasonication.[1] The compound is only slightly soluble in methanol.[2]
Q2: How stable are solutions of this compound?
A2: Solutions of this compound are known to be unstable.[3][4] It is strongly recommended to prepare solutions fresh for each experiment.[3][4] If a stock solution must be stored, it should be kept in a tightly sealed container, protected from moisture. For short-term storage, 1 month at -20°C is suggested, and for longer-term storage, up to 6 months at -80°C is possible.[1][2]
Q3: At what pH is this compound most stable?
Q4: Can I use a buffer to maintain the pH of my this compound solution?
A4: Yes, using a buffer is recommended, especially for experiments conducted over several hours. For applications requiring acidic conditions, such as HPLC, phosphate (B84403) and acetate (B1210297) buffers have been used.[3][5] For cell culture experiments that necessitate a physiological pH (typically 7.2-7.4), it is crucial to prepare the solution immediately before use due to the increased potential for degradation at this pH. The use of antioxidants in the buffer system may also be considered to mitigate oxidation, a common degradation pathway for catecholamines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The solubility of the compound in the final aqueous solution has been exceeded. This can be influenced by the final pH and the components of the buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system, e.g., <0.5% for many cell lines). 3. Adjust the pH of the aqueous buffer to be more acidic, if permissible for your experiment, to potentially increase solubility. |
| Solution turns a pink or brown color. | This is likely due to the oxidation of the catechol group, a common degradation pathway for catecholamines, which is accelerated at neutral or alkaline pH and in the presence of oxygen and light. | 1. Prepare solutions fresh and use them immediately.[3][4] 2. If possible, prepare solutions in deoxygenated buffers. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil. 4. Consider adding an antioxidant like sodium metabisulfite (B1197395) to the buffer, as is done in some catecholamine formulations.[7] |
| Loss of biological activity in cell-based assays. | The compound has likely degraded in the cell culture medium at physiological pH (around 7.4). | 1. Prepare the this compound solution immediately before adding it to the cell culture. 2. Reduce the incubation time of the compound with the cells if experimentally feasible. 3. Perform a time-course experiment to determine the stability of the compound in your specific cell culture medium. |
| Inconsistent results between experiments. | The stability of the solutions may vary due to differences in preparation time, storage, or exposure to light and air. | 1. Standardize your solution preparation protocol. Always prepare solutions fresh. 2. Ensure consistent and minimal exposure to light and air during preparation and use. 3. Use high-purity solvents and buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 220.06 g/mol ), DMSO (cell culture grade), sterile microcentrifuge tubes, ultrasonic bath.
-
Procedure:
-
Weigh out 2.20 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
If not for immediate use, aliquot into smaller volumes in tightly sealed, light-protected tubes and store at -20°C for short-term or -80°C for long-term storage.[1][2]
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments (e.g., 100 µM in cell culture medium)
-
Materials: 10 mM stock solution of this compound in DMSO, pre-warmed complete cell culture medium.
-
Procedure:
-
Immediately before treating the cells, perform a serial dilution of the 10 mM DMSO stock solution.
-
First, dilute the 10 mM stock solution 1:10 in cell culture medium to obtain a 1 mM intermediate solution. (e.g., add 10 µL of 10 mM stock to 90 µL of medium).
-
Next, dilute the 1 mM intermediate solution 1:10 in cell culture medium to obtain the final 100 µM working solution. (e.g., add 100 µL of 1 mM solution to 900 µL of medium).
-
Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5%).
-
Gently mix the working solution and immediately add it to the cells.
-
Visualizations
Caption: Workflow for preparing and using DHBA solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DETERMINATION OF FREE CATECHOLAMINES IN URINE BY TANDEM AFFINITY/ION-PAIR CHROMATOGRAPHY AND FLOW INJECTION ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and 3,4-dihydroxybenzylamine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Urinary Catecholamines in Small Samples for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxybenzylamine Hydrobromide in Biological Assays
Welcome to the technical support center for 3,4-Dihydroxybenzylamine hydrobromide (DHBA). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of DHBA in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHBA) and what are its primary biological activities?
A1: this compound is a dopamine (B1211576) analog.[1] It is primarily recognized for its cytotoxic effects, particularly in melanoma cell lines, where it acts as an inhibitor of DNA polymerase.[1][2] As a catechol, it also possesses antioxidant properties.
Q2: Why am I seeing unexpectedly high cell viability in my MTT or Alamar Blue assay when using DHBA?
A2: DHBA, being a catechol, has reducing properties. This can lead to direct chemical reduction of the assay reagents, independent of cellular metabolic activity. In an MTT assay, DHBA can reduce the yellow tetrazolium salt to purple formazan (B1609692) crystals.[3][4] Similarly, in an Alamar Blue (resazurin-based) assay, it can convert the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin (B1680543).[5] This chemical interference results in a false-positive signal, leading to an overestimation of cell viability.
Q3: Is DHBA stable in cell culture medium?
A3: Solutions of DHBA are known to be unstable and should be prepared fresh for each experiment.[1] Catechols are susceptible to auto-oxidation, especially in neutral or alkaline solutions like typical cell culture media, which can lead to the formation of reactive quinone species and a change in the solution's color. This instability can affect the reproducibility of your experiments.
Q4: Can DHBA's inherent cytotoxicity affect my experimental results?
A4: Yes, DHBA is cytotoxic to a variety of cell lines, particularly melanoma cells.[2] It is crucial to distinguish between the intended cytotoxic effects of DHBA and any artifacts or interference in your chosen assay. The cytotoxic effective concentrations of DHBA can overlap with concentrations that may cause assay interference.
Troubleshooting Guides
Issue 1: Inconsistent or Artificially High Readings in Cell Viability Assays (MTT, XTT, WST-1)
-
Possible Cause: Direct reduction of the tetrazolium salt by DHBA. As a catechol, DHBA is a reducing agent and can chemically reduce MTT and similar tetrazolium salts to formazan, mimicking the metabolic activity of viable cells.[3][4]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells with your highest concentration of DHBA in culture medium but without cells. Add the MTT reagent and incubate as you would with your experimental samples. If a color change is observed, this confirms direct reduction by DHBA.
-
Modify the Protocol:
-
Wash the cells with fresh, DHBA-free medium before adding the MTT reagent. This will remove any residual DHBA that could interfere with the assay.
-
Reduce the incubation time with MTT to the minimum required to obtain a sufficient signal from your control cells.
-
-
Consider an Alternative Assay: If interference persists, consider using a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a crystal violet assay.
-
Issue 2: False-Positive Signals in Alamar Blue (Resazurin) Assays
-
Possible Cause: Direct chemical reduction of resazurin to the fluorescent resorufin by DHBA due to its antioxidant properties.[5][6]
-
Troubleshooting Steps:
-
Cell-Free Control: As with the MTT assay, incubate DHBA in cell-free medium with the Alamar Blue reagent. An increase in fluorescence will confirm direct reduction.[5]
-
Protocol Modification: Wash the cells with fresh medium to remove DHBA before adding the Alamar Blue reagent.
-
Alternative Assays: Use an endpoint assay that is not based on redox potential, such as the CyQUANT® Direct Cell Proliferation Assay, which measures cellular DNA content.
-
Issue 3: Interference in Antioxidant Assays (DPPH, ABTS)
-
Possible Cause: As a catechol, DHBA has inherent antioxidant activity and will directly scavenge free radicals like DPPH and ABTS, leading to a strong positive signal. This is not an interference if you are intending to measure its antioxidant capacity, but it is a confounding factor if you are studying other cellular processes.
-
Troubleshooting Steps:
-
Acknowledge and Quantify: If studying the antioxidant effects of other treatments in the presence of DHBA, you must first determine the antioxidant capacity of DHBA alone at the concentrations used in your experiment.
-
Subtract the Baseline: The signal from DHBA should be considered the baseline and subtracted from the results obtained with your other treatments.
-
Choose a Different Type of Assay: If possible, use an assay that measures a different aspect of oxidative stress that is less likely to be affected by the direct radical scavenging of DHBA.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| S91A (Melanoma) | Not Specified | Not Specified | 10[2] |
| S91B (Melanoma) | Not Specified | Not Specified | 25[2] |
| L1210 (Leukemia) | Not Specified | Not Specified | 67[2] |
| SCC-25 (Carcinoma) | Not Specified | Not Specified | 184[2] |
| SK-MEL-30 (Melanoma) | Growth Inhibition | 48 hours | 30[2] |
| SK-MEL-2 (Melanoma) | Growth Inhibition | 48 hours | 84[2] |
| SK-MEL-3 (Melanoma) | Growth Inhibition | 48 hours | 90[2] |
| RPMI-7951 (Melanoma) | Growth Inhibition | 48 hours | 68[2] |
Experimental Protocols
Protocol 1: Cell-Free Control for MTT Assay Interference
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of cell culture medium containing the highest concentration of DHBA used in your experiment to wells.
-
In triplicate, add 100 µL of cell culture medium alone to serve as a blank.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
-
Read the absorbance at 570 nm.
-
A significant increase in absorbance in the DHBA-containing wells compared to the blank indicates direct reduction of MTT.
Protocol 2: Modified MTT Assay to Reduce DHBA Interference
-
Plate cells and treat with DHBA for the desired duration.
-
Carefully aspirate the medium containing DHBA from each well.
-
Gently wash the cells twice with 100 µL of pre-warmed, sterile PBS.
-
After the final wash, add 100 µL of fresh, pre-warmed culture medium to each well.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Proceed with the standard MTT protocol (incubation, solubilization, and reading absorbance).
Visualizations
Caption: Logical pathway of DHBA interference in redox-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxybenzylamine hydrobromide and Cell Viability Assays
Welcome to the technical support center for researchers utilizing 3,4-Dihydroxybenzylamine hydrobromide (DHBA) in cell-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding cell viability experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results when using this compound can stem from the compound's stability. Solutions of DHBA are known to be unstable and should be prepared fresh for each experiment to ensure consistent activity.[1]
Q2: I'm observing an unexpected increase in signal in my MTT or resazurin (B115843) (AlamarBlue) assay at high concentrations of DHBA, suggesting increased cell viability. Is this accurate?
A2: This is a common issue with compounds that have antioxidant or reducing properties. This compound, a catecholamine, can directly reduce tetrazolium salts (like MTT) to formazan (B1609692) or resazurin to resorufin, independent of cellular metabolic activity. This chemical interference leads to a false positive signal, making it appear as though the cells are more viable than they actually are. It is crucial to run a cell-free control with the compound and the assay reagent to check for direct reduction.[2]
Q3: What alternative cell viability assays are less susceptible to interference from this compound?
A3: To avoid the interference observed with metabolic assays, it is recommended to use assays with different detection principles. Suitable alternatives include:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number. It is not based on redox reactions and is therefore less likely to be affected by the reducing potential of DHBA.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays measure the amount of ATP in a cell population, which is a key indicator of metabolically active, viable cells.[3][4] Since this is not a redox-based assay, interference from DHBA is less likely.
-
Trypan Blue Exclusion Assay: This is a straightforward method to differentiate viable from non-viable cells based on membrane integrity.[5] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Q4: What is the mechanism of cytotoxicity for this compound?
A4: this compound is a dopamine (B1211576) analog that exhibits cytotoxicity, particularly in melanoma cell lines. Its primary mechanism involves the inhibition of DNA polymerase activity.[1][6] Additionally, as a dopamine analog, it may induce apoptosis through the activation of caspase-3.[7][8][9]
Troubleshooting Guide
Issue 1: Discrepancy Between Metabolic Assay Results and Cell Morphology
| Observation | Possible Cause | Recommended Action |
| High viability reading in MTT/XTT/Resazurin assay, but microscopic examination shows signs of cell death (e.g., rounding, detachment). | Direct reduction of the assay reagent by this compound. | 1. Perform a cell-free control: Incubate DHBA with the assay reagent in cell culture medium without cells. A color/fluorescence change indicates direct interference. 2. Switch to a non-redox-based assay: Use the Sulforhodamine B (SRB) assay or an ATP-based assay (e.g., CellTiter-Glo®) for a more accurate assessment of cell viability. |
Issue 2: High Variability in IC50 Values
| Observation | Possible Cause | Recommended Action |
| IC50 values for this compound differ significantly between replicate experiments. | Instability of the compound in solution. | 1. Prepare fresh solutions: Always prepare a fresh stock solution of DHBA immediately before each experiment. 2. Minimize light exposure: Protect the DHBA solution from light to prevent degradation. |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from standard SRB assay methodologies.[6][10][11][12]
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Air Dry: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
ATP-Based Assay (CellTiter-Glo®) Protocol
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][3][5][13]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for cell viability assays with this compound.
Caption: Hypothetical signaling pathway of DHBA-induced cytotoxicity.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. OUH - Protocols [ous-research.no]
- 4. ATP cell viability assay | RE-Place [re-place.be]
- 5. promega.com [promega.com]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Partial dopamine loss enhances activated caspase-3 activity: differential outcomes in striatal projection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. ch.promega.com [ch.promega.com]
Technical Support Center: 3,4-Dihydroxybenzylamine Hydrobromide (DHBA-HBr) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in research involving 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA-HBr).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing high variability in my in vitro cell-based assays?
Answer: High variability in in vitro experiments with 3,4-Dihydroxybenzylamine hydrobromide can stem from its limited stability in solution. As a catecholamine analog, it is susceptible to oxidation, which can alter its activity. A supplier, Selleck Chemicals, explicitly states that solutions are unstable and should be prepared fresh[1].
Troubleshooting Guide:
-
Fresh Solution Preparation: Always prepare DHBA-HBr solutions immediately before use. Avoid using solutions that have been stored, even for short periods.
-
Solvent and pH: Ensure the solvent used is appropriate and that the pH of your culture medium has not significantly changed, as pH can affect the stability of catecholamines.
-
Light Sensitivity: Protect solutions from light to minimize photo-oxidation. Use amber-colored tubes or cover your containers with aluminum foil.
-
Control Experiments: Include a "vehicle-only" control and a "freshly prepared vs. aged solution" control to determine if solution degradation is a factor in your observed variability.
FAQ 2: My in vivo results are not correlating with my in vitro data. What could be the cause?
Answer: A significant discrepancy between in vitro and in vivo results is a common challenge in drug development and can be particularly pronounced with DHBA-HBr.[2][3][4] This is likely due to the rapid breakdown of the compound in plasma by semicarbazide-sensitive amine oxidases (SSAO)[5]. This enzymatic degradation in a complex biological system is not accounted for in isolated cell cultures[2][3].
Troubleshooting Guide:
-
Enzyme Inhibitors: When conducting animal studies, consider co-administering a semicarbazide-sensitive amine oxidase inhibitor to prevent the rapid degradation of DHBA-HBr. Blood samples should be collected in tubes containing an SSAO inhibitor like semicarbazide (B1199961) to ensure accurate measurements[5].
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the half-life and bioavailability of DHBA-HBr in your animal model. This will help in designing a more effective dosing regimen.
-
Dose-Response Relationship: The in vivo efficacy of DHBA-HBr has been shown to have a complex dose-response relationship. For instance, in one study, the median life-span of tumor-bearing mice increased with doses up to 600 mg/kg but then decreased at 800 mg/kg[6][7]. It is crucial to test a range of doses to identify the optimal therapeutic window.
FAQ 3: I am seeing conflicting results regarding the antioxidant properties of DHBA.
Answer: The antioxidant activity of dihydroxybenzoic acid (DHBA) compounds is well-documented, but the specific efficacy can be influenced by the experimental system.[8][9][10] The antioxidant mechanism can vary depending on the solvent, with hydrogen atom transfer (HAT) being favored in nonpolar solvents and sequential proton loss electron transfer (SPLET) being more predominant in polar solvents[10]. Furthermore, some studies have noted that DHBA can also exhibit pro-oxidant activity under certain conditions[11].
Troubleshooting Guide:
-
Assay Selection: Use multiple antioxidant assays (e.g., DPPH, ABTS, FRAP) to get a comprehensive understanding of the antioxidant potential of DHBA-HBr in your system.
-
Consider the Microenvironment: Be mindful of the polarity of the solvent or the cellular compartment you are studying, as this can influence the dominant antioxidant mechanism[10].
-
Evaluate Pro-oxidant Effects: Design experiments to assess potential pro-oxidant activities, for example, by measuring markers of oxidative stress in the absence of an external oxidative challenge.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines
| Cell Line | IC50 (µM) | Notes | Reference |
| S91A | 10 | [6] | |
| S91B | 25 | [6] | |
| L1210 | 67 | [6] | |
| SCC-25 | 184 | [6] | |
| Human SK-MEL-30 | 30 | [6] | |
| Human SK-MEL-2 | 84 | IC50 decreased by 148% with BSO treatment. | [6] |
| Human SK-MEL-3 | 90 | [6] | |
| RPMI-7951 | 68 | [6] | |
| SK-MELB | 122 | [6] | |
| SK-MEL-28 | Not specified | IC50 decreased by 127% with BSO treatment. | [6] |
Table 2: In Vivo Efficacy of this compound in B16 Melanoma Mouse Model
| Dose (mg/kg) | Treatment Duration | Median Life-Span (days) | Increase in Life-Span (%) | Reference |
| 0 (Control) | 21 days | 17 | 0 | [6][7] |
| 200 | 21 days | 24.5 | 44 | [6][7] |
| 400 | 21 days | 26 | 53 | [6][7] |
| 600 | 21 days | 29 | 70 | [6][7] |
| 800 | 21 days | 25 | 47 | [6][7] |
| 1000 | Not specified | Not specified | 70% increase compared to 48% with dopamine (B1211576). | [12] |
Experimental Protocols
Protocol 1: General Method for In Vitro Cytotoxicity Assay
-
Cell Culture: Culture melanoma cells (e.g., SK-MEL series) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) immediately before use. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of DHBA-HBr (e.g., 1 µM to 10 mM) for a specified duration (e.g., 48 hours)[6].
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Protocol 2: General Method for In Vivo Antitumor Activity Assessment
-
Animal Model: Use a suitable mouse model, such as C57BL/6 mice bearing B16 melanoma tumors.
-
Tumor Implantation: Subcutaneously implant melanoma cells into the flanks of the mice.
-
Treatment: Once tumors are established, administer this compound via intraperitoneal injection daily for a set period (e.g., 21 days) at various doses (e.g., 200-800 mg/kg)[6][7].
-
Monitoring: Monitor tumor growth and the general health of the mice regularly.
-
Endpoint: The primary endpoint is typically the median life-span of the animals.
-
Data Analysis: Compare the median life-span of the treated groups to the control group to determine the therapeutic efficacy.
Visualizations
Caption: Troubleshooting workflow for DHBA-HBr studies.
Caption: DHBA's neuroprotective signaling pathway.
Caption: A logical workflow for DHBA-HBr experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 3. blog.biobide.com [blog.biobide.com]
- 4. In vitro studies-how good are they at replacing in vivo studies for measurement of skin absorption? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breakdown of 3,4-dihydroxybenzylamine and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS#: 16290-26-9 [amp.chemicalbook.com]
- 8. Natural antioxidant dihydroxybenzyl alcohol blocks ritonavir-induced endothelial dysfunction in porcine pulmonary arteries and human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions for 3,4-Dihydroxybenzylamine hydrobromide.
Welcome to the technical support center for 3,4-Dihydroxybenzylamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Suspected Compound Degradation
If you are observing a loss of efficacy, unexpected side effects in your assays, or variability in your results, it may be due to the degradation of this compound. The catechol moiety in its structure makes it susceptible to oxidation.
Recommended Storage Conditions Summary
Proper storage is critical for maintaining the stability and integrity of this compound. Below is a summary of recommended conditions for the solid compound and when in solution.
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Powder/Crystals) | Long-term | -20°C | Up to 3 years[1] | Keep container tightly sealed in a dry, dark place.[2][3][4] |
| Short-term | 4°C | Not specified | Sealed storage, away from moisture.[5] | |
| Room Temperature | Not specified | Must be in a dry, cool, and well-ventilated area.[2][3][4] | ||
| In Solution | In DMSO | -80°C | Up to 6 months[5] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month[5] | Prone to degradation; shorter-term storage recommended. | ||
| General | N/A | N/A | Solutions are generally unstable; it is highly recommended to prepare them fresh for each experiment.[1] |
Troubleshooting Decision Workflow
If you suspect compound degradation, follow this workflow to diagnose the potential issue.
References
Validation & Comparative
Navigating the Landscape of Neuroprotection: A Comparative Analysis of 3,4-Dihydroxybenzylamine Hydrobromide and its Analogs
For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a continuous endeavor. This guide provides a comparative analysis of 3,4-Dihydroxybenzylamine hydrobromide and its structural and functional analogs, offering insights into their potential neuroprotective mechanisms and a framework for experimental validation.
Currently, the scientific literature lacks direct evidence supporting the neuroprotective effects of this compound. Initial investigations into this compound have predominantly focused on its role as a dopamine (B1211576) analog with cytotoxic properties against melanoma cells and its application as an internal standard in analytical chemistry.
However, a closely related compound, 3,4-dihydroxybenzaldehyde (B13553) (DBD), has demonstrated significant neuroprotective and anti-inflammatory activities. This guide will, therefore, focus on the validated effects of DBD as a benchmark for comparison and explore other established neuroprotective agents. This comparative approach will provide a valuable resource for researchers interested in the potential of catechol-containing compounds in neurodegenerative disease research.
Comparative Analysis of Neuroprotective Compounds
To provide a clear overview, the following table summarizes the key characteristics and neuroprotective data for 3,4-dihydroxybenzaldehyde (DBD) and other relevant neuroprotective agents.
| Compound | Mechanism of Action | Model System | Key Findings | Reference |
| 3,4-Dihydroxybenzaldehyde (DBD) | Anti-inflammatory, antioxidant | Rat model of middle cerebral artery occlusion/reperfusion (MCAO/R); Lipopolysaccharide (LPS)-treated BV2 microglial cells | - Significantly decreased infarct volume. - Alleviated neurological deficits. - Inhibited microglia activation. - Reduced production of inflammatory mediators (TNF-α, IL-1β, IL-6). - Inhibited MAPK and NF-κB activation. | [1][2] |
| Methyl 3,4-dihydroxybenzoate (MDHB) | Neurotrophic, anti-apoptotic, anti-inflammatory | Mouse model of retinitis pigmentosa (rd10 mice) | - Promoted photoreceptor survival. - Preserved cone morphology. - Enhanced visual behavior and ERG responses. - Increased expression of brain-derived neurotrophic factor (BDNF) and phosphorylated TrkB. - Inhibited microglial activation and Muller cell gliosis. | [3] |
| Edaravone | Free radical scavenger | Animal models of ischemic stroke; Amyotrophic lateral sclerosis (ALS) patients | - Reduces oxidative stress. - Protects endothelial cells and the blood-brain barrier. - Approved for the treatment of stroke and ALS in some countries. | [N/A] |
| Resveratrol | Antioxidant, anti-inflammatory, activation of Sirtuin 1 (SIRT1) | Various in vitro and in vivo models of neurodegeneration | - Protects against amyloid-beta toxicity. - Reduces neuroinflammation. - Promotes mitochondrial biogenesis. | [N/A] |
Experimental Protocols for Assessing Neuroprotective Effects
Detailed methodologies are crucial for the validation and comparison of neuroprotective agents. Below are protocols for key experiments cited in the context of 3,4-dihydroxybenzaldehyde (DBD).
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament (e.g., 4-0) coated with silicone into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Administer the test compound (e.g., DBD at 10 mg/kg) or vehicle intraperitoneally at a specific time point (e.g., at the onset of reperfusion).
-
-
Outcome Measures:
-
Infarct Volume Assessment: 24 hours post-reperfusion, euthanize the animals, and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and non-infarcted (red) tissue. Calculate the infarct volume as a percentage of the total brain volume.
-
Neurological Deficit Scoring: Evaluate neurological function using a standardized scoring system (e.g., a 5-point scale) at specified time points after reperfusion.
-
In Vitro Model of Neuroinflammation: Lipopolysaccharide (LPS)-Treated Microglia
-
Cell Line: BV2 microglial cells.
-
Procedure:
-
Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Pre-treat the cells with various concentrations of the test compound (e.g., DBD at 0.01, 0.1, and 1 μM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Outcome Measures:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, p-NF-κB p65).
-
Visualizing a Potential Neuroprotective Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which a compound like 3,4-dihydroxybenzaldehyde (DBD) may exert its anti-neuroinflammatory effects, based on the available literature.
Caption: Anti-neuroinflammatory pathway of 3,4-dihydroxybenzaldehyde (DBD).
Experimental Workflow for In Vivo Neuroprotection Studies
The logical flow of an in vivo experiment to validate the neuroprotective effects of a test compound is depicted below.
Caption: In vivo neuroprotection experimental workflow.
References
- 1. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 3,4-Dihydroxybenzylamine Hydrobromide and Dopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3,4-Dihydroxybenzylamine (B7771078) (DHBA) hydrobromide and the well-characterized neurotransmitter, dopamine (B1211576). While both are catecholamines, their documented biological effects diverge significantly, with dopamine's actions centered on neurotransmission and DHBA's primary characterization in the realm of oncology. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms.
Overview
Dopamine is a critical neuromodulatory molecule in the brain, playing a pivotal role in motor control, motivation, reward, and cognitive functions.[1][2][3] It exerts its effects through five distinct G-protein coupled receptor subtypes, broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[4][5] In contrast, 3,4-Dihydroxybenzylamine (DHBA), an analog of dopamine, has been primarily investigated for its cytotoxic properties, particularly against melanoma cells.[6][7][8] Notably, direct comparative studies on their neurological activities are scarce in the current scientific literature.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for dopamine and DHBA. A significant data gap exists for DHBA concerning its interaction with dopamine receptors and downstream signaling pathways.
Table 1: Dopamine Receptor Binding Affinities and Functional Data
| Parameter | Dopamine Receptor Subtype | Value | Species/System |
| Binding Affinity (Ki) | D1 | 36 nM | Bovine |
| D2 | ~10 nM - 79.5 µM | Human, Rat, CHO Cells[9][10] | |
| Dissociation Constant (Kd) | D1 | ~1-3 nM (for [³H]SCH23390) | Human (PBMC membranes)[2] |
| D2 | 0.02 - 0.23 nM (for [³H]N-methylspiperone) | Not Specified[2] | |
| Functional Activity (EC50) | D2 (Gi/o Activation) | 2.76 x 10⁻⁶ M | Cell-based assay |
Table 2: Biological Activity of 3,4-Dihydroxybenzylamine (DHBA) Hydrobromide
| Parameter | Biological Effect | Value | Cell Line/System |
| Cytotoxicity (IC50) | Growth Inhibition | 100 µM | Melanoma cell lines (general)[11] |
| Growth Inhibition | 122 µM | SK-MELB melanoma cells[11] | |
| Growth Inhibition | 30 µM | Human SK-MEL-30 melanoma cells[11] | |
| Growth Inhibition | 10 µM | S91A melanoma cells[11] | |
| Enzyme Inhibition | DNA Polymerase Activity | Inhibition observed | Melanoma cells[6][8] |
Signaling Pathways
Dopamine's signaling pathways are well-elucidated. D1-like receptors couple to Gs/olf proteins to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Conversely, D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels. The signaling pathways for DHBA in the context of neurotransmission have not been documented.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay for Dopamine Receptors
This assay determines the affinity of a test compound (e.g., DHBA) for dopamine receptors by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Harvest cells expressing the dopamine receptor subtype of interest or dissect brain tissue (e.g., striatum).
-
Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in assay buffer and determine the protein concentration.
2. Assay Setup:
-
In a 96-well plate, add the following to each well:
-
A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D2 receptors).
-
A range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., 10 µM (+)-butaclamol) is used in separate wells.
-
The prepared membrane fraction.
-
-
The total volume is brought up with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
3. Incubation and Filtration:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP by adenylyl cyclase.
1. Cell Culture and Treatment:
-
Culture cells expressing the dopamine receptor of interest.
-
Pre-treat the cells with the test compound (e.g., DHBA or dopamine) at various concentrations for a specified time.
2. Cell Lysis and Reaction:
-
Lyse the cells to release the intracellular contents, including adenylyl cyclase.
-
Initiate the enzymatic reaction by adding a reaction mixture containing ATP (the substrate for adenylyl cyclase), MgCl₂, and other necessary co-factors. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of newly synthesized cAMP.
3. Termination and cAMP Measurement:
-
Stop the reaction after a defined period (e.g., 10-30 minutes) by adding a stop solution (e.g., 0.1 M HCl or by boiling).
-
Quantify the amount of cAMP produced using a commercially available cAMP assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
The biological activity profiles of 3,4-dihydroxybenzylamine hydrobromide and dopamine are distinct based on the current body of scientific literature. Dopamine is a well-established neurotransmitter with a clear mechanism of action involving specific dopamine receptors and the modulation of adenylyl cyclase activity. Its biological effects are central to numerous neurological processes.
In contrast, DHBA has been characterized primarily as a cytotoxic agent with anti-melanoma properties, acting through the inhibition of DNA polymerase.[6][8] While it is an analog of dopamine, there is a notable absence of data regarding its affinity for dopamine receptors and its influence on canonical dopamine signaling pathways. One study did note that the in vitro inhibitory effects of DHBA on B16 melanoma cells were similar to those of dopamine, though DHBA was less toxic in vivo.[7]
For researchers in drug development, this comparison highlights a significant opportunity for further investigation. The potential neurological activity of DHBA, whether as an agonist, antagonist, or modulator of dopamine receptors, remains largely unexplored. Future studies employing the experimental protocols outlined in this guide would be invaluable in elucidating the full spectrum of DHBA's biological activity and determining its potential as a therapeutic agent beyond its current scope in oncology research.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxybenzylamine Hydrobromide and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA) and its analogs, focusing on their cytotoxic and enzymatic inhibitory activities. This document is intended to be a valuable resource for researchers in oncology and drug development, offering a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.
Introduction
3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine (B1211576), has demonstrated significant potential as an antitumor agent. Its catecholamine structure is a key feature, contributing to its biological activity, which includes the inhibition of critical enzymes involved in DNA synthesis and repair. This guide explores the comparative efficacy and mechanisms of DHBA and related dihydroxybenzene derivatives, providing a foundation for further research and development of novel cancer therapeutics.
Comparative Biological Activity
The antitumor effects of DHBA and its analogs are primarily attributed to their ability to inhibit enzymes essential for cell proliferation, such as DNA polymerase and ribonucleotide reductase. The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of these compounds.
Table 1: Cytotoxicity of 3,4-Dihydroxybenzylamine Hydrobromide (DHBA) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| S91A | Murine Melanoma | 10 | |
| S91B | Murine Melanoma | 25 | |
| SK-MEL-2 | Human Malignant Melanoma | 84 | |
| SK-MEL-3 | Human Malignant Melanoma | 90 | |
| SK-MEL-30 | Human Malignant Melanoma | 30 | |
| RPMI-7951 | Human Malignant Melanoma | 68 | |
| L1210 | Murine Leukemia | 67 | |
| SCC-25 | Squamous Cell Carcinoma | 184 |
Table 2: Comparative Enzyme Inhibition by DHBA Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 3,4-Dihydroxybenzylamine (DHBA) | DNA Polymerase | - | [1] |
| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | 38 | [2] |
Note: A specific IC₅₀ value for DHBA against isolated DNA polymerase was not available in the reviewed literature; however, its inhibitory effect is well-documented.[1]
Table 3: Comparative In Vivo Toxicity of DHBA and Dopamine
| Compound | Host | Maximum Tolerated Dose | Therapeutic Effect (Increased Lifespan) | Reference |
| DHBA | Mice | 1000 mg/kg/day | 70% | [3] |
| Dopamine | Mice | 400 mg/kg/day | 48% | [3] |
Mechanism of Action: Signaling Pathways in Cytotoxicity
The cytotoxic effects of 3,4-dihydroxybenzylamine and its analogs are linked to their ability to induce DNA damage and inhibit key enzymes in DNA synthesis, ultimately leading to apoptosis.
DNA Damage-Induced Apoptosis
Inhibition of DNA polymerase or ribonucleotide reductase leads to the accumulation of DNA damage and replication stress. This triggers a cascade of signaling events, primarily mediated by the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of extensive damage, initiate apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Puma, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
References
- 1. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 3,4-Dihydroxybenzylamine Hydrobromide Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 3,4-Dihydroxybenzylamine hydrobromide, a dopamine (B1211576) analog with demonstrated antitumor activity. The focus is on the reproducibility of its effects, particularly in the context of melanoma research, with comparisons to its parent compound, dopamine, and other melanoma treatment modalities. Detailed experimental protocols are provided to facilitate the verification and extension of these findings.
In Vitro Cytotoxicity Against Melanoma Cell Lines
This compound has been shown to inhibit the growth of various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values from multiple sources are summarized below. These values are crucial for assessing the potency of the compound and for designing further in vitro and in vivo studies.
| Cell Line | IC50 (µM) | Reference(s) |
| Human Melanoma | ||
| SK-MEL-30 | 30 | |
| SK-MEL-2 | 84 | |
| SK-MEL-3 | 90 | |
| RPMI-7951 | 68 | |
| Murine Melanoma | ||
| S91A | 10 | |
| S91B | 25 | |
| Other Cancer Cell Lines | ||
| L1210 (Leukemia) | 67 | |
| SCC-25 (Squamous Cell Carcinoma) | 184 |
Comparison with Dopamine: In Vivo Efficacy
A key aspect of evaluating this compound is comparing its in vivo performance against its parent compound, dopamine. Studies in murine models of melanoma have demonstrated that this compound has a superior therapeutic index, being less toxic and more effective at increasing lifespan.
| Compound | Dosage | Median Lifespan Increase (%) | Animal Model | Reference(s) |
| This compound | 200 mg/kg/day | 44 | B16 Melanoma in C57BL/6 x DBA/2 F1 mice | |
| 400 mg/kg/day | 46 | |||
| 600 mg/kg/day | 70 | |||
| 800 mg/kg/day | 50 | |||
| Dopamine | 600 mg/kg/day | 48 | B16 Melanoma in C57BL/6 mice |
Mechanism of Action: DNA Polymerase Inhibition
The antitumor effect of this compound is attributed to its ability to inhibit DNA polymerase, a critical enzyme for DNA replication and repair. This action is dependent on the presence of tyrosinase, an enzyme abundant in melanoma cells, which oxidizes the compound to a reactive species.
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reductive amination of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde).
Materials:
-
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)
-
Ammonium (B1175870) acetate (B1210297) or another ammonia (B1221849) source
-
Sodium cyanoborohydride (NaBH3CN) or another suitable reducing agent
-
Methanol or another suitable solvent
-
Hydrobromic acid (HBr)
-
Diethyl ether or another anti-solvent for precipitation
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde and a molar excess of ammonium acetate in methanol.
-
Stir the solution at room temperature for approximately 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding dilute hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in a minimal amount of water and acidify with hydrobromic acid.
-
Induce precipitation of the hydrobromide salt by adding diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Procedure:
-
Cell Seeding: Plate melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][2][3]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1][4]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Polymerase Inhibition Assay
This assay measures the inhibitory effect of this compound on DNA polymerase activity.
Procedure:
-
Activation of Compound: Pre-incubate this compound with mushroom tyrosinase in a suitable buffer to generate the active quinone species.
-
Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, deoxynucleotide triphosphates (dNTPs, one of which is labeled, e.g., [³H]-dTTP), and purified DNA polymerase.
-
Initiation of Reaction: Add the activated compound to the reaction mixture and incubate at 37°C.
-
Termination and Measurement: Stop the reaction at various time points by adding a quenching solution (e.g., cold trichloroacetic acid). Collect the precipitated DNA on glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the DNA polymerase activity in the presence of the compound to a control without the compound to determine the percentage of inhibition.
In Vivo Murine Melanoma Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Procedure:
-
Cell Implantation: Subcutaneously inject B16 melanoma cells into the flank of C57BL/6 mice.[5][6][7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer this compound or the vehicle control intraperitoneally daily for a specified period (e.g., 14-21 days).[8]
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Also, monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or if there are signs of significant morbidity.
-
Analysis: Compare the tumor growth rates and the overall survival of the treated group with the control group.
Comparison with Other Melanoma Therapies
While this compound shows promise in preclinical models, it is important to consider the current landscape of melanoma treatment. Modern therapies have significantly improved patient outcomes.
-
Chemotherapy: Traditional chemotherapeutic agents like dacarbazine (B1669748) have been used for metastatic melanoma, but they generally have low response rates.
-
Targeted Therapy: For melanomas with specific genetic mutations (e.g., BRAF mutations), targeted inhibitors like BRAF inhibitors (e.g., vemurafenib) and MEK inhibitors (e.g., trametinib) have shown high initial response rates.
-
Immunotherapy: Immune checkpoint inhibitors (e.g., anti-PD-1 and anti-CTLA-4 antibodies) have revolutionized the treatment of advanced melanoma by enabling the patient's own immune system to attack the cancer cells, leading to durable responses in a subset of patients.
The unique tyrosinase-dependent activation mechanism of this compound suggests a potential for targeted toxicity to melanoma cells, which could be an advantage over traditional chemotherapy. Further research is needed to determine its efficacy and safety in comparison to modern targeted and immunotherapies.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. Potentiation by alpha-difluoromethylornithine of the activity of 3,4-dihydroxybenzylamine, a tyrosinase-dependent melanolytic agent, against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analyst's Compass: A Comparative Guide to 3,4-Dihydroxybenzylamine Hydrobromide as a Reference Standard in Catecholamine Analysis
For researchers, scientists, and drug development professionals navigating the precise world of bioanalysis, the choice of a reference standard is a critical decision that profoundly impacts the accuracy and reliability of experimental data. This guide provides an in-depth comparison of 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA) as a reference standard, primarily for the analysis of catecholamines, against other commonly used alternatives. Supported by experimental data, this document serves as a practical resource for selecting the most appropriate standard for your analytical needs.
Introduction to Reference Standards in Catecholamine Analysis
Catecholamines, such as epinephrine, norepinephrine, and dopamine (B1211576), are crucial neurotransmitters and hormones. Their accurate quantification in biological matrices is essential for diagnosing various pathological conditions and for the development of new therapeutics. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely employed technique for this purpose, and the use of an internal standard is paramount to correct for variations during sample preparation and analysis. An ideal internal standard should be structurally similar to the analytes, not endogenously present in the sample, and exhibit similar chromatographic and detection properties.
3,4-Dihydroxybenzylamine hydrobromide (DHBA) has been a popular choice as an internal standard in catecholamine analysis due to its structural similarity to endogenous catecholamines. However, a careful evaluation of its performance against other standards is necessary to ensure the highest data quality.
Performance Comparison of Internal Standards
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. This section compares DHBA with its main alternatives: deoxyepinephrine (epinine), stable isotope-labeled (SIL) standards, and other less common options like alpha-methyldopamine (B1210744) and isoproterenol (B85558).
Quantitative Data Summary
The following tables summarize the key performance parameters of DHBA and its alternatives based on data from various validation studies.
Table 1: Comparison of Recovery Rates in Plasma
| Internal Standard | Matrix | Mean Recovery (%) | Key Observations |
| 3,4-Dihydroxybenzylamine (DHBA) | Human Plasma | 84%[1] | Generally good recovery in human plasma. |
| Sheep Plasma | Variable and Poor[2] | Significantly impaired extraction from sheep plasma.[2] | |
| Deoxyepinephrine (Epinine) | Human, Dog, Sheep Plasma | Consistent across species | Extraction was not significantly different between water, human, dog, and sheep plasma.[2] |
| Stable Isotope-Labeled (SIL) Standards | N/A | Near 100% (theoretically) | Considered the "gold standard" as they co-elute and have identical extraction properties to the analyte, providing the most accurate correction.[3][4] |
Table 2: Linearity and Limit of Detection (LOD) in Catecholamine Analysis
| Internal Standard Used in Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) |
| 3,4-Dihydroxybenzylamine (DHBA) | Norepinephrine, Epinephrine, Dopamine | >0.99[5] | 0.01 - 0.03 ng/mL[5] |
| Deoxyepinephrine (Epinine) | Norepinephrine, Epinephrine | >0.99[2] | 12 pg/mL[2] |
| Stable Isotope-Labeled (SIL) Standards | Catecholamines & Metanephrines | >0.9997[6] | N/A (Method Dependent) |
| Isoproterenol | Norepinephrine, Epinephrine, Dopamine, DOPAC | Linear to 400 ng/ml | < 10 pg[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the analysis of catecholamines in human plasma using HPLC-ECD with DHBA as an internal standard.
Protocol 1: Sample Preparation from Human Plasma
-
Plasma Collection: Collect whole blood in tubes containing a suitable anticoagulant (e.g., EDTA). Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 1 mL of plasma, add a known amount of this compound (internal standard) solution.
-
Alumina (B75360) Extraction:
-
Add the plasma sample to a tube containing activated alumina and a Tris buffer solution (pH 8.6).
-
Vortex for 15 minutes to allow the catecholamines and the internal standard to adsorb to the alumina.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet three times with deionized water to remove interfering substances.
-
Elute the catecholamines and internal standard from the alumina by adding a small volume of a weak acid (e.g., 0.1 M perchloric acid).
-
Vortex and then centrifuge to pellet the alumina.
-
-
Sample Injection: Collect the acidic supernatant and inject a portion into the HPLC-ECD system.
Protocol 2: HPLC-ECD Analysis
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate-citrate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic solvent (e.g., acetonitrile (B52724) or methanol), adjusted to an acidic pH (e.g., 3.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Electrochemical Detector: A dual-electrode electrochemical detector set at an oxidizing potential (e.g., +0.65 V) to detect the catecholamines and the internal standard.
-
Quantification: The concentration of each catecholamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of the catecholamines and a constant concentration of the internal standard.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for catecholamine analysis using DHBA.
Caption: Decision tree for internal standard selection.
Discussion and Recommendations
The choice of an internal standard is a compromise between performance, cost, and availability.
-
3,4-Dihydroxybenzylamine (DHBA): DHBA remains a viable and cost-effective option for the routine analysis of catecholamines in human plasma. Its recovery is generally good, and it performs well in terms of linearity. However, its variable and poor recovery in certain matrices, such as sheep plasma, highlights the importance of method validation for each specific application and species.[2]
-
Deoxyepinephrine (Epinine): Epinine has demonstrated more consistent recovery across different species compared to DHBA, making it a superior choice when analyzing samples from various sources.[2] Its performance in terms of linearity and sensitivity is comparable to that of DHBA.
-
Stable Isotope-Labeled (SIL) Standards: SIL standards are unequivocally the gold standard for bioanalysis.[3][4] They co-elute with the analyte and exhibit nearly identical extraction and ionization behavior, leading to the most accurate and precise quantification. The primary drawback of SIL standards is their higher cost and commercial availability. For drug development and clinical studies where the utmost accuracy is required, the investment in SIL standards is highly recommended.
-
Other Alternatives: Alpha-methyldopamine and isoproterenol have also been used as internal standards. However, there is less comparative data available for these compounds, and their performance should be thoroughly validated before adoption.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of catecholamines in sheep plasma by high-performance liquid chromatography with electrochemical detection: comparison of deoxyepinephrine and 3,4-dihydroxybenzylamine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of 3,4-Dihydroxybenzylamine hydrobromide with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of 3,4-Dihydroxybenzylamine hydrobromide (DHBA) with established and emerging neuroprotective agents. Due to the limited direct research on the neuroprotective properties of DHBA, this guide incorporates data from its close structural analog, 3,4-dihydroxybenzaldehyde (B13553) (DBD), to provide a preliminary comparative framework. The information presented is supported by experimental data from preclinical studies, with a focus on ischemic stroke models.
Executive Summary
Neuroprotection in acute ischemic stroke and other neurodegenerative diseases remains a critical area of research. This guide evaluates the potential of this compound (DHBA), a dopamine (B1211576) analog, in comparison to three other agents with demonstrated neuroprotective effects: Edaravone, Citicoline, and N-acetylcysteine (NAC). While Edaravone is a clinically approved antioxidant for ischemic stroke, Citicoline has shown promise in supporting neuronal membrane integrity, and NAC is a well-known antioxidant and glutathione (B108866) precursor.
Data on the direct neuroprotective effects of DHBA is currently limited. Therefore, this comparison leverages findings on 3,4-dihydroxybenzaldehyde (DBD), a compound with a similar catechol structure, which has shown significant neuroprotective activity in preclinical stroke models. This analysis suggests that the catechol moiety, present in both DHBA and DBD, likely contributes to their antioxidant and anti-inflammatory properties, which are key mechanisms in neuroprotection.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of the compared agents in preclinical models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats.
| Agent | Animal Model | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| 3,4-Dihydroxybenzaldehyde (DBD) | Rat (MCAO) | 10 mg/kg | Intraperitoneal | Not specified | Significantly decreased | Alleviated neurological deficits | [1] |
| Edaravone | Rat (MCAO) | 3 mg/kg (two doses) | Intravenous | 0 and 90 minutes after MCAO | Reduced | Not specified | [2] |
| Edaravone | Rat (MCAO) | 10, 20, 30 mg/kg | Oral | 5 hours post-operation, twice daily for 7 days | Significantly reduced (dose-dependent) | Dose-dependently improved | [3] |
| Citicoline | Rat (MCAO) | 100 mg/kg | Daily injections | Starting 24 hours post-ischemia for 10 days | Not significant | Significantly better neurological outcome | [4][5] |
| Citicoline | Rat (MCAO) | 500 mg/kg | Intraperitoneal (daily for 7 days) | Not specified | Reduced | Improved neurological outcome | [6] |
| N-acetylcysteine (NAC) | Mouse (MCAO) | Not specified | Not specified | Post-ischemic | Significantly reduced | Improved neurologic score | [7] |
| N-acetylcysteine (NAC) | Rat (MCAO) | 50 mg/kg | Intraperitoneal | 24 and 48 hours post-MCAO | Not specified | Improved sensory and motor activity | [8] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are attributed to their distinct yet sometimes overlapping mechanisms of action.
3,4-Dihydroxybenzylamine (DHBA) and 3,4-Dihydroxybenzaldehyde (DBD):
As a dopamine analog, DHBA's potential neuroprotective effects are hypothesized to stem from its catechol structure, which can act as a potent antioxidant. The neuroprotective effects of DBD have been linked to the inhibition of neuroinflammation and oxidative stress. DBD has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines by inhibiting the MAPK and NF-κB signaling pathways[1].
Edaravone:
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke[2]. It also exhibits anti-inflammatory effects.
Citicoline:
Citicoline is believed to exert its neuroprotective effects by preserving the integrity of neuronal membranes through the stimulation of phosphatidylcholine synthesis. It also plays a role in reducing inflammation and oxidative stress.
N-acetylcysteine (NAC):
NAC is a precursor to the antioxidant glutathione (GSH). By replenishing intracellular GSH levels, NAC enhances the brain's ability to combat oxidative stress[7]. It also has anti-inflammatory properties.
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of neuroprotective agents. The following outlines a typical methodology used in preclinical ischemic stroke studies.
1. Animal Model: Middle Cerebral Artery Occlusion (MCAO)
-
Animal Species: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced, for example, with an intraperitoneal injection of ketamine and xylazine.
-
Occlusion Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 or 120 minutes) to allow for reperfusion. For permanent MCAO, the filament remains in place.
-
Sham Control: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.
2. Drug Administration
-
Vehicle: The neuroprotective agent or a vehicle (e.g., saline) is administered.
-
Route: Administration can be intravenous (IV), intraperitoneal (IP), or oral, depending on the drug's properties and the study's design.
-
Dosage and Timing: Dosing and the timing of administration relative to the ischemic insult are critical parameters and are detailed in the quantitative comparison table.
3. Assessment of Neuroprotective Efficacy
-
Infarct Volume Measurement (TTC Staining):
-
At a predetermined time point after MCAO (e.g., 24 or 72 hours), animals are euthanized, and their brains are removed.
-
The brains are sectioned coronally (typically 2 mm thick).
-
The sections are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution (e.g., 2% in phosphate-buffered saline) at 37°C for 15-30 minutes[9].
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The sections are photographed, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all sections and multiplying by the section thickness.
-
-
Neurological Deficit Scoring:
-
A battery of behavioral tests is used to assess neurological function before and after MCAO.
-
A common scoring system is the Garcia scale or similar multi-point scales that evaluate spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae touch[10][11]. Scores are assigned based on the severity of the observed deficits.
-
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of several neuroprotective agents. Edaravone, Citicoline, and N-acetylcysteine have demonstrated varying degrees of efficacy in preclinical models of ischemic stroke through mechanisms primarily involving antioxidant and anti-inflammatory actions, as well as membrane stabilization.
While direct evidence for the neuroprotective effects of this compound is lacking, the promising results from its structural analog, 3,4-dihydroxybenzaldehyde, suggest that DHBA warrants further investigation as a potential neuroprotective agent. Its dopamine-like structure and the presence of a catechol moiety point towards a likely antioxidant capacity.
Future research should focus on:
-
Directly evaluating the neuroprotective efficacy of DHBA in in vitro and in vivo models of neurological disorders.
-
Elucidating the specific molecular mechanisms underlying the potential neuroprotective effects of DHBA.
-
Conducting head-to-head comparative studies of DHBA with other neuroprotective agents under standardized experimental conditions.
-
Investigating the therapeutic window and optimal dosing regimen for DHBA.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound as a novel therapeutic strategy for neuroprotection.
References
- 1. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citicoline enhances neuroregenerative processes after experimental stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Reduced ischemia‐reperfusion oxidative stress injury by melatonin and N‐acetylcysteine in the male rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
In Vivo Validation of 3,4-Dihydroxybenzylamine Hydrobromide's Mechanism of Action: A Comparative Guide
For researchers and drug development professionals navigating the landscape of melanoma therapeutics, 3,4-Dihydroxybenzylamine (B7771078) hydrobromide (DHBA), a dopamine (B1211576) analog, presents a compelling profile. This guide provides an objective comparison of DHBA's in vivo performance with alternative compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed research decisions.
Performance Comparison of Antitumor Agents in Melanoma Models
The in vivo efficacy of 3,4-Dihydroxybenzylamine hydrobromide (DHBA) has been primarily evaluated in murine models of melanoma, with direct comparisons made to its parent compound, dopamine. This section presents a quantitative summary of DHBA's performance against dopamine and other alternative therapies, such as the natural product Withaferin A and the STING (Stimulator of Interferon Genes) agonist DMXAA.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Metrics | Reference |
| 3,4-Dihydroxybenzylamine (DHBA) | (C57BL/6 x DBA/2)F1 mice with B16 melanoma | 1000 mg/kg daily | 70% increase in life-span | [1] |
| Dopamine | (C57BL/6 x DBA/2)F1 mice with B16 melanoma | 400 mg/kg daily | 48% increase in life-span | [1][2] |
| Withaferin A | Swiss albino mice with Ehrlich ascites carcinoma | 30 mg/kg | ED50 for 120-day survival | [3] |
| DMXAA (STING Agonist) | C57BL/6 mice with B16.SIY melanoma | Single intratumoral dose | Complete tumor elimination in the majority of mice | [4][5][6] |
Note: The data presented is compiled from different studies and direct head-to-head comparisons, other than DHBA and dopamine, are not available. The experimental models and endpoints may vary, which should be considered when interpreting the results.
Mechanism of Action: From Dopamine Analog to DNA Synthesis Inhibitor
The antitumor activity of 3,4-Dihydroxybenzylamine (DHBA) is rooted in its structural similarity to dopamine. Its mechanism involves enzymatic oxidation within the tumor microenvironment, leading to the formation of reactive intermediates that inhibit DNA synthesis and induce apoptosis.
Proposed Signaling Pathway for DHBA-Induced Cytotoxicity
As a dopamine analog, DHBA is a substrate for tyrosinase, an enzyme often overexpressed in melanoma cells. Tyrosinase catalyzes the oxidation of DHBA to a reactive ortho-quinone intermediate.[7] This quinone, along with the generation of reactive oxygen species (ROS), is believed to be the primary mediator of DHBA's cytotoxic effects.[8] The DHBA-o-quinone can directly inhibit DNA polymerase, leading to a halt in DNA replication and cell cycle arrest.[7] The increase in intracellular ROS can also trigger apoptotic signaling cascades, potentially through the activation of stress-activated protein kinases like p38 and JNK, and modulation of the Akt pathway. This culminates in the downregulation of anti-apoptotic proteins such as Bcl-2 and the activation of executioner caspases, ultimately leading to programmed cell death.
Experimental Protocols for In Vivo Validation
The following section details a generalized protocol for assessing the in vivo antitumor efficacy of a small molecule inhibitor, such as DHBA, using the B16 melanoma mouse model. This protocol is a composite of standard methodologies reported in the literature.
In Vivo Antitumor Efficacy Study in a Syngeneic B16 Melanoma Model
1. Cell Culture and Preparation:
-
Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^6 cells/100 µL.
2. Tumor Implantation:
-
Use 6-8 week old female C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
3. Animal Grouping and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the test compound (e.g., DHBA) in a suitable vehicle. For DHBA, this could be a saline solution.
-
Administer the compound and vehicle control via the desired route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule (e.g., daily for 14-21 days).
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Primary endpoints may include tumor growth inhibition (TGI) and increase in lifespan.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival can be monitored, and data analyzed using Kaplan-Meier curves.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant body weight loss (>20%) or other signs of toxicity are observed.
5. Pharmacodynamic and Mechanistic Studies (Optional):
-
At the end of the study, tumors can be excised for further analysis.
-
Immunohistochemistry: To analyze markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To assess the levels of key proteins in the proposed signaling pathway.
-
Flow Cytometry: To analyze immune cell infiltration into the tumor microenvironment if an immunomodulatory effect is hypothesized.
Experimental Workflow
This guide provides a foundational understanding of the in vivo validation of this compound's mechanism of action, offering a comparative perspective for researchers in the field of melanoma drug discovery. The provided data and protocols serve as a starting point for further investigation and development of novel therapeutic strategies.
References
- 1. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine: a novel antitumor agent active against B-16 melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Melanin synthesis and the action of L-dopa and 3,4-dihydroxybenzylamine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of 3,4-Dihydroxybenzylamine Hydrobromide Dose-Response Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of 3,4-Dihydroxybenzylamine hydrobromide (DHBA), a dopamine (B1211576) analog with demonstrated cytotoxic activity against melanoma cells. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data, including IC50 values and in vivo efficacy comparisons.
Table 1: In Vitro Cytotoxicity of this compound (DHBA) in Melanoma and Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SK-MEL-30 | Human Melanoma | 30 | |
| SK-MEL-2 | Human Melanoma | 84 | IC50 decreased by 148% with the addition of Buthionine Sulfoximine (BSO). |
| SK-MEL-3 | Human Melanoma | 90 | |
| RPMI-7951 | Human Melanoma | 68 | |
| SK-MEL-28 | Human Melanoma | - | IC50 of DHBA decreased by 127% with the addition of Buthionine Sulfoximine (BSO). |
| S91A | Murine Melanoma | 10 | |
| S91B | Murine Melanoma | 25 | |
| L1210 | Murine Leukemia | 67 | |
| SCC-25 | Squamous Cell Carcinoma | 184 |
Table 2: In Vivo Efficacy of this compound (DHBA) in a B16 Melanoma Mouse Model
| Compound | Dose (mg/kg/day) | Administration Route | Increase in Life-Span (%) | Notes |
| DHBA | 600 | Intraperitoneal | 70 | Significantly improved therapeutic effect compared to dopamine. |
| Dopamine | 400 | Intraperitoneal | 48 | Higher toxicity observed compared to DHBA. |
Table 3: Comparative in Vitro Cytotoxicity of Dopamine and Doxorubicin in Melanoma Cell Lines (for reference)
| Compound | Cell Line | IC50 | Notes |
| Dopamine | B16 Melanoma | Similar inhibitory effects to DHBA in vitro. | |
| Doxorubicin | B16F10 Melanoma | ~0.1 µM | A standard chemotherapeutic agent, for comparative purposes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of standard laboratory procedures for evaluating the dose-response of cytotoxic agents.
MTT Cell Viability Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
B16 melanoma cells (or other desired cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (DHBA)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of DHBA in complete growth medium (e.g., from 0.1 µM to 1000 µM). Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHBA, e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of long-term cytotoxicity.
Materials:
-
6-well cell culture plates
-
B16 melanoma cells
-
Complete growth medium
-
DHBA
-
PBS
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Plating: Prepare a single-cell suspension of B16 melanoma cells. Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number will depend on the expected toxicity of the treatment.
-
Drug Treatment: Allow cells to attach for 24 hours. Treat the cells with various concentrations of DHBA for a specified period (e.g., 24 or 48 hours).
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Colony Staining: After the incubation period, wash the wells with PBS. Fix the colonies with methanol (B129727) for 15 minutes. Stain the colonies with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: The plating efficiency (PE) is calculated as (Number of colonies formed / Number of cells seeded) x 100 for the control group. The surviving fraction (SF) for each treatment is calculated as (Number of colonies formed after treatment) / (Number of cells seeded x PE). A dose-response curve is generated by plotting the surviving fraction against the drug concentration.
DNA Polymerase Inhibition Assay
This assay measures the effect of DHBA on the activity of DNA polymerase.
Materials:
-
B16 melanoma cells
-
Lysis buffer
-
Purified DNA polymerase (optional)
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
Activated calf thymus DNA (template-primer)
-
dATP, dGTP, dCTP, and [³H]-dTTP (radiolabeled deoxynucleotide)
-
DHBA
-
Tyrosinase (for activation of DHBA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a cell lysate from B16 melanoma cells or use purified DNA polymerase.
-
DHBA Activation: Pre-incubate DHBA with tyrosinase to generate its active quinone form.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, activated calf thymus DNA, dNTPs (including [³H]-dTTP), and the cell lysate or purified enzyme.
-
Inhibition Assay: Add different concentrations of pre-activated DHBA to the reaction mixtures. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on ice.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Radioactivity Measurement: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated as (1 - (cpm in treated sample / cpm in control sample)) x 100. The IC50 value for DNA polymerase inhibition can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of 3,4-Dihydroxybenzylamine (DHBA) in melanoma cells.
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
Comparative Efficacy and Validation of 3,4-Dihydroxybenzylamine Hydrobromide in Preclinical Research
A comprehensive evaluation of 3,4-Dihydroxybenzylamine (DHBA) hydrobromide reveals its significance as a dopamine (B1211576) analog, particularly in the context of oncological research. This guide provides a comparative analysis of DHBA with its parent compound, dopamine, supported by experimental data from peer-reviewed literature. The focus is on its validation as a therapeutic agent with an improved toxicity profile and enhanced antitumor activity.
Quantitative Data Summary: In Vivo Antitumor Activity
The following table summarizes the comparative in vivo efficacy of DHBA and dopamine in a B16 melanoma mouse model. The data highlights DHBA's superior therapeutic window, characterized by lower toxicity at higher dosages and a greater increase in lifespan.
| Parameter | 3,4-Dihydroxybenzylamine (DHBA) | Dopamine | Reference |
| Tolerated Daily Dose | 1000 mg/kg | 400 mg/kg | [1][2] |
| Therapeutic Effect (Lifespan Increase) | 70% | 48% | [1][2] |
Experimental Protocols
A detailed methodology for the in vivo comparison of DHBA and dopamine in melanoma-bearing mice is outlined below.
1. Animal Model and Tumor Implantation:
-
Animal Strain: (C57BL/6 x DBA/2)F1 mice were used for the in vivo experiments.[1][2]
-
Tumor Line: B16 melanoma cells were utilized.
-
Implantation: A suspension of B16 melanoma cells was implanted into the mice to induce tumor growth.
2. Drug Administration:
-
Compounds: 3,4-Dihydroxybenzylamine (DHBA) and dopamine were administered.
-
Dosage: DHBA was administered at daily doses of 1000 mg/kg, while dopamine was administered at 400 mg/kg.[1][2]
-
Route of Administration: The specific route of administration is not detailed in the provided abstracts, but intraperitoneal injection is common for such studies.
3. Efficacy Evaluation:
-
Primary Endpoint: The primary measure of therapeutic effect was the percentage increase in the lifespan of the treated mice compared to a control group.[1][2]
-
Toxicity Assessment: Toxicity was evaluated by observing the general health of the mice and their ability to tolerate the administered doses of each compound.[1][2]
4. In Vitro Mechanistic Studies:
-
Cell Lines: B16 melanoma cells were used for in vitro assays.[1][2]
-
Assay: The inhibitory effects of DHBA and dopamine on the incorporation of thymidine (B127349), leucine, and uridine (B1682114) were measured to assess their impact on DNA, protein, and RNA synthesis, respectively.[1][2] DHBA was found to selectively inhibit thymidine incorporation.[1][2]
Mechanism of Action and Applications
3,4-Dihydroxybenzylamine hydrobromide is recognized as a cytotoxic agent against melanoma cells, functioning through the inhibition of DNA polymerase.[3][4] This activity is notably dependent on enzymatic activation by tyrosinase.[3] The enzymatic activation of DHBA by tyrosinase produces a semiquinone intermediate and a less reactive quinone, which irreversibly inhibit DNA polymerase, likely at or near the template-initiator binding site.[3]
Beyond its therapeutic potential, DHBA serves as a crucial internal standard in analytical chemistry for the quantification of catecholamines and vitamin C in biological samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of DHBA and a typical experimental workflow for its use.
Caption: Mechanism of DHBA cytotoxicity in melanoma cells.
References
- 1. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 3,4-Dihydroxybenzylamine: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 3,4-ジヒドロキシベンジルアミン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking 3,4-Dihydroxybenzylamine Hydrobromide Against Known DNA Polymerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Prodrug Approach to DNA Polymerase Inhibition
3,4-Dihydroxybenzylamine hydrobromide, a dopamine (B1211576) analog, functions as a prodrug. Its cytotoxicity and ability to inhibit DNA polymerase are contingent upon enzymatic activation by tyrosinase.[1][2] This enzyme, prevalent in melanoma cells, oxidizes DHBA into reactive quinone species. These oxidation products then act as the inhibitory agents, targeting DNA polymerase. Evidence suggests that these reactive intermediates irreversibly inhibit the enzyme by interacting at or near the template-initiator binding site.[1] This mechanism of action provides a targeted approach, as the inhibitor's activity is significantly enhanced in cells with high tyrosinase activity.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and benchmark inhibitors in various cancer cell lines. It is important to note that the primary targets of Etoposide and Doxorubicin are topoisomerase II, which indirectly affects DNA replication, whereas Aphidicolin (B1665134) is a direct inhibitor of DNA polymerases α and δ.
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | DNA Polymerase (post-activation) | SK-MEL-30 (Melanoma) | 30 | [3] |
| SK-MEL-2 (Melanoma) | 84 | [3] | ||
| SK-MEL-3 (Melanoma) | 90 | [3] | ||
| RPMI-7951 (Melanoma) | 68 | [3] | ||
| S91A (Melanoma) | 10 | [3] | ||
| Aphidicolin | DNA Polymerase α, δ | HeLa (Cervical Cancer) | ~0.3 (inhibition of DNA synthesis) | [4][5][6] |
| L cells (Murine Fibroblasts) | 8.8 (inhibition of sterol synthesis) | [5] | ||
| Etoposide | Topoisomerase II | HeLa (Cervical Cancer) | 52.7 (24h), 167.3 (48h) | [2] |
| CCRF-CEM (Leukemia) | 0.6 | [1] | ||
| A549 (Lung Cancer) | 139.54 | [7] | ||
| Doxorubicin | Topoisomerase II, DNA Intercalation | HTETOP (Osteosarcoma) | 0.52 | [8] |
| Topoisomerase I (enzymatic) | 0.8 | [9] | ||
| Topoisomerase II (enzymatic) | 2.67 | [10] |
Experimental Protocols
To facilitate further research and direct comparison, a detailed protocol for a fluorescence-based DNA polymerase inhibition assay is provided below. This method can be adapted to assess the enzymatic inhibition of the activated form of this compound.
Fluorescence-Based DNA Polymerase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific DNA polymerase.
Principle: This assay measures the incorporation of deoxyribonucleoside triphosphates (dNTPs) into a DNA template-primer duplex. A fluorescent dye that intercalates with double-stranded DNA (dsDNA) is used for quantification. An increase in fluorescence intensity is directly proportional to the amount of dsDNA synthesized. Inhibitors of DNA polymerase will reduce the rate of dsDNA synthesis, resulting in a lower fluorescence signal.[11][12][13]
Materials:
-
Purified DNA Polymerase (e.g., human DNA Polymerase α or δ)
-
DNA template-primer duplex (e.g., poly(dA-dT))
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Test Compound (this compound)
-
Benchmark Inhibitor (e.g., Aphidicolin)
-
Tyrosinase (for activation of DHBA)
-
L-DOPA (as a substrate for tyrosinase, if required for activation)
-
Fluorescent dsDNA-binding dye (e.g., PicoGreen™ or SYBR® Green)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Activation of this compound (if applicable):
-
Pre-incubate DHBA with tyrosinase in a suitable buffer to generate the active quinone species. The optimal incubation time and enzyme concentration should be determined empirically.
-
-
Assay Preparation:
-
Prepare serial dilutions of the activated DHBA and the benchmark inhibitor in the assay buffer.
-
In a 96-well black microplate, add a fixed volume of each inhibitor dilution to the respective wells. Include wells with no inhibitor as a positive control and wells with no DNA polymerase as a negative control.
-
-
Reaction Initiation:
-
Prepare a master mix containing the DNA template-primer, dNTPs, and DNA polymerase in the assay buffer.
-
Add the master mix to all wells to initiate the polymerase reaction.
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the specific DNA polymerase being used (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding an EDTA solution.
-
Add the fluorescent dsDNA-binding dye to all wells and incubate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound activation and DNA polymerase inhibition.
Experimental Workflow
Caption: Experimental workflow for DNA polymerase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Etoposide | VP-16-213 | topoisomerase II inhibitor | TargetMol [targetmol.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorescence-based DNA polymerase assay. | Semantic Scholar [semanticscholar.org]
- 13. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxybenzylamine Hydrobromide: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 3,4-Dihydroxybenzylamine hydrobromide, ensuring compliance with standard laboratory safety protocols and environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety First
Before handling, it is crucial to recognize the potential hazards of this compound. While some sources suggest low hazard, others classify it as a skin and eye irritant that may also cause respiratory irritation[1]. Therefore, a cautious approach is mandatory. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) is required:
-
Eye/Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[2][3].
-
Skin Protection: Wear appropriate protective gloves (chemically resistant) and a lab coat to prevent skin exposure[2][3].
-
Respiratory Protection: For handling bulk powder, especially if dust may be generated, use a dust mask (e.g., N95 type)[1].
Quantitative Data Summary
Key data for this compound (CAS No: 16290-26-9) is summarized below.
| Property | Value | Source(s) |
| Appearance | Beige Powder Solid | [2][3][4] |
| Melting Point | 180 - 186 °C (356 - 367 °F) | [1][3][4] |
| Hazard Classifications | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3) | [1] |
| Signal Word | Warning | [1] |
| Incompatibilities | Strong Oxidizing Agents | [2][3] |
| Storage Class Code | 11 - Combustible Solids | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of unused or waste this compound and associated contaminated materials. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][6].
Methodology:
-
Treat as Hazardous Waste: Due to its irritant properties, all waste this compound must be managed as hazardous chemical waste[5][7].
-
Container Selection and Labeling:
-
Use a chemically compatible, non-reactive container with a secure, leak-proof lid. Plastic is often preferred[6][7]. If possible, use the original container[8][9].
-
The container must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name: "this compound" and any other components mixed with it.
-
-
Waste Collection:
-
Solid Waste: Carefully sweep up or transfer the solid powder into the designated hazardous waste container. Avoid creating dust[2][3].
-
Contaminated Labware (Non-Sharps): Items such as gloves, weighing paper, and plasticware that are contaminated should be collected in a clearly labeled, sealed plastic bag and placed inside a designated container for chemically contaminated solid waste[9].
-
Contaminated Sharps: Needles, broken glass, or pipette tips contaminated with the chemical must be placed in a designated, puncture-resistant sharps container that is specifically labeled for chemically contaminated sharps[9].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][8].
-
Ensure the SAA is away from sinks or floor drains and provides secondary containment to catch any potential leaks[3].
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents[2][8].
-
Keep the waste container closed at all times, except when adding waste[5][8].
-
-
Disposal of Empty Containers:
-
A container is considered "empty" when all contents have been removed by normal means, with only minimal residue remaining[9].
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Crucially, collect all three rinsates as hazardous chemical waste and add them to an appropriate liquid hazardous waste container[9].
-
After triple-rinsing, completely deface or remove the original manufacturer's label[5][9]. The rinsed, de-labeled container can then typically be disposed of as regular trash or recycled, depending on institutional policy[5].
-
-
Arrange for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHRS) or equivalent department to schedule a pickup for the hazardous waste[7]. Do not attempt to transport or dispose of the waste off-site yourself.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3,4-二羟基苄胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3,4-Dihydroxybenzylamine hydrobromide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 3,4-Dihydroxybenzylamine hydrobromide. Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent eye contact with the powder, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact, which can lead to irritation.[2] |
| Skin and Body Protection | A lab coat or protective clothing. | To prevent the chemical from coming into contact with skin.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if ventilation is inadequate or if dust is generated. | To prevent inhalation of the powder, which can irritate the respiratory system.[1][2] |
Safe Handling and Operational Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound:
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm you are wearing the full required PPE as detailed in the table above.
-
-
Handling the Chemical :
-
Storage :
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions:
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Remove any contaminated clothing and wash the affected skin area immediately with soap and plenty of water. If irritation persists, get medical attention.[3][5] |
| Inhalation | Move the individual to fresh air. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.[3][5] |
| Ingestion | Do not induce vomiting. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][5] |
| Accidental Spill | For a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[2][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect any spilled material or unused chemical in a clearly labeled, sealed container.
-
Contaminated materials, such as gloves, wipes, and lab coats, should also be collected in a designated hazardous waste container.
-
-
Disposal :
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
